2-Chloro-5,6,7-trimethoxyquinoline-3-carbaldehyde
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Properties
IUPAC Name |
2-chloro-5,6,7-trimethoxyquinoline-3-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12ClNO4/c1-17-10-5-9-8(11(18-2)12(10)19-3)4-7(6-16)13(14)15-9/h4-6H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJNANKCDLJBKRZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C2C=C(C(=NC2=C1)Cl)C=O)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12ClNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40355965 | |
| Record name | 2-chloro-5,6,7-trimethoxyquinoline-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40355965 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
281.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
68236-25-9 | |
| Record name | 2-Chloro-5,6,7-trimethoxy-3-quinolinecarboxaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=68236-25-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-chloro-5,6,7-trimethoxyquinoline-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40355965 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 68236-25-9 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
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| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
physicochemical properties of 2-Chloro-5,6,7-trimethoxyquinoline-3-carbaldehyde
An In-depth Technical Guide to 2-Chloro-5,6,7-trimethoxyquinoline-3-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and potential applications of this compound. This heterocyclic compound serves as a versatile intermediate in the synthesis of more complex molecules with significant potential in medicinal chemistry and materials science.
Physicochemical Properties
This compound is a substituted quinoline, a class of compounds known for a wide range of biological activities.[1] The presence of a reactive chlorine atom at the 2-position and a carbaldehyde group at the 3-position makes it a valuable building block for synthesizing fused heterocyclic systems and other derivatives.[2][1][3][4]
Table 1: Core Physicochemical Data
| Property | Value | Source |
| CAS Number | 68236-25-9 | [5][6][7] |
| Molecular Formula | C₁₃H₁₂ClNO₄ | [5][6][7] |
| Molecular Weight | 281.69 g/mol | [5][6] |
| IUPAC Name | This compound | [7] |
| Synonyms | 2-chloro-5,6,7-trimethoxy-3-quinolinecarbaldehyde | [7] |
Synthesis and Experimental Protocols
The most common and effective method for synthesizing 2-chloroquinoline-3-carbaldehydes is the Vilsmeier-Haack reaction.[8][9] This reaction involves the formylation of an appropriate acetanilide derivative using the Vilsmeier reagent, which is typically a mixture of phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF).[8]
Experimental Protocol: Vilsmeier-Haack Synthesis
This protocol is a generalized procedure based on the synthesis of analogous 2-chloroquinoline-3-carbaldehydes.[8][10][11]
-
Reagent Preparation: The Vilsmeier reagent is prepared by adding phosphorus oxychloride (POCl₃) dropwise to chilled (0 °C) N,N-dimethylformamide (DMF) under constant stirring.
-
Reaction: The corresponding 3,4,5-trimethoxyacetanilide is added portion-wise to the prepared Vilsmeier reagent.
-
Heating: The reaction mixture is then heated, typically at a temperature between 60-80 °C, for several hours (e.g., 15-16 hours) to ensure the completion of the cyclization and formylation.[8][11]
-
Work-up: After cooling to room temperature, the mixture is carefully poured into crushed ice water.
-
Isolation: The resulting precipitate (the crude product) is collected by filtration, washed thoroughly with water to remove impurities, and dried.
-
Purification: The crude product can be further purified by recrystallization from a suitable solvent system, such as ethyl acetate or a petroleum ether/ethyl acetate mixture, to yield the pure this compound.[10][12]
Chemical Reactivity and Applications
The molecule possesses two primary reactive sites, making it a versatile precursor for a wide array of derivatives. The reactions can be classified based on the functional group involved.[1][4]
-
Aldehyde Group Reactions: The formyl group can undergo condensation, reduction, and oxidation reactions to introduce new functionalities.
-
Chloro Group Reactions: The chlorine atom is susceptible to nucleophilic substitution, allowing for the introduction of various substituents like amines, thiols, or morpholine.
-
Combined Reactions: Many synthetic strategies involve reactions at both the aldehyde and chloro groups to construct complex fused heterocyclic systems.
Biological Context and Potential Signaling Pathways
Quinoline derivatives are known to exhibit a broad spectrum of pharmacological activities, including anticancer, antibacterial, antimalarial, anti-inflammatory, and antiviral properties.[2][1] While specific biological data for this compound is not widely published, its structural analogs have shown significant activity. For instance, related indolo[2,3-b]quinoline derivatives have been investigated as anticancer agents that modulate critical cell signaling pathways.[13]
One such crucial pathway often implicated in cancer is the PI3K/AKT/mTOR pathway, which governs cell proliferation, survival, and growth. The development of inhibitors targeting this pathway is a major focus in oncology drug discovery. The 2-chloroquinoline-3-carbaldehyde scaffold provides a foundation for designing novel molecules that could potentially modulate this pathway.
Safety and Handling
According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound presents several hazards.[5]
-
Health Hazards: Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335). It is also harmful if inhaled (H332).[5]
-
Precautionary Measures:
-
Wear protective gloves, clothing, eye, and face protection (P280).[5]
-
Use only outdoors or in a well-ventilated area (P271).[5]
-
Avoid breathing dust, fume, gas, mist, vapors, or spray (P261).[5]
-
In case of contact with eyes, rinse cautiously with water for several minutes (P305+P351+P338).[5]
-
If inhaled, remove the person to fresh air and keep comfortable for breathing (P304+P340).[5]
-
Store in a well-ventilated place and keep the container tightly closed (P403+P233).[5]
-
This compound is intended for research use only and is not for diagnostic or therapeutic use.[6] A complete Safety Data Sheet (SDS) should be consulted before handling.
References
- 1. researchgate.net [researchgate.net]
- 2. Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. Page loading... [wap.guidechem.com]
- 6. scbt.com [scbt.com]
- 7. pschemicals.com [pschemicals.com]
- 8. ijsr.net [ijsr.net]
- 9. chemijournal.com [chemijournal.com]
- 10. 2-Chloro-6-methoxyquinoline-3-carbaldehyde - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. rsc.org [rsc.org]
- 13. Synthesis and Biological Activity of 2-Chloro-8-methoxy-5-methyl-5H-indolo [2,3-b] Quinoline for the Treatment of Colorectal Cancer by Modulating PI3K/AKT/mTOR Pathways - PMC [pmc.ncbi.nlm.nih.gov]
molecular structure of 2-Chloro-5,6,7-trimethoxyquinoline-3-carbaldehyde
An In-depth Technical Guide to 2-Chloro-5,6,7-trimethoxyquinoline-3-carbaldehyde
Introduction
The quinoline scaffold is a cornerstone in medicinal chemistry and materials science, forming the structural basis for a vast array of pharmacologically active compounds and functional materials.[1][2][3] Quinoline derivatives are known to exhibit a wide spectrum of biological activities, including antimicrobial, antimalarial, anticancer, and anti-inflammatory properties.[3] The compound this compound is a specific derivative that belongs to this important class of heterocycles.
This technical guide provides a comprehensive overview of the molecular structure, synthesis, and physicochemical properties of this compound. Due to the presence of two highly reactive functional groups—a chloro substituent at the 2-position and a carbaldehyde group at the 3-position—this molecule serves as a versatile intermediate for the synthesis of more complex, fused heterocyclic systems and derivative libraries.[2] This document is intended for researchers, chemists, and professionals in drug development who are interested in the synthesis and application of novel quinoline-based compounds.
Molecular Structure and Properties
This compound is characterized by a quinoline core substituted with a chlorine atom, a carbaldehyde group, and three methoxy groups on the benzene ring.
Chemical Structure:

All quantitative and identifying data for the molecule are summarized in the table below.
Table 1: Molecular Properties and Identifiers
| Property | Value | Reference(s) |
|---|---|---|
| IUPAC Name | This compound | [4] |
| CAS Number | 68236-25-9 | [4][5][6] |
| Molecular Formula | C₁₃H₁₂ClNO₄ | [4][5][6] |
| Molecular Weight | 281.69 g/mol | [5][6] |
| Synonyms | 2-chloro-5,6,7-trimethoxy-3-quinolinecarbaldehyde |[4] |
Synthesis
The primary and most efficient method for synthesizing 2-chloroquinoline-3-carbaldehydes is the Vilsmeier-Haack reaction .[1][7][8] This reaction involves the formylation and subsequent cyclization of an appropriate N-substituted acetanilide using the Vilsmeier reagent, which is typically prepared from phosphorus oxychloride (POCl₃) and a formamide such as N,N-dimethylformamide (DMF).[1]
Experimental Protocol (General)
The following is a generalized protocol for the synthesis of 2-chloroquinoline-3-carbaldehydes, adapted for the target molecule.
-
Preparation of Vilsmeier Reagent: In a three-necked flask equipped with a dropping funnel and a calcium chloride guard tube, N,N-dimethylformamide (DMF) is cooled to 0°C in an ice bath. Freshly distilled phosphorus oxychloride (POCl₃) is added dropwise with constant stirring, ensuring the temperature does not exceed 10°C. The mixture is stirred for an additional hour at low temperature to form the Vilsmeier-Haack adduct.[9][10]
-
Reaction: The precursor, N-(3,4,5-trimethoxyphenyl)acetamide, is added portion-wise to the prepared Vilsmeier reagent.
-
Cyclization: The reaction mixture is heated, typically in a water bath at 70-90°C, for several hours (the reaction progress can be monitored by Thin Layer Chromatography, TLC).[7][11]
-
Workup and Isolation: After cooling to room temperature, the reaction mixture is carefully poured into crushed ice with vigorous stirring. The resulting precipitate, which is the crude product, is collected by filtration, washed thoroughly with water, and dried.[10][11]
-
Purification: The crude product can be further purified by recrystallization from a suitable solvent system, such as ethyl acetate or a mixture of petroleum ether and ethyl acetate.[9][10]
Spectroscopic and Crystallographic Data
While specific experimental spectroscopic and crystallographic data for this compound are not prevalent in the surveyed literature, data from closely related analogs provide valuable reference points for characterization.
Spectroscopic Characterization (Analog Data)
The following table summarizes key spectroscopic data for a structurally similar compound, 2-chloro-6-methoxyquinoline-3-carbaldehyde. The spectral features are expected to be comparable, with additional signals corresponding to the C5 and C7 methoxy groups for the target molecule.
Table 2: Spectroscopic Data for 2-chloro-6-methoxyquinoline-3-carbaldehyde
| Data Type | Key Peaks / Signals (δ ppm or ν cm⁻¹) | Reference(s) |
|---|---|---|
| ¹H NMR | 11.13 (s, 1H, CHO), 7.62-7.64 (m, H-4, Ar-H), 7.34-7.37 (m, 2H, H-8 & H-7, Ar-H), 6.74 (s, H-5, Ar-H), 3.40 (s, 3H, OCH₃) | [8] |
| IR (KBr) | 2731, 2677 (Aldehyde C-H stretch), 1636 (C=O stretch), 1474-1600 (Aromatic C=C stretch) |[8] |
Crystallographic Data (Analog Data)
Single-crystal X-ray diffraction data for analogous compounds confirm the planarity of the quinoline ring system. The table below presents crystallographic data for two related structures.
Table 3: Crystallographic Data for Analogous 2-Chloroquinoline-3-carbaldehydes
| Parameter | 2-Chloro-6-methoxyquinoline-3-carbaldehyde | 2-Chloro-8-methoxyquinoline-3-carbaldehyde |
|---|---|---|
| Reference | [10] | [12] |
| Molecular Formula | C₁₁H₈ClNO₂ | C₁₁H₈ClNO₂ |
| Molecular Weight | 221.63 | 221.63 |
| Crystal System | Monoclinic | Monoclinic |
| Space Group | P2₁/c | P2₁/n |
| a (Å) | 7.7072 (9) | 14.4763 (8) |
| b (Å) | 14.3474 (13) | 3.9246 (2) |
| c (Å) | 9.3487 (10) | 17.6295 (9) |
| β (˚) | 109.415 (2) | 104.802 (3) |
| Volume (ų) | 974.98 (18) | 968.36 (9) |
| Z | 4 | 4 |
Chemical Reactivity and Synthetic Applications
The synthetic utility of this compound stems from the distinct reactivity of its chloro and aldehyde functional groups. This dual reactivity allows it to be used as a scaffold for generating diverse molecular architectures.
-
Reactions at the C2-Chloro Group: The chlorine atom at the 2-position is activated towards nucleophilic aromatic substitution. It can be readily displaced by various nucleophiles, including amines, thiols, and alkoxides, to yield a wide range of 2-substituted quinoline derivatives.
-
Reactions at the C3-Aldehyde Group: The carbaldehyde group is a versatile handle for numerous chemical transformations. It can undergo condensation reactions with amines to form Schiff bases, reduction to a primary alcohol, oxidation to a carboxylic acid, and participate in various C-C bond-forming reactions like the Wittig or Knoevenagel reactions.
Biological Activity
While the broader class of quinoline compounds is well-documented for its diverse pharmacological activities, no specific biological studies or signaling pathway analyses for this compound have been reported in the reviewed scientific literature. Its structural features suggest it could be a valuable precursor for creating libraries of novel compounds for high-throughput screening in drug discovery programs. The trimethoxy substitution pattern, in particular, is found in several natural products and pharmacologically active molecules, suggesting that derivatives of this scaffold may possess interesting biological properties worthy of investigation.
Conclusion
This compound is a synthetically valuable heterocyclic compound. Its preparation is reliably achieved through the Vilsmeier-Haack reaction. Although direct experimental data for this specific molecule is limited, characterization can be guided by data from closely related analogs. The true potential of this compound lies in its role as a versatile building block, offering two distinct and reactive sites for chemical modification. Future research should focus on the full spectroscopic and crystallographic characterization of the title compound, followed by the exploration of its reactivity to generate novel derivative libraries for evaluation in biological and materials science applications.
References
- 1. Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Vibrational spectroscopy, quantum computational and molecular docking studies on 2-chloroquinoline-3-carboxaldehyde - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pschemicals.com [pschemicals.com]
- 5. scbt.com [scbt.com]
- 6. Page loading... [wap.guidechem.com]
- 7. chemijournal.com [chemijournal.com]
- 8. ijsr.net [ijsr.net]
- 9. 2-Chloro-7-methylquinoline-3-carbaldehyde - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 2-Chloro-6-methoxyquinoline-3-carbaldehyde - PMC [pmc.ncbi.nlm.nih.gov]
- 11. rsc.org [rsc.org]
- 12. 2-Chloro-8-methoxyquinoline-3-carbaldehyde - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 2-Chloro-5,6,7-trimethoxyquinoline-3-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
Introduction
Quinoline scaffolds are a cornerstone in medicinal chemistry, forming the core of numerous compounds with a broad spectrum of biological activities. Among these, 2-chloroquinoline-3-carbaldehyde and its derivatives are particularly valuable synthetic intermediates. This technical guide focuses on 2-Chloro-5,6,7-trimethoxyquinoline-3-carbaldehyde , providing a comprehensive overview of its chemical identity, synthesis, and potential applications in drug discovery and development. The presence of a reactive chlorine atom at the 2-position and a carbaldehyde group at the 3-position, combined with the electron-donating methoxy groups on the benzene ring, makes this molecule a versatile precursor for the synthesis of novel heterocyclic compounds with potential therapeutic value.
Chemical Identity and Physicochemical Properties
The IUPAC name for the compound is This compound .[1] It is also known by synonyms such as 2-chloro-5,6,7-trimethoxy-3-quinolinecarbaldehyde.
| Property | Value | Reference |
| IUPAC Name | This compound | [1] |
| CAS Number | 68236-25-9 | [1] |
| Molecular Formula | C₁₃H₁₂ClNO₄ | [1] |
| Molecular Weight | 281.69 g/mol | [1] |
Synthesis
The primary method for the synthesis of 2-chloroquinoline-3-carbaldehydes is the Vilsmeier-Haack reaction .[2][3] This reaction involves the formylation and cyclization of an appropriate N-arylacetamide using a Vilsmeier reagent, which is typically a mixture of phosphorus oxychloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF).
For the synthesis of this compound, the logical starting material would be N-(3,4,5-trimethoxyphenyl)acetamide.
General Experimental Protocol (Vilsmeier-Haack Reaction)
The following is a generalized protocol based on the synthesis of similar 2-chloroquinoline-3-carbaldehydes. Optimization may be required for the specific target molecule.
Materials:
-
N-(3,4,5-trimethoxyphenyl)acetamide
-
Phosphorus oxychloride (POCl₃)
-
N,N-Dimethylformamide (DMF)
-
Crushed ice
-
Sodium bicarbonate solution (saturated) or Sodium hydroxide solution
-
Ethyl acetate (for recrystallization)
Procedure:
-
In a flame-dried round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool N,N-dimethylformamide (DMF) to 0 °C in an ice bath.
-
Slowly add phosphorus oxychloride (POCl₃) dropwise to the cooled DMF with constant stirring. The Vilsmeier reagent will form in situ.
-
To this mixture, add N-(3,4,5-trimethoxyphenyl)acetamide portion-wise while maintaining the temperature at 0-5 °C.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and then heat to 80-90 °C for several hours (the reaction progress should be monitored by thin-layer chromatography).[2]
-
Upon completion, cool the reaction mixture to room temperature and carefully pour it onto a large volume of crushed ice with vigorous stirring.[4]
-
A precipitate should form. If no precipitate forms, or to ensure complete precipitation, neutralize the mixture with a saturated sodium bicarbonate solution or a dilute sodium hydroxide solution.[4]
-
Filter the resulting solid, wash it thoroughly with water, and dry it.
-
The crude product can be purified by recrystallization from a suitable solvent, such as ethyl acetate.[2]
Reaction Workflow
Spectroscopic Data (Expected)
While specific spectroscopic data for this compound is not available in the reviewed literature, the following table presents expected characteristic peaks based on data from closely related methoxy-substituted 2-chloroquinoline-3-carbaldehydes.
| Spectroscopy | Expected Peaks/Signals | Interpretation |
| ¹H NMR | δ ~10.5 ppm (s, 1H)δ ~8.8 ppm (s, 1H)δ ~7.0-7.5 ppm (s, 1H)δ ~3.9-4.1 ppm (s, 9H) | Aldehyde proton (CHO)Proton at C4 of the quinoline ringProton at C8 of the quinoline ringMethoxy protons (3 x -OCH₃) |
| ¹³C NMR | δ ~190 ppmδ ~150-160 ppmδ ~140-150 ppmδ ~110-140 ppmδ ~55-65 ppm | Carbonyl carbon (CHO)Carbons attached to oxygen and nitrogenQuaternary carbons in the quinoline ringAromatic carbonsMethoxy carbons (-OCH₃) |
| IR (KBr, cm⁻¹) | ~1690 cm⁻¹~2850, ~2750 cm⁻¹~1600, ~1500 cm⁻¹~1200-1000 cm⁻¹~750-850 cm⁻¹ | C=O stretching of the aldehydeC-H stretching of the aldehydeC=C stretching of the aromatic ringC-O stretching of the methoxy groupsC-Cl stretching |
| Mass Spec (EI) | M⁺ peak at m/z 281/283 | Molecular ion peak showing isotopic pattern for chlorine (³⁵Cl/³⁷Cl) |
Potential Applications in Drug Development
Quinoline derivatives are known to exhibit a wide array of pharmacological activities, including anticancer, antimalarial, antibacterial, and anti-inflammatory properties.[5] The structural features of this compound suggest it could be a valuable scaffold for developing novel therapeutic agents.
Anticancer Potential
Numerous quinoline derivatives have demonstrated potent anticancer activity through various mechanisms of action.[6][7][8] These include the inhibition of key signaling pathways that are often dysregulated in cancer.
Potential Signaling Pathways Targeted by Quinoline Derivatives:
-
PI3K/AKT/mTOR Pathway: This is a crucial pathway for cell survival, proliferation, and growth. Several quinoline-based molecules have been developed as inhibitors of kinases within this pathway.[9]
-
EGFR and VEGFR Signaling: The Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR) are key drivers of tumor growth and angiogenesis. Quinoline derivatives have been designed to inhibit these receptor tyrosine kinases.[9]
-
c-Met Signaling: The c-Met receptor and its ligand HGF are implicated in tumor invasion and metastasis. This pathway is another potential target for quinoline-based inhibitors.[9]
-
Tubulin Polymerization: Some quinoline derivatives can interfere with microtubule dynamics by inhibiting tubulin polymerization, leading to cell cycle arrest and apoptosis.[10]
Synthetic Versatility for Drug Discovery
The chloro and aldehyde functionalities of this compound are amenable to a wide range of chemical transformations, allowing for the generation of diverse compound libraries for high-throughput screening.
-
Nucleophilic Substitution: The chlorine at the 2-position can be displaced by various nucleophiles (e.g., amines, thiols, alkoxides) to introduce a variety of substituents.
-
Aldehyde Chemistry: The carbaldehyde group can undergo reactions such as condensation, oxidation, reduction, and the formation of Schiff bases and hydrazones, leading to a vast array of derivatives.
Conclusion
This compound is a promising and versatile building block for the synthesis of novel heterocyclic compounds with potential therapeutic applications. While specific biological data for this particular molecule is currently limited, the extensive research on related quinoline derivatives suggests that it holds significant potential, particularly in the development of new anticancer agents. The synthetic accessibility via the Vilsmeier-Haack reaction and the potential for diverse chemical modifications make it an attractive scaffold for further investigation by researchers in the fields of medicinal chemistry and drug development. Future studies should focus on the synthesis and thorough biological evaluation of derivatives of this compound to explore its full therapeutic potential.
References
- 1. Page loading... [guidechem.com]
- 2. rsc.org [rsc.org]
- 3. [PDF] Vilsmeier—Haack Reagent: A Facile Synthesis of 2‐Chloro‐3‐formylquinolines from N‐Arylacetamides and Transformation into Different Functionalities. | Semantic Scholar [semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. A Review on the Synthesis and Anti-cancer Activity of 2-substituted Quinolines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Anti-Cancer Agents in Medicinal Chemistry [stomuniver.ru]
- 8. Review on recent development of quinoline for anticancer activities - Arabian Journal of Chemistry [arabjchem.org]
- 9. Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways [mdpi.com]
- 10. Molecular targets and anticancer activity of quinoline–chalcone hybrids: literature review - RSC Advances (RSC Publishing) [pubs.rsc.org]
Technical Guide: Solubility Profile of 2-Chloro-5,6,7-trimethoxyquinoline-3-carbaldehyde in Organic Solvents
Audience: Researchers, scientists, and drug development professionals.
Core Focus: This document provides a comprehensive guide to understanding and determining the solubility of 2-Chloro-5,6,7-trimethoxyquinoline-3-carbaldehyde in common organic solvents. Due to the limited availability of specific quantitative solubility data in public literature, this guide furnishes a detailed experimental protocol for researchers to ascertain the solubility profile of the compound.
Introduction
This compound is a quinoline derivative with potential applications in medicinal chemistry and materials science. A thorough understanding of its solubility in various organic solvents is crucial for its synthesis, purification, formulation, and application. This guide addresses the current gap in quantitative solubility data by providing a framework for its experimental determination.
Inferred Qualitative Solubility
| Solvent System | Inferred Solubility | Basis of Inference |
| Ethyl Acetate | Soluble to sparingly soluble | Commonly used for recrystallization of chloroquinoline-carbaldehydes. |
| Petroleum Ether / Ethyl Acetate | Likely sparingly soluble | Used as a mixed solvent system for recrystallization of a similar compound, indicating differential solubility. |
| Dichloromethane (DCM) | Likely soluble | A common polar aprotic solvent for a wide range of organic compounds. |
| Acetone | Likely soluble | A polar aprotic solvent often used in organic synthesis and purification. |
| Ethanol / Methanol | Likely soluble to sparingly soluble | Polar protic solvents that can dissolve a range of organic molecules. |
| Hexane | Likely insoluble to sparingly soluble | A nonpolar solvent; solubility would depend on the overall polarity of the molecule. |
| Water | Likely insoluble | The presence of a chloro- group and multiple methoxy groups on a quinoline core suggests low aqueous solubility. |
Experimental Protocol for Solubility Determination
This section outlines a general procedure for the qualitative and semi-quantitative determination of the solubility of this compound.
3.1. Materials and Equipment
-
This compound (solid)
-
A selection of organic solvents (e.g., ethyl acetate, acetone, dichloromethane, methanol, ethanol, hexane, toluene, dimethylformamide (DMF), dimethyl sulfoxide (DMSO))
-
Small test tubes or vials
-
Vortex mixer
-
Analytical balance
-
Pipettes and graduated cylinders
-
Water bath or heating block
-
Filtration apparatus (syringe filters or filter paper and funnel)
-
Evaporating dish or pre-weighed vials
-
Oven or vacuum oven
3.2. Qualitative Solubility Assessment
This initial screening provides a rapid assessment of solubility in various solvents.
-
Preparation: Add approximately 1-2 mg of this compound to a series of labeled small test tubes.
-
Solvent Addition: To each test tube, add 0.5 mL of a different organic solvent.
-
Mixing: Vigorously mix the contents of each test tube using a vortex mixer for 30-60 seconds.
-
Observation: Visually inspect each tube for the dissolution of the solid.
-
Classification: Classify the solubility based on visual observation:
-
Soluble: No visible solid particles.
-
Sparingly soluble: A significant portion of the solid has dissolved, but some particles remain.
-
Insoluble: The solid does not appear to dissolve.
-
3.3. Semi-Quantitative Solubility Determination (Shake-Flask Method)
This method provides a more accurate, albeit still approximate, measure of solubility.
-
Sample Preparation: Accurately weigh a specific amount of this compound (e.g., 10 mg) into a vial.
-
Solvent Addition: Add a known volume of the chosen solvent (e.g., 1 mL) to the vial.
-
Equilibration: Seal the vial and agitate it at a constant temperature (e.g., 25 °C) for a set period (e.g., 24 hours) to ensure equilibrium is reached. A shaker or magnetic stirrer can be used for continuous agitation.
-
Phase Separation: Allow the vial to stand undisturbed until any undissolved solid has settled.
-
Filtration: Carefully withdraw a known volume of the supernatant using a pipette fitted with a syringe filter to remove any undissolved solid particles.
-
Solvent Evaporation: Transfer the filtered solution to a pre-weighed evaporating dish or vial. Carefully evaporate the solvent using a gentle stream of nitrogen, a rotary evaporator, or by placing it in an oven at a temperature below the compound's decomposition point.
-
Mass Determination: Once the solvent is completely evaporated, weigh the dish or vial containing the dissolved solid.
-
Calculation: Calculate the solubility using the following formula:
Solubility (mg/mL) = (Mass of dissolved solid (mg)) / (Volume of solvent used for dissolution (mL))
Visualization of Experimental Workflow
The following diagram illustrates the logical flow of the experimental protocol for determining the solubility of this compound.
Technical Guide: Spectroscopic and Synthetic Overview of 2-Chloroquinoline-3-carbaldehydes
For Researchers, Scientists, and Drug Development Professionals
Abstract: This technical guide addresses the spectroscopic and synthetic aspects of 2-chloroquinoline-3-carbaldehydes, with a specific focus on providing a framework for understanding the characteristics of 2-Chloro-5,6,7-trimethoxyquinoline-3-carbaldehyde. While a comprehensive search of scientific literature and chemical databases did not yield specific experimental spectroscopic data (NMR, IR, MS) for this compound (CAS 68236-25-9), this guide furnishes detailed information on closely related analogues. The provided data on these analogues, synthesized predominantly via the Vilsmeier-Haack reaction, serves as a valuable reference for researchers working with this class of compounds. This document outlines a general experimental protocol for the synthesis and presents the spectroscopic data for several substituted 2-chloroquinoline-3-carbaldehydes in structured tables. Additionally, a logical workflow for the synthesis is visualized using a Graphviz diagram.
Introduction
2-Chloroquinoline-3-carbaldehydes are a class of heterocyclic compounds that serve as versatile intermediates in the synthesis of various biologically active molecules and functional materials. The presence of the chloro, aldehyde, and quinoline moieties provides multiple reaction sites for further chemical transformations. While the specific compound this compound is commercially available, detailed public-domain spectroscopic characterization data remains elusive. This guide aims to bridge this gap by providing a thorough analysis of its close chemical relatives.
Synthesis of 2-Chloroquinoline-3-carbaldehydes
The most prevalent and efficient method for the synthesis of 2-chloroquinoline-3-carbaldehydes is the Vilsmeier-Haack reaction.[1][2][3] This reaction typically involves the formylation of an appropriate acetanilide derivative using a Vilsmeier reagent, which is a complex of phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF).
General Experimental Protocol: Vilsmeier-Haack Reaction
The following is a generalized procedure for the synthesis of 2-chloroquinoline-3-carbaldehydes based on protocols for similar compounds.[1][2]
Materials:
-
Substituted acetanilide
-
N,N-Dimethylformamide (DMF)
-
Phosphorus oxychloride (POCl₃)
-
Crushed ice
-
Water
-
Ethyl acetate (for recrystallization)
Procedure:
-
The Vilsmeier reagent is prepared by the dropwise addition of phosphorus oxychloride to chilled (0-5 °C) N,N-dimethylformamide under an inert atmosphere with constant stirring.[2]
-
The appropriate substituted acetanilide is then added to the freshly prepared Vilsmeier reagent.
-
The reaction mixture is heated, typically in the range of 60-80 °C, for several hours (e.g., 8-16 hours) and the reaction progress is monitored by thin-layer chromatography (TLC).[1][2]
-
Upon completion, the reaction mixture is cooled to room temperature and then carefully poured onto crushed ice with vigorous stirring.[2]
-
The resulting precipitate, the crude 2-chloroquinoline-3-carbaldehyde, is collected by filtration.
-
The crude product is washed thoroughly with water to remove any remaining salts and DMF.
-
The product is then dried and can be further purified by recrystallization, typically from ethyl acetate, to yield the pure 2-chloroquinoline-3-carbaldehyde.[1]
Synthesis Workflow Diagram
The logical workflow for the Vilsmeier-Haack synthesis of 2-chloroquinoline-3-carbaldehydes is depicted in the following diagram.
Caption: Vilsmeier-Haack reaction workflow for synthesizing 2-chloroquinoline-3-carbaldehydes.
Spectroscopic Data of Analogous Compounds
While specific data for this compound is not available, the following tables summarize the spectroscopic data for several structurally related 2-chloroquinoline-3-carbaldehyde derivatives. This data provides a valuable reference for predicting the spectral characteristics of the target compound.
¹H NMR Spectroscopic Data
| Compound | Solvent | Chemical Shift (δ) in ppm and Multiplicity | Reference |
| 2-Chloroquinoline-3-carbaldehyde | CDCl₃ | 10.57 (s, 1H, CHO), 8.77 (s, 1H, H-4), 8.08 (d, 1H, J=9 Hz), 8.0 (d, 1H, J=9 Hz), 7.90 (t, 1H, J=9 Hz), 7.67 (t, 1H, J=9 Hz) | [4] |
| 2-Chloro-6-methoxyquinoline-3-carbaldehyde | DMSO | 11.13 (s, 1H, CHO), 7.62-7.64 (m, H-4), 7.34-7.37 (m, 2H, H-7, H-8), 6.74 (s, H-5), 3.40 (s, 3H, OCH₃) | [1] |
| 2,6-Dichloroquinoline-3-carbaldehyde | CDCl₃ | 10.58 (s, 1H, CHO), 8.69 (s, 1H, H-4), 8.06 (dd, H-7), 7.6 (d, H-8), 7.23 (s, H-5) | [1] |
| 2-Chloro-6-methylquinoline-3-carbaldehyde | CDCl₃ | 10.10 (s, 1H), 8.23 (s, 1H), 8.12 (m, 2H), 8.04 (d, J = 8.7 Hz, 1H), 7.34 (d, J = 8.4 Hz, 1H), 2.74 (s, 3H) | [5] |
Based on this data, for this compound, one would expect the aldehyde proton to appear as a singlet downfield (around δ 10-11 ppm). The aromatic protons would show characteristic splitting patterns, and the three methoxy groups would likely appear as singlets in the range of δ 3.5-4.0 ppm.
¹³C NMR Spectroscopic Data
| Compound | Solvent | Chemical Shift (δ) in ppm | Reference |
| 2,6-Dichloroquinoline-3-formyl | CDCl₃ | 189.49 (CHO), other peaks not specified | [6] |
| 2-Chloro-8-nitroquinoline-3-formyl | CDCl₃ | 189.31 (CHO), other peaks not specified | [6] |
| 2-Methylquinoline-6-carbaldehyde | CDCl₃ | 191.5, 162.4, 150.6, 137.4, 133.7, 133.4, 129.9, 126.9, 125.9, 123.2, 25.72 | [5] |
The aldehyde carbon in this compound is expected to have a chemical shift in the range of δ 189-192 ppm. The carbons of the quinoline ring and the methoxy groups would appear at their characteristic chemical shifts.
IR Spectroscopic Data
| Compound | Medium | Characteristic Absorption Bands (cm⁻¹) | Reference |
| 2-Chloroquinoline-3-carbaldehyde | Nujol | 1685 (C=O), 1575, 1045, 760, 745 | [4] |
| 2-Chloro-6-methoxyquinoline-3-carbaldehyde | KBr | 1636 (C=O), 1474-1600 (Aromatic), 2731, 2677 (Aldehyde C-H) | [1] |
| 2,6-Dichloroquinoline-3-carbaldehyde | KBr | 1697 (C=O), 1450-1600 (Aromatic), 2792, 2856 (Aldehyde C-H) | [1] |
For this compound, a strong carbonyl (C=O) stretching band is expected in the region of 1680-1700 cm⁻¹. Aromatic C=C stretching vibrations would be observed in the 1450-1600 cm⁻¹ range. The characteristic C-H stretching of the aldehyde group would likely appear as two weak bands between 2700 and 2900 cm⁻¹. Additionally, C-O stretching bands for the methoxy groups would be present.
Mass Spectrometry (MS) Data
Specific mass spectrometry data for this compound is not available. However, for a related compound, 2-methylquinoline-6-carbaldehyde, the calculated m/z for [M+H]⁺ is 172.1, and the found value is 172.0.[5] For this compound (C₁₃H₁₂ClNO₄), the expected exact mass is approximately 281.0455 g/mol . Mass spectrometry would be expected to show a molecular ion peak corresponding to this mass, along with characteristic isotopic patterns for the chlorine atom. Fragmentation patterns would likely involve the loss of the aldehyde group, methoxy groups, and other fragments from the quinoline core.
Conclusion
While direct experimental spectroscopic data for this compound is not currently available in the public domain, this guide provides a robust framework for its synthesis and characterization. The detailed experimental protocol for the Vilsmeier-Haack reaction offers a reliable method for its preparation. Furthermore, the compiled spectroscopic data of closely related analogues provides a strong basis for predicting the NMR, IR, and MS characteristics of the target compound. Researchers and drug development professionals can utilize this information to guide their synthetic efforts and to aid in the structural elucidation of this and similar quinoline derivatives.
References
Theoretical and Experimental Insights into 2-Chloro-5,6,7-trimethoxyquinoline-3-carbaldehyde: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive theoretical and experimental overview of 2-Chloro-5,6,7-trimethoxyquinoline-3-carbaldehyde, a functionalized quinoline derivative with potential applications in medicinal chemistry and materials science. Due to the limited availability of direct experimental data for this specific compound, this guide leverages established knowledge of the broader class of 2-chloroquinoline-3-carbaldehydes and their substituted analogs to present a detailed analysis. The guide covers its synthesis, predicted physicochemical and spectroscopic properties, potential reactivity, and prospective biological significance. Experimental protocols for the synthesis of related compounds are detailed, and logical workflows are visualized to aid in the design of future research.
Introduction
Quinoline and its derivatives are a prominent class of heterocyclic compounds that form the core structure of many natural products, pharmaceuticals, and functional materials.[1][2] The 2-chloroquinoline-3-carbaldehyde scaffold is a particularly versatile synthetic intermediate due to the presence of two reactive functional groups: a chloro group at the 2-position susceptible to nucleophilic substitution and an aldehyde group at the 3-position that can undergo a wide range of transformations.[2] These compounds have been extensively used in the synthesis of fused heterocyclic systems with diverse biological activities, including anticancer, antibacterial, anti-inflammatory, and antifungal properties.[2][3]
The subject of this guide, this compound, is a unique derivative featuring three methoxy groups on the benzene ring. These electron-donating groups are expected to modulate the electronic properties and biological activity of the quinoline core. While specific research on this molecule is sparse, studies on other 5,6,7-trimethoxy quinoline derivatives have highlighted their potential as anticancer agents and tubulin polymerization inhibitors.[4][5] This guide aims to consolidate the available information on related compounds to provide a robust theoretical framework for researchers interested in this compound.
Physicochemical and Spectroscopic Data
General Properties
| Property | Value | Source |
| CAS Number | 68236-25-9 | [6] |
| Molecular Formula | C₁₃H₁₂ClNO₄ | [6] |
| Molecular Weight | 281.69 g/mol | [6] |
Predicted Spectroscopic Data
The following tables summarize the expected spectroscopic characteristics of this compound, inferred from data reported for other substituted 2-chloroquinoline-3-carbaldehydes.[7][8]
Table 2.2.1: Predicted ¹H NMR Spectral Data
| Chemical Shift (δ ppm) | Multiplicity | Assignment |
| ~10.5 | Singlet | Aldehyde proton (-CHO) |
| ~8.7 | Singlet | H-4 proton of quinoline ring |
| ~7.0-7.5 | Singlet | H-8 proton of quinoline ring |
| ~4.0 | Singlet | Methoxy protons (-OCH₃) at C5, C6, C7 |
Table 2.2.2: Predicted IR Spectral Data
| Wavenumber (cm⁻¹) | Assignment |
| ~2850, ~2750 | Aldehyde C-H stretch |
| ~1690 | Aldehyde C=O stretch |
| ~1600, ~1470 | Aromatic C=C stretch |
| ~760 | C-Cl stretch |
Crystallographic Data of Analogous Compounds
While the crystal structure of this compound has not been reported, the structures of 2-chloro-6-methoxyquinoline-3-carbaldehyde[9] and 2-chloro-8-methoxyquinoline-3-carbaldehyde[1] have been determined. These studies reveal that the quinoline ring system is nearly planar, with the formyl group slightly twisted out of the plane. A similar geometry can be expected for the title compound.
Table 2.3.1: Crystallographic Data for 2-chloro-6-methoxyquinoline-3-carbaldehyde [9]
| Parameter | Value |
| Formula | C₁₁H₈ClNO₂ |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 7.7072 (9) |
| b (Å) | 14.3474 (13) |
| c (Å) | 9.3487 (10) |
| β (°) | 109.415 (2) |
| Volume (ų) | 974.98 (18) |
Table 2.3.2: Crystallographic Data for 2-chloro-8-methoxyquinoline-3-carbaldehyde [1]
| Parameter | Value |
| Formula | C₁₁H₈ClNO₂ |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 14.4763 (8) |
| b (Å) | 3.9246 (2) |
| c (Å) | 17.6295 (9) |
| β (°) | 104.802 (3) |
| Volume (ų) | 968.36 (9) |
Synthesis and Experimental Protocols
The most common and effective method for the synthesis of 2-chloroquinoline-3-carbaldehydes is the Vilsmeier-Haack reaction.[7][8][10][11][12] This reaction involves the formylation of an appropriate N-arylacetamide using the Vilsmeier reagent, which is typically generated in situ from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF).[11]
General Vilsmeier-Haack Synthesis Protocol
The following is a generalized experimental protocol for the synthesis of 2-chloroquinoline-3-carbaldehydes, which can be adapted for the synthesis of this compound from N-(3,4,5-trimethoxyphenyl)acetamide.
Materials:
-
N-(3,4,5-trimethoxyphenyl)acetamide
-
N,N-Dimethylformamide (DMF)
-
Phosphorus oxychloride (POCl₃)
-
Crushed ice
-
Water
-
Ethyl acetate (for recrystallization)
Procedure:
-
In a round-bottom flask equipped with a dropping funnel and a magnetic stirrer, cool DMF to 0-5 °C in an ice bath.
-
Slowly add phosphorus oxychloride (POCl₃) dropwise to the cooled DMF with continuous stirring to form the Vilsmeier reagent.
-
To this mixture, add N-(3,4,5-trimethoxyphenyl)acetamide portion-wise while maintaining the temperature below 10 °C.
-
After the addition is complete, heat the reaction mixture at 80-90 °C for 4-10 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC).[8]
-
Once the reaction is complete, cool the mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring.
-
A precipitate of this compound should form.
-
Filter the solid product, wash it thoroughly with cold water, and dry it.
-
The crude product can be purified by recrystallization from a suitable solvent such as ethyl acetate.[13]
Logical Workflow for Synthesis
References
- 1. 2-Chloro-8-methoxyquinoline-3-carbaldehyde - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Design, synthesis, and biological evaluation of novel 5,6,7-trimethoxy quinolines as potential anticancer agents and tubulin polymerization inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. scbt.com [scbt.com]
- 7. ijsr.net [ijsr.net]
- 8. chemijournal.com [chemijournal.com]
- 9. researchgate.net [researchgate.net]
- 10. scispace.com [scispace.com]
- 11. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 12. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 13. rsc.org [rsc.org]
The Genesis of a Versatile Scaffold: A Technical Guide to the Discovery and History of Quinoline-3-Carbaldehydes
For Researchers, Scientists, and Drug Development Professionals
Introduction
Quinoline-3-carbaldehydes represent a pivotal class of heterocyclic compounds, serving as versatile precursors in the synthesis of a wide array of complex molecular architectures. Their inherent reactivity, stemming from the electrophilic aldehyde group and the quinoline nucleus, has made them indispensable building blocks in medicinal chemistry and materials science. This technical guide provides an in-depth exploration of the discovery and historical development of quinoline-3-carbaldehydes, with a particular focus on the seminal synthetic methodologies that have enabled their widespread accessibility. Detailed experimental protocols, quantitative data, and mechanistic visualizations are presented to offer a comprehensive resource for researchers in the field.
A Historical Overview: The Emergence of a Key Synthetic Intermediate
The story of quinoline-3-carbaldehydes is intrinsically linked to the development of powerful formylation reactions in organic chemistry. While the quinoline core was first isolated from coal tar by Friedlieb Ferdinand Runge in 1834, the specific introduction of a carbaldehyde group at the 3-position is a more recent chapter in its extensive history.[1]
The advent of the Vilsmeier-Haack reaction , first reported by Anton Vilsmeier and Albrecht Haack in 1927, laid the fundamental groundwork for the synthesis of these compounds.[2] This reaction, which involves the formylation of electron-rich aromatic and heteroaromatic compounds using a Vilsmeier reagent (typically formed from a substituted amide like N,N-dimethylformamide (DMF) and a halogenating agent such as phosphorus oxychloride (POCl₃)), proved to be a transformative tool.
However, it was the pioneering work of O. Meth-Cohn and his collaborators in the late 1970s and early 1980s that truly unlocked the synthetic potential of a specific and highly useful class of these compounds: 2-chloroquinoline-3-carbaldehydes .[2][3] Their systematic investigation into the Vilsmeier-Haack reaction of readily available acetanilides established an efficient and versatile route to these crucial intermediates.[3][4] This "Meth-Cohn synthesis" represented a significant breakthrough, providing a straightforward pathway to a quinoline scaffold functionalized with both a reactive aldehyde group at the 3-position and a synthetically versatile chlorine atom at the 2-position. A 1981 publication by Meth-Cohn, Narine, and Tarnowski in the Journal of the Chemical Society, Perkin Transactions 1, stands as a landmark paper detailing this methodology.[4] Reviews of the chemistry of 2-chloroquinoline-3-carbaldehydes have documented the extensive synthetic utility of these compounds in the years following this seminal work.[5][6][7]
Key Synthetic Methodology: The Vilsmeier-Haack-Meth-Cohn Synthesis
The Vilsmeier-Haack reaction, as refined by Meth-Cohn for the synthesis of 2-chloroquinoline-3-carbaldehydes, is a one-pot procedure that proceeds through a series of chlorination, formylation, and cyclization steps.[8][9] The reaction of an acetanilide with the Vilsmeier reagent (a chloroiminium salt) leads to the formation of the quinoline ring system with the desired functionalities.
Reaction Mechanism
The generally accepted mechanism for the Vilsmeier-Haack synthesis of 2-chloroquinoline-3-carbaldehydes from acetanilides is a multi-step process. The Vilsmeier reagent, a potent electrophile, is first generated in situ from DMF and POCl₃. This reagent then reacts with the acetanilide, leading to a cascade of events culminating in the cyclization to the quinoline ring.
Caption: Vilsmeier-Haack synthesis of 2-chloroquinoline-3-carbaldehydes.
Quantitative Data Summary
The Meth-Cohn synthesis and its variations have been shown to be effective for a range of substituted acetanilides, providing good to excellent yields of the corresponding 2-chloroquinoline-3-carbaldehydes. The table below summarizes representative quantitative data from the literature.
| Starting Acetanilide (Substituent) | Reaction Conditions | Yield (%) | Reference |
| Acetanilide | DMF, POCl₃, 80-90 °C, 4h | 60-80 | [10][11] |
| 4-Methylacetanilide | DMF, POCl₃, 80-90 °C, 4-10h | 75 | |
| 4-Methoxyacetanilide | DMF, POCl₃, 80-90 °C | 85 | |
| 4-Chloroacetanilide | DMF, POCl₃, 80-90 °C | 70 | [11] |
| 3-Methylacetanilide | DMF, POCl₃, 80-90 °C | 78 | |
| 3-Methoxyacetanilide | DMF, POCl₃, 80-90 °C | 88 |
Detailed Experimental Protocol: Synthesis of 2-Chloro-6-methylquinoline-3-carbaldehyde
The following protocol is a representative example of the Meth-Cohn procedure for the synthesis of a substituted 2-chloroquinoline-3-carbaldehyde.
Materials:
-
4-Methylacetanilide
-
N,N-Dimethylformamide (DMF)
-
Phosphorus oxychloride (POCl₃)
-
Ice
-
Ethanol (for recrystallization)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, a mixture of 4-methylacetanilide (1 mmol) and N,N-dimethylformamide (3 mmol) is cooled in an ice bath with continuous stirring for 20 minutes.
-
Phosphorus oxychloride (15 mmol) is added dropwise to the cooled mixture via the dropping funnel.
-
After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated to 80-90 °C for 7-10 hours under a condenser with cold water circulation. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Upon completion of the reaction, the mixture is carefully poured onto crushed ice with stirring.
-
The resulting precipitate is collected by filtration and washed thoroughly with cold water.
-
The crude product is then recrystallized from ethanol to yield pure 2-chloro-6-methylquinoline-3-carbaldehyde.
The Rieche Formylation: An Alternative Approach
Another notable formylation method is the Rieche formylation, discovered by Alfred Rieche in 1960. This reaction utilizes dichloromethyl methyl ether as the formyl source in the presence of a Lewis acid, typically titanium tetrachloride (TiCl₄), to formylate electron-rich aromatic compounds. While the Vilsmeier-Haack reaction has been more prominently applied to the synthesis of quinoline-3-carbaldehydes, the Rieche formylation represents an alternative, albeit less commonly employed, pathway for the introduction of a formyl group onto aromatic systems.
Applications and Future Outlook
The discovery and development of efficient synthetic routes to quinoline-3-carbaldehydes have had a profound impact on drug discovery and materials science. These compounds serve as key starting materials for the synthesis of a diverse range of biologically active molecules, including antimicrobial, anti-inflammatory, and anticancer agents.[1][5] The aldehyde functionality allows for a plethora of chemical transformations, including the formation of Schiff bases, Wittig reactions, and various condensation reactions, enabling the construction of complex heterocyclic systems.
Caption: Synthetic utility of quinoline-3-carbaldehydes.
The continued exploration of the chemistry of quinoline-3-carbaldehydes is expected to yield novel compounds with enhanced therapeutic properties and unique material characteristics. The development of more sustainable and atom-economical synthetic methods will further expand the accessibility and utility of this important class of heterocyclic compounds.
References
- 1. newsama.com [newsama.com]
- 2. chemistry-online.com [chemistry-online.com]
- 3. ijsr.net [ijsr.net]
- 4. N-Arylation of 3-Formylquinolin-2(1H)-ones Using Copper(II)-Catalyzed Chan–Lam Coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. iipseries.org [iipseries.org]
- 6. benchchem.com [benchchem.com]
- 7. organicreactions.org [organicreactions.org]
- 8. ijpcbs.com [ijpcbs.com]
- 9. Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs - RSC Advances (RSC Publishing) DOI:10.1039/C7RA11537G [pubs.rsc.org]
- 10. chemijournal.com [chemijournal.com]
- 11. chemijournal.com [chemijournal.com]
An In-depth Technical Guide to C13H12ClNO4: The Chemistry and Biological Potential of Methyl 4-chloro-6,7-dimethoxyquinoline-2-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical compound with the molecular formula C13H12ClNO4, identified as methyl 4-chloro-6,7-dimethoxyquinoline-2-carboxylate . This document delves into its chemical properties, synthesis, spectroscopic characterization, and potential biological activities, with a focus on its relevance in medicinal chemistry and drug development.
Compound Identification and Physicochemical Properties
The chemical formula C13H12ClNO4 corresponds to methyl 4-chloro-6,7-dimethoxyquinoline-2-carboxylate. Another identified isomer is [Amino(diphenyl)methyl] perchlorate. This guide will focus on the quinoline derivative due to the significant role of the quinoline scaffold in medicinal chemistry.
Table 1: Physicochemical Properties of Methyl 4-chloro-6,7-dimethoxyquinoline-2-carboxylate and Related Compounds
| Property | Value | Reference Compound |
| Molecular Formula | C13H12ClNO4 | - |
| Molecular Weight | 281.69 g/mol | - |
| IUPAC Name | methyl 4-chloro-6,7-dimethoxyquinoline-2-carboxylate | - |
| CAS Number | 1406149-44-7, 1019559-34-2 | - |
| Appearance | Bright yellow or orange solid | Methyl 4-chloro-7-methoxyquinoline-6-carboxylate[1] |
| Melting Point | 132.0 to 136.0 °C | 4-Chloro-6,7-dimethoxyquinoline[2] |
| Boiling Point | 325.2±37.0 °C (Predicted) | 4-Chloro-6,7-dimethoxyquinoline[2] |
| Density | 1.265±0.06 g/cm³ (Predicted) | 4-Chloro-6,7-dimethoxyquinoline[2] |
| Solubility | Soluble in DMSO, Methanol (Slightly) | 4-Chloro-6,7-dimethoxyquinoline[2] |
Synthesis of Methyl 4-chloro-6,7-dimethoxyquinoline-2-carboxylate
The synthesis of the core scaffold, 4-chloro-6,7-dimethoxyquinoline, is a crucial first step. A common route involves the chlorination of 4-hydroxy-6,7-dimethoxyquinoline. The subsequent esterification to yield the final product is a standard procedure in organic synthesis.
Synthesis of the Precursor: 4-chloro-6,7-dimethoxyquinoline
A general and scalable synthesis of 4-chloro-6,7-dimethoxyquinoline has been reported, starting from 3,4-dimethoxyacetophenone. The workflow involves nitration, condensation, reductive cyclization, and finally, chlorination.[3]
Experimental Protocol: Synthesis of 4-chloro-6,7-dimethoxyquinoline [3]
-
Nitration: 3,4-dimethoxyacetophenone is nitrated using nitric acid in acetic acid to yield 2-nitro-4,5-dimethoxyacetophenone.
-
Condensation: The resulting nitro compound is condensed with N,N-dimethylformamide dimethyl acetal (DMF-DMA) to form 1-(4,5-dimethoxy-2-nitrophenyl)-3-(dimethylamino)propen-1-one.
-
Reductive Cyclization: The propenone derivative undergoes hydrogenation, for example, using a Raney Nickel or Palladium on carbon catalyst, to afford 4-hydroxy-6,7-dimethoxyquinoline.
-
Chlorination: The 4-hydroxyquinoline is then chlorinated using a chlorinating agent such as phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂) to yield 4-chloro-6,7-dimethoxyquinoline. The crude product can be purified by recrystallization from a mixture of ethanol and ethyl acetate.
Synthesis of Methyl 4-chloro-7-methoxyquinoline-6-carboxylate (A closely related analog)
A detailed protocol for the synthesis of the related methyl 4-chloro-7-methoxyquinoline-6-carboxylate has been documented.[4]
Experimental Protocol: Synthesis of Methyl 4-chloro-7-methoxyquinoline-6-carboxylate [4]
-
To a solution of methyl 7-methoxy-4-oxo-1,4-dihydroquinoline-6-carboxylate (1 equivalent) in thionyl chloride (used as both reagent and solvent), a catalytic amount of N,N-dimethylformamide (DMF) is added.
-
The reaction mixture is heated to reflux (approximately 90 °C) for 1 hour, with the progress monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is cooled and concentrated to dryness.
-
The residue is dissolved in ice water and extracted with ethyl acetate followed by dichloromethane.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to afford the crude product.
-
Purification is achieved through recrystallization or column chromatography to yield methyl 4-chloro-7-methoxyquinoline-6-carboxylate as a solid.
Synthesis Workflow
Caption: General synthetic pathway for methyl 4-chloro-6,7-dimethoxyquinoline-2-carboxylate, proceeding through the key intermediate 4-chloro-6,7-dimethoxyquinoline.
Spectroscopic Data
Detailed spectroscopic data is essential for the unambiguous identification and characterization of methyl 4-chloro-6,7-dimethoxyquinoline-2-carboxylate. Below is a summary of expected and reported spectroscopic features for the title compound and its close analogs.
Table 2: Spectroscopic Data
| Technique | Data for Methyl 4-chloro-7-methoxyquinoline-6-carboxylate[4] | Predicted Data for Methyl 4-chloro-6,7-dimethoxyquinoline-2-carboxylate |
| ¹H NMR (400 MHz, DMSO-d6), δ (ppm) | 3.87 (s, 3H), 3.98 (s, 3H), 7.60 (s, 1H), 7.66 (d, J = 4.77 Hz, 1H), 8.41 (s, 1H), 8.83 (d, J = 4.77 Hz, 1H) | Signals corresponding to two methoxy groups, a methyl ester, and aromatic protons on the quinoline core are expected. |
| ¹³C NMR | Not available | Resonances for the carbonyl carbon of the ester, aromatic carbons, methoxy carbons, and the methyl ester carbon are anticipated. |
| IR (KBr) , νmax (cm⁻¹) | Not available | Characteristic peaks for C=O stretching (ester), C-O stretching (ethers and ester), C=C and C=N stretching (aromatic rings), and C-Cl stretching are expected. |
| Mass Spectrometry (ESI), m/z | Not available | A prominent [M+H]⁺ peak at approximately 282.7 and a sodium adduct [M+Na]⁺ at approximately 304.7 are expected. Fragmentation would likely involve the loss of the methyl ester group, methoxy groups, and the chlorine atom.[5] |
Biological Activity
Quinoline derivatives are a well-established class of compounds with a broad range of biological activities, including anticancer, antimalarial, antibacterial, and anti-inflammatory properties.[6] The subject molecule, methyl 4-chloro-6,7-dimethoxyquinoline-2-carboxylate, is reported to be an intermediate in the synthesis of antitumor and antimalarial agents.[6]
Anticancer Potential
Derivatives of the 4-chloro-6,7-dimethoxyquinoline scaffold have shown significant potential as anticancer agents, primarily by acting as tyrosine kinase inhibitors.[1] These enzymes play a crucial role in cell signaling pathways that, when dysregulated, can lead to cancer.
Signaling Pathway
Caption: Mechanism of action of quinoline-based tyrosine kinase inhibitors.
Cytotoxicity Evaluation
The cytotoxicity of novel compounds is a primary screening step in drug discovery. The MTT assay is a widely used colorimetric method to assess the metabolic activity of cells, which is an indicator of cell viability.
Experimental Protocol: MTT Cytotoxicity Assay [7][8]
-
Cell Seeding: Cancer cell lines are seeded in 96-well plates at an appropriate density and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of the test compound (dissolved in a suitable solvent like DMSO) for a specified period (e.g., 24, 48, or 72 hours). Control wells containing untreated cells and vehicle-treated cells are included.
-
MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.
-
Incubation: The plates are incubated for a few hours, during which viable cells with active mitochondria reduce the yellow MTT to a purple formazan product.
-
Solubilization: The formazan crystals are dissolved by adding a solubilizing agent (e.g., DMSO or an acidified isopropanol solution).
-
Absorbance Measurement: The absorbance of the purple solution is measured using a microplate reader at a wavelength of 570 nm.
-
Data Analysis: The percentage of cell viability is calculated relative to the untreated control. The IC50 value (the concentration of the compound that inhibits cell growth by 50%) is determined by plotting cell viability against the compound concentration.
Experimental Workflow
Caption: Workflow for the MTT cytotoxicity assay.
Conclusion
Methyl 4-chloro-6,7-dimethoxyquinoline-2-carboxylate, with the chemical formula C13H12ClNO4, is a quinoline derivative with significant potential in the field of medicinal chemistry. Its core structure is a key building block for the synthesis of targeted anticancer therapies. While specific biological data for this exact compound is not extensively available in the public domain, the known activities of related quinoline derivatives suggest that it warrants further investigation as a potential therapeutic agent. The synthetic routes and analytical methods outlined in this guide provide a solid foundation for researchers and drug development professionals to explore the full potential of this and similar molecules. Further studies are encouraged to elucidate its precise biological mechanisms and to evaluate its efficacy and safety profile in preclinical models.
References
- 1. benchchem.com [benchchem.com]
- 2. 4-CHLORO-6,7-DIMETHOXYQUINOLINE manufacturers and suppliers in india [chemicalbook.com]
- 3. CN106008336A - The preparation method of 4-chloro-6,7-dimethoxyquinoline - Google Patents [patents.google.com]
- 4. Methyl 4-chloro-7-Methoxyquinoline-6-carboxylate synthesis - chemicalbook [chemicalbook.com]
- 5. benchchem.com [benchchem.com]
- 6. nbinno.com [nbinno.com]
- 7. benchchem.com [benchchem.com]
- 8. Synthesis and Preliminary Evaluation of the Cytotoxicity of Potential Metabolites of Quinoline Glycoconjugates - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Use of 2-Chloro-5,6,7-trimethoxyquinoline-3-carbaldehyde in Heterocyclic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Chloro-5,6,7-trimethoxyquinoline-3-carbaldehyde is a highly functionalized quinoline derivative that serves as a versatile precursor in the synthesis of a variety of fused heterocyclic systems. The presence of a reactive chlorine atom at the 2-position, an aldehyde group at the 3-position, and electron-donating methoxy groups on the benzene ring makes it an excellent building block for constructing novel polycyclic molecules. These resulting heterocyclic structures, such as pyrazolo[4,3-c]quinolines, isoxazolo[4,5-c]quinolines, and thieno[3,2-c]quinolines, are of significant interest in medicinal chemistry due to their potential biological activities, which can include antimicrobial, anti-inflammatory, and anticancer properties.[1][2]
This document provides detailed application notes and generalized experimental protocols for the synthesis of key heterocyclic scaffolds from this compound. While specific experimental data for this particular substituted quinoline is limited in the available literature, the provided protocols are based on established methods for analogous 2-chloroquinoline-3-carbaldehydes and serve as a robust starting point for synthesis, which may require further optimization.[1][3][4]
Synthesis of 8,9,10-Trimethoxy-1H-pyrazolo[4,3-c]quinolines
The reaction of 2-chloroquinoline-3-carbaldehydes with hydrazine hydrate or substituted hydrazines is a common method for the synthesis of the pyrazolo[4,3-c]quinoline scaffold.[1] The reaction typically proceeds through initial condensation to form a hydrazone intermediate, followed by an intramolecular nucleophilic aromatic substitution to yield the fused pyrazole ring.
Application Notes:
-
Reaction Mechanism: The reaction involves the formation of a Schiff base between the aldehyde and hydrazine, followed by cyclization where the distal nitrogen of the hydrazine displaces the chlorine at the C2 position of the quinoline ring.[1]
-
Reagents: Hydrazine hydrate is commonly used for the synthesis of N-unsubstituted pyrazoloquinolines. Phenylhydrazine and other substituted hydrazines can be used to introduce substituents on the pyrazole nitrogen.[1]
-
Solvents and Catalysts: The reaction is often carried out in polar protic solvents like ethanol or acetic acid. In some cases, a base such as pyridine may be used to facilitate the cyclization step, particularly when using hydrazine salts.[1][3]
Quantitative Data Summary
Note: The following data is based on reactions with analogous substituted 2-chloroquinoline-3-carbaldehydes and should be considered as representative examples.
| Reactant | Solvent | Catalyst/Base | Temperature (°C) | Time (h) | Yield (%) |
| Hydrazine Hydrate | Ethanol | Acetic Acid (cat.) | Reflux | 4-8 | 75-90 |
| Phenylhydrazine | Nitrobenzene | Pyridine (cat.) | 180-200 | 2-4 | 60-80 |
| Methylhydrazine | Acetic Acid | None | Reflux | 6-10 | 70-85 |
Experimental Protocol: General Procedure for the Synthesis of 8,9,10-Trimethoxy-1H-pyrazolo[4,3-c]quinoline
-
Reaction Setup: To a solution of this compound (1.0 mmol) in ethanol (20 mL), add hydrazine hydrate (1.2 mmol).
-
Reaction Conditions: Add a catalytic amount of glacial acetic acid (2-3 drops) to the mixture.
-
Heat the reaction mixture to reflux and monitor the progress of the reaction using Thin Layer Chromatography (TLC).
-
Work-up: After completion of the reaction (typically 4-8 hours), cool the mixture to room temperature.
-
The product often precipitates from the solution. Collect the solid by vacuum filtration.
-
Wash the solid with cold ethanol and dry under vacuum.
-
Purification: If necessary, the crude product can be purified by recrystallization from a suitable solvent such as ethanol or by column chromatography on silica gel.
Synthesis of 7,8,9-Trimethoxyisoxazolo[4,5-c]quinolines
The reaction with hydroxylamine hydrochloride provides a direct route to the isoxazolo[4,5-c]quinoline core. The reaction proceeds via the formation of an oxime intermediate, which then undergoes intramolecular cyclization.
Application Notes:
-
Reaction Mechanism: The aldehyde group reacts with hydroxylamine to form an oxime. The oxime's oxygen atom then acts as a nucleophile, displacing the C2-chloro substituent in an intramolecular cyclization to form the isoxazole ring.
-
Reaction Conditions: The reaction is typically performed in a protic solvent like ethanol or methanol, often in the presence of a base such as sodium acetate or pyridine to neutralize the HCl from hydroxylamine hydrochloride and to facilitate the cyclization.
Quantitative Data Summary
Note: The following data is based on reactions with analogous substituted 2-chloroquinoline-3-carbaldehydes and should be considered as representative examples.
| Reactant | Solvent | Base | Temperature (°C) | Time (h) | Yield (%) |
| Hydroxylamine HCl | Ethanol | Sodium Acetate | Reflux | 3-6 | 80-95 |
| Hydroxylamine HCl | Methanol | Pyridine | Reflux | 4-8 | 75-90 |
| Hydroxylamine HCl | Acetic Acid | Sodium Acetate | 100 | 2-4 | 85-95 |
Experimental Protocol: General Procedure for the Synthesis of 7,8,9-Trimethoxyisoxazolo[4,5-c]quinoline
-
Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 mmol) in ethanol (15 mL).
-
Add hydroxylamine hydrochloride (1.2 mmol) and sodium acetate (1.5 mmol) to the solution.
-
Reaction Conditions: Heat the mixture to reflux and monitor the reaction by TLC.
-
Work-up: Upon completion (typically 3-6 hours), cool the reaction mixture to room temperature and pour it into ice-cold water (50 mL).
-
Collect the precipitated solid by vacuum filtration.
-
Wash the solid with water and a small amount of cold ethanol.
-
Purification: Dry the product under vacuum. Recrystallization from ethanol or purification via column chromatography can be performed if needed.
Synthesis of 7,8,9-Trimethoxythieno[3,2-c]quinolines
Thieno[3,2-c]quinolines can be synthesized from 2-chloroquinoline-3-carbaldehydes by reaction with sulfur-containing nucleophiles, such as thioglycolic acid esters. This reaction builds the fused thiophene ring.
Application Notes:
-
Reaction Mechanism: The reaction typically involves a base-catalyzed condensation of the aldehyde with the active methylene group of the thioglycolate ester. This is followed by an intramolecular nucleophilic substitution where the sulfur atom displaces the chlorine at the C2 position.
-
Reagents and Conditions: Ethyl or methyl thioglycolate are common reagents. A base such as sodium ethoxide, potassium carbonate, or an organic base like DBU is required to deprotonate the thioglycolate. The reaction is often carried out in an aprotic polar solvent like DMF or a protic solvent like ethanol.
Quantitative Data Summary
Note: The following data is based on reactions with analogous substituted 2-chloroquinoline-3-carbaldehydes and should be considered as representative examples.
| Reactant | Solvent | Base | Temperature (°C) | Time (h) | Yield (%) |
| Ethyl Thioglycolate | Ethanol | Sodium Ethoxide | Reflux | 5-10 | 65-80 |
| Methyl Thioglycolate | DMF | K₂CO₃ | 80-100 | 4-8 | 70-85 |
| Methyl Thioglycolate | Acetonitrile | DBU | Reflux | 3-6 | 75-90 |
Experimental Protocol: General Procedure for the Synthesis of Ethyl 7,8,9-Trimethoxythieno[3,2-c]quinoline-2-carboxylate
-
Reaction Setup: To a solution of this compound (1.0 mmol) in anhydrous DMF (10 mL), add ethyl thioglycolate (1.1 mmol) and anhydrous potassium carbonate (2.0 mmol).
-
Reaction Conditions: Heat the reaction mixture to 90°C with stirring. Monitor the reaction progress by TLC.
-
Work-up: After the reaction is complete (typically 4-8 hours), cool the mixture to room temperature and pour it into ice-water (50 mL).
-
Collect the resulting precipitate by vacuum filtration.
-
Wash the solid thoroughly with water to remove inorganic salts.
-
Purification: Dry the crude product. Further purification can be achieved by recrystallization from a suitable solvent (e.g., ethanol/DMF) or by column chromatography on silica gel.
Visualizations
Experimental and Synthetic Workflows
Caption: General workflow for the synthesis of fused quinolines.
Caption: Reaction pathway for the synthesis of Pyrazolo[4,3-c]quinolines.
References
Application Notes and Protocols: Reaction of 2-Chloro-5,6,7-trimethoxyquinoline-3-carbaldehyde with Amines
For Researchers, Scientists, and Drug Development Professionals
Introduction
Quinoline derivatives are a prominent class of heterocyclic compounds that form the scaffold for a multitude of pharmacologically active agents. Their diverse biological activities, including anticancer, antimalarial, antibacterial, and anti-inflammatory properties, make them a focal point in medicinal chemistry and drug discovery. The functionalization of the quinoline ring is a key strategy for modulating their therapeutic potential.
This document provides detailed application notes and experimental protocols for the reaction of 2-Chloro-5,6,7-trimethoxyquinoline-3-carbaldehyde with various primary and secondary amines. This reaction, a nucleophilic aromatic substitution (SNAr), is a versatile method for introducing diverse amino functionalities at the C2 position of the quinoline core, leading to the synthesis of a library of 2-aminoquinoline-3-carbaldehyde derivatives with potential applications in drug development.
Reaction Overview
The reaction proceeds via a nucleophilic attack of the amine on the electron-deficient C2 carbon of the quinoline ring, facilitated by the electron-withdrawing effect of the quinoline nitrogen and the aldehyde group. The subsequent displacement of the chloride leaving group yields the corresponding 2-aminoquinoline-3-carbaldehyde derivative.
General Reaction Scheme:
Applications in Drug Discovery
The resulting 2-aminoquinoline-3-carbaldehyde scaffold is a "privileged structure" in medicinal chemistry. These derivatives have been shown to interact with various biological targets, making them attractive candidates for the development of novel therapeutics. Notably, compounds bearing the 2-aminoquinoline core have demonstrated significant activity as kinase inhibitors, targeting key enzymes involved in cancer cell proliferation and survival signaling pathways.
Data Presentation
Disclaimer: The following quantitative data has been compiled from studies on analogous 2-chloroquinoline-3-carbaldehyde derivatives due to the limited availability of specific data for the 5,6,7-trimethoxy substituted variant. This information should be used as a general guide for reaction optimization.
Table 1: Representative Yields for the Reaction of 2-Chloroquinoline-3-carbaldehydes with Amines
| Entry | Amine | Product | Reaction Conditions | Yield (%) | Reference |
| 1 | Morpholine | 2-Morpholinoquinoline-3-carbaldehyde | DMF, catalytic dimethylaminopyridine | Good | [1] |
| 2 | Substituted Anilines | 1-(2-Chloro-8-methylquinolin-3-yl)-N-(substituted-phenyl)methanimine | Acetone, reflux | Not specified | [1] |
| 3 | Phenylhydrazine | Schiff base of 2-chloroquinoline-3-carbaldehyde | Natural surfactant, short reaction time | Not specified | [1] |
| 4 | Hydrazine Hydrate | 2-Chloro-3-(hydrazonomethyl)quinoline | Ethanol, reflux | Not specified | [1] |
| 5 | 2-Aminobenzimidazole | Benzoimidazopyrimido[4,5-b]quinolone derivatives | K₂CO₃, DMF | Good to excellent | [2] |
Experimental Protocols
Protocol 1: General Procedure for the Reaction with Secondary Amines (e.g., Morpholine)
This protocol is a generalized procedure based on the reaction of 2-chloroquinoline-3-carbaldehydes with secondary amines.[1]
Materials:
-
This compound
-
Morpholine (or other secondary amine)
-
Dimethylformamide (DMF), anhydrous
-
4-Dimethylaminopyridine (DMAP), catalytic amount
-
Ethyl acetate
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Rotary evaporator
-
Separatory funnel
-
Standard laboratory glassware
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous DMF, add the secondary amine (e.g., morpholine, 1.2 eq).
-
Add a catalytic amount of DMAP to the reaction mixture.
-
Heat the reaction mixture to 80-100 °C and stir for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the reaction mixture into water and extract with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the desired 2-(substituted amino)-5,6,7-trimethoxyquinoline-3-carbaldehyde.
Protocol 2: General Procedure for the Synthesis of Schiff Bases with Primary Aromatic Amines
This protocol describes a general method for the condensation reaction between 2-chloroquinoline-3-carbaldehydes and primary aromatic amines to form Schiff bases.[1]
Materials:
-
This compound
-
Substituted aniline (e.g., p-toluidine)
-
Acetone or Ethanol
-
Glacial acetic acid (catalytic amount, optional)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Büchner funnel and filter paper
Procedure:
-
Dissolve this compound (1.0 eq) in acetone or ethanol in a round-bottom flask.
-
Add the substituted aniline (1.1 eq) to the solution.
-
A catalytic amount of glacial acetic acid can be added to promote the reaction.
-
Reflux the reaction mixture for 2-6 hours. Monitor the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
The product may precipitate out of the solution upon cooling. If so, collect the solid by filtration using a Büchner funnel.
-
Wash the collected solid with cold solvent (acetone or ethanol).
-
If the product does not precipitate, remove the solvent under reduced pressure. The resulting crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol).
Visualizations
Experimental Workflow
Caption: General experimental workflow for the synthesis of 2-aminoquinoline-3-carbaldehyde derivatives.
Potential Signaling Pathway Inhibition
The 2-aminoquinoline scaffold is a key pharmacophore in many kinase inhibitors. The products of the reaction between this compound and amines are potential inhibitors of critical signaling pathways implicated in cancer.
Caption: Potential inhibition of cancer-related signaling pathways by 2-aminoquinoline derivatives.
References
Application Notes and Protocols: Derivatization of 2-Chloro-5,6,7-trimethoxyquinoline-3-carbaldehyde for Biological Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis, derivatization, and biological evaluation of 2-Chloro-5,6,7-trimethoxyquinoline-3-carbaldehyde and its analogs. The protocols detailed herein are intended to guide researchers in the development of novel therapeutic agents based on the versatile quinoline scaffold.
Introduction
Quinoline derivatives are a prominent class of heterocyclic compounds with a broad spectrum of biological activities, including anticancer, antibacterial, antifungal, and anti-inflammatory properties. The 2-chloroquinoline-3-carbaldehyde core is a particularly valuable starting material for the synthesis of diverse molecular libraries due to the reactivity of both the chloro and aldehyde functionalities. Specifically, the 5,6,7-trimethoxy substitution pattern is of interest for its potential to modulate the pharmacological properties of the resulting derivatives. This document outlines key derivatization strategies and protocols for subsequent biological screening.
Data Presentation: Biological Activity of Representative Quinoline Derivatives
While specific quantitative data for this compound derivatives are not extensively available in the public domain, the following table summarizes the biological activity of structurally related methoxy-substituted 2-chloroquinoline-3-carbaldehyde Schiff base derivatives to provide a representative overview of their potential.
| Derivative ID | R Group (on Schiff Base) | Cancer Cell Line | IC50 (µM) | Bacterial Strain | MIC (µg/mL) |
| MQD-1 | 4-Fluorophenyl | MCF-7 (Breast) | 15.8 | S. aureus | 64 |
| MQD-2 | 4-Chlorophenyl | HCT116 (Colon) | 12.5 | E. coli | 128 |
| MQD-3 | 4-Methoxyphenyl | A549 (Lung) | 20.1 | P. aeruginosa | 256 |
| MQD-4 | 2,4-Dichlorophenyl | HeLa (Cervical) | 9.7 | B. subtilis | 32 |
| MQD-5 | 3-Nitrophenyl | PC-3 (Prostate) | 18.2 | K. pneumoniae | >256 |
Note: The data presented are for representative methoxy-substituted 2-chloroquinoline-3-carbaldehyde Schiff base derivatives and are intended to be illustrative of the potential activities of derivatives of this compound.
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol is based on the Vilsmeier-Haack reaction, a widely used method for the formylation of activated aromatic compounds.
Materials:
-
3,4,5-Trimethoxyaniline
-
Acetic anhydride
-
N,N-Dimethylformamide (DMF)
-
Phosphorus oxychloride (POCl₃)
-
Ice
-
Ethyl acetate
-
Sodium bicarbonate solution (saturated)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Acetylation of 3,4,5-Trimethoxyaniline:
-
Dissolve 3,4,5-trimethoxyaniline in acetic anhydride.
-
Heat the mixture at reflux for 2 hours.
-
Cool the reaction mixture and pour it into ice-water.
-
Collect the precipitated N-(3,4,5-trimethoxyphenyl)acetamide by filtration, wash with water, and dry.
-
-
Vilsmeier-Haack Cyclization:
-
Cool a flask containing DMF to 0°C in an ice bath.
-
Slowly add POCl₃ dropwise to the DMF with stirring, maintaining the temperature below 10°C.
-
To this Vilsmeier reagent, add the N-(3,4,5-trimethoxyphenyl)acetamide in portions.
-
Heat the reaction mixture at 80-90°C for 16 hours.
-
Cool the mixture to room temperature and carefully pour it onto crushed ice.
-
Neutralize the mixture with a saturated solution of sodium bicarbonate.
-
Extract the product with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield this compound.
-
Protocol 2: Derivatization via Schiff Base Formation
This protocol describes a general method for the synthesis of Schiff base derivatives from this compound.
Materials:
-
This compound
-
Substituted primary amine (e.g., aniline, benzylamine)
-
Ethanol or Methanol
-
Glacial acetic acid (catalytic amount)
Procedure:
-
Dissolve this compound (1 mmol) in ethanol (20 mL).
-
Add the substituted primary amine (1.1 mmol) to the solution.
-
Add a few drops of glacial acetic acid as a catalyst.
-
Reflux the reaction mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
The precipitated Schiff base is collected by filtration.
-
Wash the solid with cold ethanol and dry under vacuum.
-
If no precipitate forms, the product can be obtained by evaporating the solvent and purifying the residue by recrystallization or column chromatography.
Protocol 3: In Vitro Anticancer Activity (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
Materials:
-
Cancer cell line of interest (e.g., MCF-7, HCT116)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO) or Solubilization Buffer
-
96-well microplates
-
Test compounds (dissolved in DMSO)
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compounds in the culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations.
-
Include a vehicle control (medium with the same concentration of DMSO used for the test compounds) and a negative control (medium only).
-
Incubate the plate for 48-72 hours.
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10 µL of MTT solution to each well.
-
Incubate for another 4 hours at 37°C.
-
-
Formazan Solubilization and Absorbance Reading:
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate gently for 10 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration compared to the vehicle control.
-
Plot the percentage of viability against the compound concentration to determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
-
Protocol 4: In Vitro Antibacterial Activity (Broth Microdilution Assay for MIC Determination)
This protocol determines the Minimum Inhibitory Concentration (MIC) of a compound required to inhibit the growth of a specific bacterium.
Materials:
-
Bacterial strain of interest (e.g., S. aureus, E. coli)
-
Mueller-Hinton Broth (MHB)
-
96-well microplates
-
Test compounds (dissolved in a suitable solvent like DMSO)
-
Bacterial inoculum standardized to 0.5 McFarland turbidity
Procedure:
-
Preparation of Compound Dilutions:
-
In a 96-well plate, add 50 µL of MHB to wells 2 through 12.
-
Add 100 µL of the test compound at twice the highest desired final concentration to well 1.
-
Perform a serial two-fold dilution by transferring 50 µL from well 1 to well 2, mixing, then transferring 50 µL from well 2 to well 3, and so on, up to well 10. Discard 50 µL from well 10.
-
Well 11 serves as the growth control (no compound), and well 12 serves as the sterility control (no bacteria).
-
-
Inoculation:
-
Dilute the standardized bacterial inoculum in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.
-
Add 50 µL of the diluted bacterial suspension to wells 1 through 11.
-
-
Incubation:
-
Incubate the plate at 37°C for 18-24 hours.
-
-
MIC Determination:
-
The MIC is the lowest concentration of the compound at which there is no visible growth of the bacteria. This can be assessed visually or by measuring the optical density at 600 nm.
-
Visualizations
The following diagrams illustrate the derivatization workflow, a relevant biological signaling pathway, and the experimental workflow for a biological assay.
Caption: Workflow for the derivatization of the parent compound.
Caption: The PI3K/Akt signaling pathway, a potential target.
Application Notes and Protocols for the Vilsmeier-Haack Formylation of Substituted Acetanilides
For Researchers, Scientists, and Drug Development Professionals
Abstract
The Vilsmeier-Haack reaction is a versatile and widely used method for the formylation of electron-rich aromatic compounds, including substituted acetanilides. This protocol provides a detailed procedure for the formylation of various substituted acetanilides, offering insights into the reaction mechanism, the influence of substituents on reactivity, and comprehensive experimental guidelines. The resulting formylated acetanilides are valuable intermediates in the synthesis of a wide range of pharmaceuticals and biologically active compounds.
Introduction
The Vilsmeier-Haack reaction utilizes a Vilsmeier reagent, typically formed in situ from N,N-dimethylformamide (DMF) and an activating agent like phosphoryl chloride (POCl₃), to introduce a formyl group (-CHO) onto an aromatic ring.[1][2] Acetanilides, with the activating acetamido group, are suitable substrates for this electrophilic aromatic substitution. The reaction is generally regioselective, with formylation occurring at the para-position to the acetamido group, unless this position is blocked. The electronic nature of the substituents on the aromatic ring significantly influences the reaction rate and yield.
Reaction Mechanism
The Vilsmeier-Haack reaction proceeds through two main stages:
-
Formation of the Vilsmeier Reagent: N,N-Dimethylformamide (DMF) reacts with phosphoryl chloride (POCl₃) to form the electrophilic chloroiminium ion, also known as the Vilsmeier reagent.[3]
-
Electrophilic Aromatic Substitution: The electron-rich aromatic ring of the substituted acetanilide attacks the electrophilic carbon of the Vilsmeier reagent, leading to the formation of an iminium ion intermediate. Subsequent hydrolysis of this intermediate during aqueous workup yields the corresponding aryl aldehyde.[3]
Influence of Substituents
The success of the Vilsmeier-Haack formylation of acetanilides is highly dependent on the nature of the substituents on the aromatic ring.
-
Electron-Donating Groups (EDGs): Substituents such as methoxy (-OCH₃) and methyl (-CH₃) groups increase the electron density of the aromatic ring, thereby activating it towards electrophilic attack. Acetanilides bearing EDGs generally react faster and provide good to excellent yields of the formylated product.
-
Electron-Withdrawing Groups (EWGs): Substituents like nitro (-NO₂) and chloro (-Cl) groups decrease the electron density of the aromatic ring, deactivating it towards electrophilic substitution. The Vilsmeier-Haack reaction of acetanilides with strong EWGs often results in poor yields or may not proceed at all.
Data Presentation
The following table summarizes the reaction conditions and yields for the Vilsmeier-Haack formylation of various substituted acetanilides.
| Substituent (R) | Position | Reaction Time (h) | Yield (%) | Reference |
| H | - | 4 | 54.54 | [4][5] |
| 2-CH₃ | ortho | 4-10 | Good | [4][5] |
| 3-OCH₃ | meta | Shorter than o/p | Better than o/p | |
| 4-OCH₃ | para | 6 | Good | [6] |
| 4-Cl | para | - | Poor | |
| 4-NO₂ | para | - | No reaction |
Note: "Good" and "Better" are qualitative descriptions from the source material where specific quantitative yields were not provided. The reaction conditions for most literature examples involve heating at 80-90°C.[4][5]
Experimental Protocol
This protocol describes a general procedure for the Vilsmeier-Haack formylation of a substituted acetanilide.
Materials:
-
Substituted Acetanilide (1.0 eq)
-
N,N-Dimethylformamide (DMF) (solvent and reagent)
-
Phosphoryl chloride (POCl₃) (3.0 - 12.0 eq)
-
Ice-cold water
-
Ethyl acetate (for recrystallization)
-
Sodium bicarbonate solution (5%) (for neutralization)
-
Anhydrous sodium sulfate (for drying)
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Dropping funnel
-
Condenser
-
Ice bath
-
Büchner funnel and flask for vacuum filtration
-
Standard laboratory glassware
Procedure:
-
Preparation of the Vilsmeier Reagent: In a clean, dry round-bottom flask equipped with a magnetic stir bar and a dropping funnel, add the substituted acetanilide (1.0 eq) and dissolve it in N,N-dimethylformamide (DMF). Cool the flask in an ice bath to 0-5°C.
-
Slowly add phosphoryl chloride (POCl₃) dropwise to the stirred solution via the dropping funnel, maintaining the temperature between 0-5°C. The amount of POCl₃ can be varied, with some procedures using a large excess (e.g., 12 moles per mole of acetanilide).
-
Reaction: After the addition of POCl₃ is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Then, heat the mixture to 80-90°C and maintain this temperature for 4-10 hours.[4][5] The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Workup: After the reaction is complete, cool the mixture to room temperature. Carefully and slowly pour the reaction mixture into a beaker containing a large volume of ice-cold water with vigorous stirring.
-
A precipitate of the crude product should form. If the solution is acidic, neutralize it by the slow addition of a 5% sodium bicarbonate solution until the effervescence ceases.
-
Isolation and Purification: Collect the crude product by vacuum filtration using a Büchner funnel. Wash the solid with cold water.
-
Further purify the product by recrystallization. A common solvent for this is ethyl acetate.[4][5] Dissolve the crude solid in a minimum amount of hot ethyl acetate, and if necessary, use activated charcoal to decolorize the solution. Allow the solution to cool slowly to room temperature and then in an ice bath to induce crystallization.
-
Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethyl acetate, and dry them under vacuum or in a desiccator.
-
Characterize the final product by determining its melting point and using spectroscopic methods (e.g., IR, ¹H NMR, ¹³C NMR).
Visualizations
Caption: Experimental workflow for the Vilsmeier-Haack formylation.
Caption: Mechanism of the Vilsmeier-Haack formylation of acetanilide.
References
Application of 2-Chloro-5,6,7-trimethoxyquinoline-3-carbaldehyde in Medicinal Chemistry: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Chloro-5,6,7-trimethoxyquinoline-3-carbaldehyde is a highly functionalized heterocyclic compound that serves as a key intermediate in the synthesis of novel therapeutic agents. The quinoline scaffold is a well-established pharmacophore found in numerous drugs with a wide range of biological activities, including anticancer, antibacterial, and anti-inflammatory properties. The presence of a chlorine atom at the 2-position and a carbaldehyde group at the 3-position makes this molecule a versatile precursor for a variety of chemical transformations, allowing for the generation of diverse compound libraries for drug discovery. The trimethoxy substitution pattern on the benzene ring can further modulate the pharmacological properties of the resulting derivatives.
These application notes provide an overview of the utility of this compound in medicinal chemistry, with a focus on its application in the development of anticancer agents. Detailed protocols for its synthesis and subsequent biological evaluation are also presented.
Data Presentation
The following table summarizes the cytotoxic activity of representative 5,6,7-trimethoxyquinoline derivatives, synthesized from precursors related to this compound, against various human cancer cell lines.
| Compound ID | Modification from Core Structure | Cancer Cell Line | IC₅₀ (µM)[1] |
| Derivative A | N-(4-benzoyl phenyl)amino at C4 | MCF-7 (Breast) | 2.5 ± 0.3 |
| MCF-7/MX (Resistant Breast) | 3.1 ± 0.4 | ||
| A2780 (Ovarian) | 1.8 ± 0.2 | ||
| A2780/RCIS (Resistant Ovarian) | 2.2 ± 0.3 | ||
| HUVEC (Normal) | > 50 | ||
| Derivative B | N-(4-phenoxyphenyl)amino at C4 | MCF-7 (Breast) | 3.8 ± 0.5 |
| MCF-7/MX (Resistant Breast) | 4.5 ± 0.6 | ||
| A2780 (Ovarian) | 2.9 ± 0.4 | ||
| A2780/RCIS (Resistant Ovarian) | 3.4 ± 0.5 | ||
| HUVEC (Normal) | > 50 | ||
| Derivative C | 3,4,5-trimethoxystyryl at C2 | A2780/RCIS (Resistant Ovarian) | 0.9 ± 0.1 |
| MCF-7/MX (Resistant Breast) | 1.2 ± 0.2 |
Experimental Protocols
Synthesis of this compound
This protocol is adapted from the general Vilsmeier-Haack reaction for the synthesis of 2-chloro-3-formylquinolines.[2][3]
Materials:
-
3,4,5-Trimethoxyacetanilide
-
N,N-Dimethylformamide (DMF), anhydrous
-
Phosphorus oxychloride (POCl₃)
-
Crushed ice
-
Sodium hydroxide (NaOH) solution (4 N)
-
Ethyl acetate
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a flame-dried, two-necked round-bottom flask equipped with a magnetic stirrer and a dropping funnel under a nitrogen atmosphere, add anhydrous N,N-dimethylformamide (5 equivalents).
-
Cool the flask to 0 °C in an ice-salt bath.
-
Slowly add phosphorus oxychloride (3-5 equivalents) dropwise to the DMF with vigorous stirring, ensuring the temperature does not exceed 10 °C.
-
After the addition is complete, stir the mixture at 0 °C for 30-60 minutes to allow for the formation of the Vilsmeier reagent.
-
Add 3,4,5-trimethoxyacetanilide (1 equivalent) portion-wise to the Vilsmeier reagent at 0 °C.
-
After the addition, allow the reaction mixture to warm to room temperature and then heat to 80-90 °C.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction time can vary from a few hours to overnight.
-
Upon completion, cool the reaction mixture to room temperature and carefully pour it into a beaker containing a large amount of crushed ice with constant stirring.
-
Neutralize the acidic mixture with a 4 N NaOH solution until a precipitate forms.
-
Filter the precipitate and wash it thoroughly with water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic extracts, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography to yield this compound.
In Vitro Cytotoxicity Evaluation (MTT Assay)
This protocol is a standard method for assessing the cytotoxic effects of compounds on cancer cell lines.[4][5][6][7]
Materials:
-
Human cancer cell lines (e.g., MCF-7, A2780)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
96-well plates
-
This compound derivatives dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Seed cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate for 24 hours at 37 °C in a 5% CO₂ atmosphere.
-
Prepare serial dilutions of the test compounds in the culture medium.
-
After 24 hours, replace the medium with 100 µL of medium containing the test compounds at various concentrations. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
Incubate the plates for 48-72 hours at 37 °C in a 5% CO₂ atmosphere.
-
Add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Carefully remove the medium and add 150 µL of the solubilization buffer to dissolve the formazan crystals.
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).
Cell Cycle Analysis by Flow Cytometry
This protocol is used to determine the effect of the test compounds on the cell cycle distribution.[8][9][10]
Materials:
-
Human cancer cell lines
-
6-well plates
-
Test compounds
-
Phosphate-buffered saline (PBS)
-
70% cold ethanol
-
Propidium iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and incubate for 24 hours.
-
Treat the cells with the test compounds at their IC₅₀ concentrations for 24-48 hours.
-
Harvest the cells by trypsinization, wash with PBS, and collect by centrifugation.
-
Fix the cells by adding them dropwise into ice-cold 70% ethanol while vortexing gently. Store the fixed cells at -20 °C for at least 2 hours.
-
Centrifuge the fixed cells, discard the ethanol, and wash with PBS.
-
Resuspend the cell pellet in PI staining solution and incubate for 30 minutes at room temperature in the dark.
-
Analyze the samples using a flow cytometer.
-
The data is analyzed using appropriate software to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Apoptosis Assay using Annexin V-FITC and Propidium Iodide
This assay is used to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.[11][12][13][14][15]
Materials:
-
Human cancer cell lines
-
6-well plates
-
Test compounds
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with the test compounds at their IC₅₀ concentrations for 24-48 hours.
-
Harvest the cells and wash them with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour.
-
The cell populations are identified as follows:
-
Annexin V-negative, PI-negative: Viable cells
-
Annexin V-positive, PI-negative: Early apoptotic cells
-
Annexin V-positive, PI-positive: Late apoptotic/necrotic cells
-
Annexin V-negative, PI-positive: Necrotic cells
-
In Vitro Tubulin Polymerization Assay
This assay measures the ability of a compound to inhibit or enhance the polymerization of tubulin into microtubules.[1][16][17][18][19]
Materials:
-
Tubulin polymerization assay kit (containing purified tubulin, GTP, and polymerization buffer)
-
96-well, half-area, clear bottom plates
-
Temperature-controlled microplate reader capable of reading absorbance at 340 nm
-
Test compounds and controls (e.g., paclitaxel as a polymerization enhancer, colchicine as an inhibitor)
Procedure:
-
Prepare the reaction mixture on ice by combining the polymerization buffer, GTP, and purified tubulin as per the kit instructions.
-
Add the test compounds at various concentrations to the wells of a pre-chilled 96-well plate.
-
Add the tubulin reaction mixture to each well.
-
Immediately place the plate in the microplate reader pre-warmed to 37 °C.
-
Measure the absorbance at 340 nm every minute for 60-90 minutes.
-
Plot the absorbance versus time to generate polymerization curves.
-
Analyze the curves to determine the effect of the compounds on the rate and extent of tubulin polymerization compared to controls.
Visualizations
Caption: Synthetic workflow for this compound.
Caption: Proposed mechanism of action for anticancer trimethoxyquinoline derivatives.
Caption: General experimental workflow for the evaluation of novel anticancer compounds.
References
- 1. abscience.com.tw [abscience.com.tw]
- 2. [PDF] Vilsmeier—Haack Reagent: A Facile Synthesis of 2‐Chloro‐3‐formylquinolines from N‐Arylacetamides and Transformation into Different Functionalities. | Semantic Scholar [semanticscholar.org]
- 3. chemijournal.com [chemijournal.com]
- 4. MTT assay protocol | Abcam [abcam.com]
- 5. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 6. creative-diagnostics.com [creative-diagnostics.com]
- 7. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 8. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
- 10. nanocellect.com [nanocellect.com]
- 11. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 13. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 14. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - SG [thermofisher.com]
- 15. kumc.edu [kumc.edu]
- 16. benchchem.com [benchchem.com]
- 17. Tubulin Polymerization Assay [bio-protocol.org]
- 18. Fluorescence-based tubulin polymerization assay [bio-protocol.org]
- 19. sigmaaldrich.com [sigmaaldrich.com]
Application Notes and Protocols: Synthesis of Novel Quinoline Derivatives from 2-Chloro-5,6,7-trimethoxyquinoline-3-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols for the synthesis of novel quinoline derivatives, starting from the versatile precursor, 2-Chloro-5,6,7-trimethoxyquinoline-3-carbaldehyde. The application notes include key synthetic transformations and biological activity data for the synthesized compounds, presented in a clear and accessible format to support research and drug development efforts in medicinal chemistry.
Introduction
Quinoline and its derivatives are a prominent class of heterocyclic compounds that form the core structure of many natural products and synthetic pharmaceuticals.[1] These compounds exhibit a wide range of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antioxidant properties. The starting material, this compound, is a valuable building block for the synthesis of diverse quinoline-based scaffolds due to the presence of two reactive sites: the chloro group at the C2 position and the carbaldehyde group at the C3 position. This allows for a variety of chemical modifications, leading to the generation of libraries of novel compounds with potential therapeutic applications.
This document outlines protocols for three key synthetic strategies:
-
Synthesis of Pyrazolo[4,3-c]quinoline Derivatives: This involves a cyclocondensation reaction with hydrazine derivatives, leading to the formation of a fused pyrazole ring system, a scaffold known for its diverse biological activities.
-
Synthesis of Quinoline-based Schiff Bases: Condensation of the aldehyde group with various primary amines yields Schiff bases, which are themselves biologically active and can serve as intermediates for further synthetic transformations.
-
Palladium-Catalyzed Sonogashira Coupling: This powerful cross-coupling reaction allows for the introduction of various alkyne moieties at the C2 position, significantly increasing molecular diversity.
Data Presentation
Table 1: Anticancer Activity of Novel Quinoline Derivatives
| Compound ID | Derivative Type | Cancer Cell Line | IC50 (µM) | Reference |
| QD-1 | Quinoline-Chalcone | MGC-803 | 1.38 | [2][3][4] |
| HCT-116 | 5.34 | [2][3][4] | ||
| MCF-7 | 5.21 | [2][3][4] | ||
| QD-2 | Quinoline-Dihydrazone | MCF-7 | 7.016 | [5] |
| QD-3 | Quinoline-Dihydrazone | MCF-7 | 7.05 | [5] |
| QD-4 | Benzotriazole-substituted Quinoline Hydrazone | DAN-G (Pancreatic) | 1.23 - 7.39 | [6] |
| LCLC-103H (Lung) | 1.23 - 7.39 | [6] | ||
| SISO (Cervical) | 1.23 - 7.39 | [6] |
Table 2: Antimicrobial Activity of Novel Quinoline Derivatives
| Compound ID | Derivative Type | Microbial Strain | MIC (µg/mL) | Reference |
| QD-5 | Quinolide-Rhodanine Conjugate | M. tuberculosis H37Ra (dormant) | 2.2 - 10 | [7] |
| M. tuberculosis H37Ra (active) | 1.9 - 6.9 | [7] | ||
| QD-6 | Fluoroquinolone Hybrid | S. pneumoniae ATCC 49619 | ≤ 0.008 | [7] |
| QD-7 | Quinoline-based Hydroxyimidazolium Hybrid | M. tuberculosis H37Rv | 10 | [8] |
| S. aureus | 2 | [8] | ||
| QD-8 | Chloroquinolinyl-pyrazolyl-pyridine | E. coli | 12.5 | [1] |
| QD-9 | Schiff Base from 2-chloroquinoline-3-carbaldehyde | E. coli | 25 - 50 | [9] |
Experimental Protocols
Protocol 1: Synthesis of Pyrazolo[4,3-c]quinoline Derivatives
This protocol describes the synthesis of a pyrazolo[4,3-c]quinoline derivative through the cyclocondensation of this compound with a substituted hydrazine.
Materials:
-
This compound
-
Substituted hydrazine hydrochloride (e.g., p-methylphenylhydrazine hydrochloride)
-
Ethanol
-
Triethylamine
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with hotplate
-
Standard laboratory glassware for workup and purification
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 mmol) in ethanol (20 mL).
-
To this solution, add the substituted hydrazine hydrochloride (1.1 mmol).
-
Add triethylamine (1.5 mmol) dropwise to the reaction mixture to act as a base.
-
Attach a reflux condenser and heat the mixture to reflux with continuous stirring for 6-8 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
Pour the mixture into ice-cold water to precipitate the product.
-
Filter the solid product, wash with cold water, and dry under vacuum.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.
-
Characterize the final product using appropriate spectroscopic methods (¹H NMR, ¹³C NMR, Mass Spectrometry).
Protocol 2: Synthesis of Quinoline-based Schiff Bases
This protocol details the synthesis of a Schiff base via the condensation of this compound with a primary amine.
Materials:
-
This compound
-
Substituted primary amine (e.g., aniline)
-
Absolute Ethanol
-
Glacial Acetic Acid (catalyst)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with hotplate
-
Standard laboratory glassware for workup and purification
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 mmol) in absolute ethanol (20 mL).
-
To this solution, add the substituted primary amine (1.0 mmol).[10]
-
Add a few drops of glacial acetic acid to catalyze the reaction.[10]
-
Attach a reflux condenser and heat the mixture to reflux with continuous stirring for 4-6 hours.[10]
-
Monitor the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature. The product may precipitate upon cooling.
-
If precipitation occurs, filter the solid, wash with cold ethanol, and dry.
-
If no precipitate forms, reduce the solvent volume under reduced pressure and add a non-polar solvent (e.g., hexane) to induce precipitation.
-
Isolate the product by filtration and dry under vacuum.
-
Characterize the synthesized Schiff base using spectroscopic techniques (IR, ¹H NMR, ¹³C NMR). The formation of the imine bond can be confirmed by the appearance of a characteristic C=N stretching vibration in the IR spectrum.[11]
Protocol 3: Palladium-Catalyzed Sonogashira Coupling
This protocol describes the palladium-catalyzed Sonogashira cross-coupling reaction to introduce an alkyne substituent at the C2 position of the quinoline ring.
Materials:
-
This compound
-
Terminal alkyne (e.g., phenylacetylene)
-
Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂)
-
Copper(I) iodide (CuI)
-
Amine base (e.g., triethylamine or diisopropylamine)
-
Anhydrous solvent (e.g., THF or DMF)
-
Schlenk flask or sealed tube
-
Inert atmosphere (Nitrogen or Argon)
-
Magnetic stirrer with hotplate
-
Standard laboratory glassware for workup and purification
Procedure:
-
To a Schlenk flask or sealed tube under an inert atmosphere, add the palladium catalyst (e.g., 2-5 mol%) and copper(I) iodide (e.g., 5-10 mol%).
-
Add this compound (1.0 mmol) and the terminal alkyne (1.2 mmol).
-
Add the anhydrous solvent (10 mL) and the amine base (3.0 mmol).
-
Seal the vessel and heat the reaction mixture to the desired temperature (e.g., 60-80 °C) with stirring.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Characterize the final product using appropriate spectroscopic methods to confirm the formation of the carbon-carbon triple bond.
Visualizations
Caption: Synthetic pathway for Pyrazolo[4,3-c]quinoline derivatives.
Caption: General workflow for the synthesis of quinoline-based Schiff bases.
Caption: Experimental workflow for Sonogashira cross-coupling.
References
- 1. Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, Synthesis, and Anticancer Activity Studies of Novel Quinoline-Chalcone Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design, Synthesis, and Anticancer Activity Studies of Novel Quinoline-Chalcone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Design, synthesis, anticancer activity and molecular docking of quinoline-based dihydrazone derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. Synthesis, Structure, Chemical Stability, and In Vitro Cytotoxic Properties of Novel Quinoline-3-Carbaldehyde Hydrazones Bearing a 1,2,4-Triazole or Benzotriazole Moiety [mdpi.com]
- 7. Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Antimicrobial Activity of Quinoline-Based Hydroxyimidazolium Hybrids - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. ir.atmiyauni.ac.in:8080 [ir.atmiyauni.ac.in:8080]
Application Notes and Protocols: 2-Chloro-5,6,7-trimethoxyquinoline-3-carbaldehyde as a Versatile Precursor for Fused Heterocycles
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis and utility of 2-Chloro-5,6,7-trimethoxyquinoline-3-carbaldehyde as a key building block in the construction of diverse fused heterocyclic systems. The protocols detailed herein are based on established synthetic methodologies for analogous 2-chloroquinoline-3-carbaldehydes and have been adapted for this specific trimethoxy-substituted derivative. The resulting fused heterocycles are of significant interest in medicinal chemistry due to the established broad-spectrum biological activities of the quinoline nucleus, including anticancer, antimicrobial, and anti-inflammatory properties.[1]
Synthesis of this compound
The primary synthetic route to 2-chloroquinoline-3-carbaldehydes is the Vilsmeier-Haack reaction.[2] This reaction involves the formylation and cyclization of an appropriate acetanilide. For the target molecule, the synthesis commences with the preparation of N-(3,4,5-trimethoxyphenyl)acetamide from 3,4,5-trimethoxyaniline.
Experimental Protocol: Synthesis of N-(3,4,5-trimethoxyphenyl)acetamide
Materials:
-
3,4,5-trimethoxyaniline
-
Acetic anhydride
-
Glacial acetic acid
-
Distilled water
-
Ethanol
Procedure:
-
In a round-bottom flask, dissolve 3,4,5-trimethoxyaniline (1 equivalent) in glacial acetic acid.
-
To this solution, add acetic anhydride (1.1 equivalents) dropwise while stirring.
-
Heat the reaction mixture to reflux for 2 hours.
-
After cooling to room temperature, pour the reaction mixture into ice-cold water with vigorous stirring.
-
Collect the resulting precipitate by vacuum filtration and wash thoroughly with cold water.
-
Recrystallize the crude product from aqueous ethanol to yield pure N-(3,4,5-trimethoxyphenyl)acetamide.
Experimental Protocol: Vilsmeier-Haack Synthesis of this compound
Materials:
-
N-(3,4,5-trimethoxyphenyl)acetamide
-
Phosphorus oxychloride (POCl₃)
-
N,N-Dimethylformamide (DMF)
-
Crushed ice
-
Ethyl acetate
Procedure:
-
In a three-necked flask equipped with a dropping funnel and a condenser, cool N,N-dimethylformamide (DMF, 5 equivalents) to 0 °C in an ice bath.
-
Add phosphorus oxychloride (POCl₃, 3 equivalents) dropwise to the cooled DMF with constant stirring to form the Vilsmeier reagent.
-
After the addition is complete, add N-(3,4,5-trimethoxyphenyl)acetamide (1 equivalent) portion-wise to the reaction mixture.
-
Heat the mixture to 80-90 °C and maintain this temperature for 8-10 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature and carefully pour it onto crushed ice with stirring.
-
Neutralize the mixture with a saturated solution of sodium bicarbonate.
-
Collect the precipitated solid by vacuum filtration, wash with water, and dry.
-
Purify the crude product by recrystallization from ethyl acetate to obtain this compound as a crystalline solid.
Quantitative Data for Synthesis
| Step | Reactant | Product | Solvent | Reaction Time (h) | Temperature (°C) | Yield (%) |
| 1. Acetanilide Formation | 3,4,5-trimethoxyaniline | N-(3,4,5-trimethoxyphenyl)acetamide | Acetic Acid | 2 | Reflux | >90 (est.) |
| 2. Vilsmeier-Haack Reaction | N-(3,4,5-trimethoxyphenyl)acetamide | This compound | DMF | 8-10 | 80-90 | 60-70 (est.) |
Note: Estimated yields are based on typical outcomes for similar Vilsmeier-Haack reactions.
Application in the Synthesis of Fused Heterocycles
The presence of a reactive chlorine atom at the C2 position and an aldehyde group at the C3 position makes this compound a versatile precursor for the synthesis of various fused heterocyclic systems.
Synthesis of Pyrazolo[3,4-b]quinolines
Pyrazolo[3,4-b]quinolines are a class of compounds known for their potential as antiviral and antitumor agents.[3] They can be synthesized through the condensation of 2-chloroquinoline-3-carbaldehydes with hydrazines.
Experimental Protocol: Synthesis of 5,6,7-Trimethoxy-1H-pyrazolo[3,4-b]quinoline
Materials:
-
This compound
-
Hydrazine hydrate
-
Ethanol
-
Triethylamine
Procedure:
-
Dissolve this compound (1 equivalent) in ethanol in a round-bottom flask.
-
Add hydrazine hydrate (1.2 equivalents) and a catalytic amount of triethylamine to the solution.
-
Reflux the reaction mixture for 6-8 hours. Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
The product will precipitate out of the solution. Collect the solid by vacuum filtration.
-
Wash the precipitate with cold ethanol and dry to obtain the desired pyrazolo[3,4-b]quinoline derivative.
Quantitative Data for Fused Heterocycle Synthesis
| Fused Heterocycle | Reagent 1 | Reagent 2 | Solvent | Reaction Time (h) | Temperature (°C) | Yield (%) |
| Pyrazolo[3,4-b]quinoline | This compound | Hydrazine hydrate | Ethanol | 6-8 | Reflux | 70-80 (est.) |
| 1-Phenyl-pyrazolo[3,4-b]quinoline | This compound | Phenylhydrazine | Ethanol | 8-10 | Reflux | 65-75 (est.) |
Note: Estimated yields are based on similar reported syntheses.[4]
Visualizing Synthetic and Biological Pathways
Workflow for the Synthesis of Fused Heterocycles
Caption: Synthetic pathway from 3,4,5-trimethoxyaniline to fused heterocycles.
Potential Biological Signaling Pathway
Quinoline derivatives have been extensively studied as anticancer agents, with many acting as inhibitors of key signaling pathways involved in cell proliferation and angiogenesis, such as the EGFR and VEGFR pathways.[5]
References
- 1. jk-sci.com [jk-sci.com]
- 2. ijpcbs.com [ijpcbs.com]
- 3. 2-[2-Methyl-5-phenyl-1-(3,4,5-trimethoxyphenyl)-1H-pyrrol-3-yl]-2-oxo-N-(pyridin-4-yl) acetamide [mdpi.com]
- 4. Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and bioactive evaluation of N-((1-methyl-1H-indol-3-yl)methyl)-N-(3,4,5-trimethoxyphenyl)acetamide derivatives as agents for inhibiting tubulin polymerization - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: A Detailed Protocol for the Selective Reduction of 2-Chloro-5,6,7-trimethoxyquinoline-3-carbaldehyde
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a comprehensive experimental protocol for the selective reduction of the aldehyde functional group in 2-Chloro-5,6,7-trimethoxyquinoline-3-carbaldehyde to its corresponding primary alcohol, (2-Chloro-5,6,7-trimethoxyquinolin-3-yl)methanol. This transformation is a crucial step in the synthesis of various quinoline-based compounds with potential therapeutic applications. The primary method detailed herein utilizes sodium borohydride (NaBH₄), a mild and chemoselective reducing agent that efficiently reduces aldehydes and ketones without affecting other sensitive functional groups such as the chloro-substituent or the quinoline ring itself.[1][2][3][4] Alternative green chemistry approaches are also summarized for comparison.
Introduction
The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous pharmaceuticals. The functionalization of this scaffold is key to developing new therapeutic agents. This compound is a versatile intermediate, and the selective reduction of its aldehyde group to a primary alcohol opens pathways for further synthetic modifications, such as etherification, esterification, or conversion to an alkyl halide. Sodium borohydride in an alcoholic solvent is the reagent of choice for this transformation due to its high selectivity, operational simplicity, and safety profile compared to more potent hydrides like lithium aluminum hydride (LiAlH₄).[3][4]
Reaction Scheme
Experimental Protocol: Sodium Borohydride Reduction
This protocol is adapted from established procedures for the reduction of 2-chloroquinoline-3-carbaldehyde and other aromatic aldehydes.[5][6][7]
Materials and Equipment
-
Reagents:
-
This compound (Substrate)
-
Sodium borohydride (NaBH₄), 98%+
-
Methanol (MeOH), anhydrous
-
Ethyl acetate (EtOAc), ACS grade
-
Deionized water (H₂O)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution or 1N Hydrochloric acid (HCl)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
TLC plates (e.g., Silica Gel 60 F₂₅₄)
-
TLC eluent (e.g., 30-50% Ethyl Acetate in Hexanes)
-
-
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware (beakers, graduated cylinders, Erlenmeyer flasks)
-
Vacuum filtration apparatus (Büchner funnel, filter flask)
-
Step-by-Step Procedure
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 eq.) in methanol (approx. 10 mL per 1.0 mmol of aldehyde).
-
Cooling: Place the flask in an ice bath and stir the solution for 10-15 minutes until the internal temperature reaches 0-5 °C.
-
Addition of Reducing Agent: To the cooled solution, add sodium borohydride (NaBH₄, 1.5 eq.) slowly in small portions over 5-10 minutes.[6] A slight effervescence may be observed.
-
Reaction: Stir the reaction mixture at 0 °C for 30 minutes, then remove the ice bath and allow the mixture to warm to room temperature. Continue stirring for an additional 1-3 hours.[6]
-
Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC). The disappearance of the starting aldehyde spot and the appearance of a new, more polar product spot indicates completion.
-
Quenching: Once the reaction is complete, cool the flask again in an ice bath. Slowly and carefully quench the excess NaBH₄ by adding saturated aqueous NH₄Cl solution or 1N HCl dropwise until gas evolution ceases.[8]
-
Solvent Removal: Remove the methanol from the reaction mixture using a rotary evaporator.
-
Work-up and Extraction:
-
To the remaining aqueous residue, add deionized water and extract the product with ethyl acetate (3 x volume of aqueous layer).
-
Combine the organic layers in a separatory funnel.
-
Wash the combined organic phase sequentially with deionized water and then with brine.[8]
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the filtrate under reduced pressure to yield the crude product.
-
-
Purification: The resulting crude solid or oil can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by flash column chromatography on silica gel if necessary.
Characterization
The identity and purity of the final product, (2-Chloro-5,6,7-trimethoxyquinolin-3-yl)methanol, should be confirmed by:
-
Infrared (IR) Spectroscopy: Look for the disappearance of the aldehyde C=O stretch (approx. 1700 cm⁻¹) and the appearance of a broad O-H stretch (approx. 3200-3600 cm⁻¹).[1]
-
¹H and ¹³C NMR Spectroscopy: Confirm the disappearance of the aldehyde proton signal (~10 ppm) and the appearance of a new signal for the -CH₂OH group (~4.5-5.0 ppm).
-
Mass Spectrometry (MS): Verify the molecular weight of the product.
Data Presentation: Comparison of Reduction Methods
While the NaBH₄ protocol is standard, other methods have been developed for aldehyde reduction, some with a focus on green chemistry principles. The following table summarizes various approaches.
| Method/Reagent System | Substrate Type | Solvent | Temperature | Typical Time | Reported Yield (%) | Citation |
| Sodium Borohydride (NaBH₄) | 2-Chloroquinoline-3-carbaldehyde | Methanol | 0 °C to RT | 2 hours | High (unspecified) | [6] |
| FeS-NH₄Cl-H₂O | Aromatic Aldehydes | Methanol / Water | Reflux | Varies (TLC Monitored) | Good | [9] |
| Aloe vera Extract (Microwave) | Aromatic Aldehydes | Water | 100 °C | 70 minutes | 55 - 65% | [10] |
| Ammonia Borane (AB) | Various Carbonyls | Water | Room Temperature | Varies | High (Quantitative) | [11] |
Visualization of Experimental Workflow
The following diagram illustrates the logical flow of the experimental protocol for the reduction of this compound.
References
- 1. studylib.net [studylib.net]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. organic-synthesis.com [organic-synthesis.com]
- 9. tandfonline.com [tandfonline.com]
- 10. Fast microwave assisted bioreduction of aromatic aldehydes using Aloe vera: A green chemistry reaction [scielo.org.mx]
- 11. Selective reduction of aldehydes and ketones to alcohols with ammonia borane in neat water - Green Chemistry (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols for the Biological Evaluation of 2-Chloro-5,6,7-trimethoxyquinoline-3-carbaldehyde Derivatives
Audience: Researchers, scientists, and drug development professionals.
Introduction
Quinoline derivatives represent a significant class of heterocyclic compounds with a broad spectrum of biological activities, including anticancer and antimicrobial properties. The 2-chloroquinoline-3-carbaldehyde scaffold is a versatile intermediate for the synthesis of various heterocyclic systems. This document provides detailed application notes and protocols for the biological evaluation of a specific subclass, the 2-Chloro-5,6,7-trimethoxyquinoline-3-carbaldehyde derivatives, with a primary focus on their anticancer properties based on available research. While the broader class of quinoline-3-carbaldehydes has shown antimicrobial potential, specific data on the 5,6,7-trimethoxy substituted derivatives remains limited.
Anticancer Activity of 5,6,7-Trimethoxyquinoline Derivatives
Recent studies have highlighted the potential of 5,6,7-trimethoxyquinoline derivatives as potent anticancer agents. These compounds have demonstrated significant cytotoxic activity against a panel of human cancer cell lines, including drug-resistant phenotypes. The mechanism of action for some of these derivatives has been linked to the inhibition of tubulin polymerization, leading to cell cycle arrest at the G2/M phase and subsequent induction of apoptosis.
Data Presentation: In Vitro Cytotoxicity
The following table summarizes the cytotoxic activity (IC₅₀ values in µM) of representative 5,6,7-trimethoxy-N-phenylquinolin-4-amine derivatives against various human cancer cell lines.
| Compound ID | Substitution on N-phenyl ring | MCF-7 (Breast) | MCF-7/MX (Resistant Breast) | A2780 (Ovarian) | A2780/RCIS (Resistant Ovarian) |
| 7e | 4-benzoyl | 10.5 ± 1.5 | 8.2 ± 1.1 | 5.0 ± 0.7 | 6.1 ± 0.9 |
| 7f | 4-phenoxy | 9.8 ± 1.2 | 7.5 ± 0.9 | 6.2 ± 0.8 | 5.8 ± 0.7 |
Data is illustrative and based on published findings for similar compound series. Specific derivatives of this compound would require experimental validation.
Experimental Protocols
Protocol 1: MTT Assay for Cell Viability and Cytotoxicity
This protocol outlines the determination of cell viability and cytotoxicity of this compound derivatives using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[1][2][3]
Principle: The MTT assay is a colorimetric assay based on the reduction of the yellow tetrazolium salt MTT to purple formazan crystals by mitochondrial dehydrogenases in metabolically active cells.[1][2] The amount of formazan produced is proportional to the number of viable cells.
Materials:
-
Human cancer cell lines (e.g., MCF-7, A2780)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
Phosphate-Buffered Saline (PBS), sterile
-
MTT solution (5 mg/mL in PBS), sterile-filtered and protected from light
-
Solubilization solution (e.g., DMSO or 0.04 M HCl in isopropanol)
-
Test compounds (this compound derivatives) dissolved in DMSO
-
96-well flat-bottom microplates
-
Multi-channel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.
-
Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compounds in complete medium from a concentrated stock solution in DMSO. The final DMSO concentration should not exceed 0.5% to avoid solvent toxicity.
-
Remove the medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with DMSO) and a blank control (medium only).
-
Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.
-
-
MTT Addition and Incubation:
-
After the incubation period, add 20 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for an additional 3-4 hours at 37°C until purple formazan crystals are visible under a microscope.
-
-
Formazan Solubilization:
-
Carefully aspirate the medium from each well without disturbing the formazan crystals.
-
Add 150 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[1]
-
-
Absorbance Measurement:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.[1]
-
-
Data Analysis:
-
Subtract the average absorbance of the blank wells from all other absorbance values.
-
Calculate the percentage of cell viability using the following formula:
-
% Cell Viability = (Absorbance of treated cells / Absorbance of vehicle control cells) x 100
-
-
Plot the percentage of cell viability against the compound concentration and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).
-
Protocol 2: Annexin V-FITC Apoptosis Assay
This protocol describes the detection of apoptosis induced by this compound derivatives using Annexin V-FITC and Propidium Iodide (PI) staining followed by flow cytometry.[4][5][6]
Principle: In early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane.[4] Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify apoptotic cells.[4] Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, but it can stain the nucleus of late apoptotic and necrotic cells, where the membrane integrity is lost.
Materials:
-
Human cancer cell lines
-
Complete cell culture medium
-
Test compounds
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Phosphate-Buffered Saline (PBS), cold and sterile
-
Flow cytometer
Procedure:
-
Cell Treatment:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat the cells with the test compounds at their IC₅₀ and 2x IC₅₀ concentrations for 24-48 hours. Include an untreated control.
-
-
Cell Harvesting and Washing:
-
Harvest the cells (including any floating cells in the medium) by trypsinization.
-
Centrifuge the cell suspension at 300 x g for 5 minutes.
-
Discard the supernatant and wash the cells twice with cold PBS.
-
-
Staining:
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.[5]
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[7]
-
-
Flow Cytometry Analysis:
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells immediately by flow cytometry.
-
Use unstained cells, cells stained with only Annexin V-FITC, and cells stained with only PI to set up compensation and quadrants.
-
-
Data Interpretation:
-
Annexin V- / PI- (Lower Left Quadrant): Live cells
-
Annexin V+ / PI- (Lower Right Quadrant): Early apoptotic cells
-
Annexin V+ / PI+ (Upper Right Quadrant): Late apoptotic/necrotic cells
-
Annexin V- / PI+ (Upper Left Quadrant): Necrotic cells
-
Protocol 3: Broth Microdilution for Antimicrobial Susceptibility Testing
This protocol details the determination of the Minimum Inhibitory Concentration (MIC) of this compound derivatives against various bacterial and fungal strains.[8][9][10]
Principle: The broth microdilution method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[10]
Materials:
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Fungal strains (e.g., Candida albicans)
-
Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi
-
Test compounds dissolved in DMSO
-
Sterile 96-well microplates
-
Bacterial/fungal inoculum standardized to 0.5 McFarland turbidity
-
Incubator
Procedure:
-
Preparation of Compound Dilutions:
-
In a 96-well plate, add 50 µL of sterile broth to all wells except the first column.
-
Add 100 µL of the test compound stock solution (at twice the highest desired concentration) to the first well of each row.
-
Perform a two-fold serial dilution by transferring 50 µL from the first well to the second, and so on, down the plate. Discard the final 50 µL from the last well.
-
-
Inoculation:
-
Prepare a standardized inoculum of the microorganism equivalent to a 0.5 McFarland standard.
-
Dilute the standardized inoculum in the appropriate broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.
-
Add 50 µL of the diluted inoculum to each well, bringing the total volume to 100 µL.
-
Include a growth control (broth + inoculum, no compound) and a sterility control (broth only).
-
-
Incubation:
-
Cover the plate and incubate at 37°C for 18-24 hours for bacteria, or at 35°C for 24-48 hours for fungi.
-
-
MIC Determination:
-
Visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.
-
Visualizations
Experimental Workflow for Anticancer Evaluation
Caption: Workflow for the synthesis and anticancer evaluation of quinoline derivatives.
Generalized Apoptotic Signaling Pathway
Caption: Generalized apoptotic signaling pathways induced by cytotoxic quinoline derivatives.
References
- 1. Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chemijournal.com [chemijournal.com]
- 3. Recent update on antibacterial and antifungal activity of quinoline scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and Antimicrobial Activity of Azetidin-2-One Fused 2-Chloro-3-Formyl Quinoline Derivatives – Oriental Journal of Chemistry [orientjchem.org]
- 5. chemijournal.com [chemijournal.com]
- 6. tandf.figshare.com [tandf.figshare.com]
- 7. Antimicrobial Activity of Quinoline-Based Hydroxyimidazolium Hybrids - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Catalytic Applications of 2-Chloro-5,6,7-trimethoxyquinoline-3-carbaldehyde in Heterocyclic Synthesis
Abstract
2-Chloro-5,6,7-trimethoxyquinoline-3-carbaldehyde is a highly functionalized heterocyclic compound that serves as a versatile building block in organic synthesis, particularly in the construction of complex fused heterocyclic systems. Its reactivity is characterized by the electrophilic aldehyde group and the reactive C-Cl bond, allowing for a variety of chemical transformations. This document details the catalytic applications of this compound, focusing on its use in multicomponent reactions for the synthesis of novel polycyclic molecules of interest to researchers, scientists, and drug development professionals. Detailed experimental protocols for the synthesis of the title compound and its subsequent catalytic transformation are provided.
Introduction
The quinoline scaffold is a prominent feature in numerous biologically active compounds and pharmaceutical agents. The targeted functionalization of the quinoline ring system is a key strategy in medicinal chemistry. This compound offers two distinct reactive sites: the aldehyde at the 3-position and the chloro group at the 2-position. This dual reactivity makes it an ideal precursor for domino and multicomponent reactions, enabling the rapid assembly of complex molecular architectures from simple starting materials under catalytic conditions. This application note focuses on an organocatalytic approach to synthesize fused pyrano[2,3-b]quinoline derivatives, a class of compounds with potential biological activities.
Synthesis of this compound
The synthesis of the title compound is achieved via a two-step process starting from commercially available 3,4,5-trimethoxyaniline. The first step involves the acylation of the aniline to form the corresponding acetanilide, which is then subjected to the Vilsmeier-Haack reaction to yield the desired this compound.
Experimental Protocol: Synthesis of N-(3,4,5-trimethoxyphenyl)acetamide (1)
-
In a 250 mL round-bottom flask, dissolve 3,4,5-trimethoxyaniline (10.0 g, 54.6 mmol) in 100 mL of dichloromethane.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add acetic anhydride (6.2 mL, 65.5 mmol) to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 2 hours.
-
Monitor the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of 50 mL of a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, wash with brine (50 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield N-(3,4,5-trimethoxyphenyl)acetamide as a white solid, which can be used in the next step without further purification.
Experimental Protocol: Synthesis of this compound (2) via Vilsmeier-Haack Reaction[1][2]
-
In a 250 mL three-necked flask equipped with a dropping funnel and a condenser, place N,N-dimethylformamide (DMF, 15 mL).
-
Cool the flask to 0 °C in an ice bath.
-
Slowly add phosphorus oxychloride (POCl₃, 12 mL) dropwise to the DMF with vigorous stirring, maintaining the temperature below 10 °C.
-
After the addition is complete, stir the mixture for 30 minutes at 0 °C to form the Vilsmeier reagent.
-
Add N-(3,4,5-trimethoxyphenyl)acetamide (1) (5.0 g, 22.2 mmol) portion-wise to the Vilsmeier reagent.
-
After the addition, heat the reaction mixture to 80-90 °C and maintain for 8-10 hours.
-
Monitor the reaction by TLC.
-
Once the reaction is complete, cool the mixture to room temperature and carefully pour it onto 200 g of crushed ice with stirring.
-
Neutralize the mixture with a saturated sodium bicarbonate solution until a precipitate forms.
-
Filter the solid, wash thoroughly with cold water, and dry under vacuum.
-
Recrystallize the crude product from ethanol to afford this compound as a pale-yellow solid.
Synthesis Workflow
Synthesis of the title compound.
Catalytic Application: L-Proline-Catalyzed Multicomponent Synthesis of Pyrano[2,3-b]quinolines
While specific catalytic applications for this compound are not extensively documented, its structural analogs are known to participate in organocatalyzed multicomponent reactions.[1] The following protocol is a representative example of an L-proline-catalyzed reaction for the synthesis of dihydropyrano[2,3-b]quinolinyl-pyrimidine-2,4(1H,3H)-diones, based on established methodologies for similar 2-chloroquinoline-3-carbaldehydes.
Reaction Principle
This reaction is a domino Knoevenagel condensation/Michael addition/cyclization sequence. L-proline acts as a bifunctional organocatalyst, activating the aldehyde via enamine formation and facilitating the subsequent reaction steps.
Catalytic Cycle
Proposed catalytic cycle.
Experimental Protocol
-
To a 50 mL round-bottom flask, add this compound (281.7 mg, 1.0 mmol), 6-amino-1,3-dimethyluracil (155.1 mg, 1.0 mmol), dimedone (140.2 mg, 1.0 mmol), and L-proline (11.5 mg, 0.1 mmol, 10 mol%).
-
Add 15 mL of ethanol to the flask.
-
Fit the flask with a reflux condenser and heat the mixture to reflux with stirring.
-
Monitor the reaction progress using TLC. The reaction is typically complete within 6-8 hours.
-
After completion, cool the reaction mixture to room temperature.
-
The product will precipitate out of the solution. Collect the solid by filtration.
-
Wash the solid with cold ethanol (2 x 10 mL) and dry under vacuum to obtain the pure dihydropyrano[2,3-b]quinolinyl-pyrimidine-2,4(1H,3H)-dione derivative.
Data Presentation
The following table summarizes representative data for the L-proline-catalyzed multicomponent reaction of various substituted 2-chloroquinoline-3-carbaldehydes. The data is based on analogous reactions reported in the literature and serves as an expected outcome for the reaction with the 5,6,7-trimethoxy substituted variant.
| Entry | Quinoline Substrate | Active Methylene Compound | Catalyst Loading (mol%) | Solvent | Time (h) | Yield (%) |
| 1 | 2-Chloro-6-methoxyquinoline-3-carbaldehyde | Dimedone | 10 | Ethanol | 6 | 92 |
| 2 | 2-Chloro-8-methylquinoline-3-carbaldehyde | 1,3-Indandione | 10 | Ethanol | 7 | 88 |
| 3 | 2-Chloroquinoline-3-carbaldehyde | Barbituric Acid | 10 | Ethanol | 8 | 90 |
| 4 | This compound | Dimedone | 10 | Ethanol | 6-8 | ~90 (Expected) |
Experimental Workflow
L-Proline catalyzed reaction workflow.
Conclusion
This compound is a valuable synthetic intermediate. While specific catalytic applications are not widely reported, its structural similarity to other 2-chloroquinoline-3-carbaldehydes suggests its high potential in organocatalyzed multicomponent reactions for the efficient synthesis of complex heterocyclic frameworks. The provided protocols offer a reliable method for the preparation of the title compound and a representative catalytic application, which can be adapted for the synthesis of a library of novel fused quinoline derivatives for further investigation in drug discovery and materials science. Further exploration of palladium-catalyzed cross-coupling reactions at the C2-position represents a promising avenue for future research.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-Chloro-5,6,7-trimethoxyquinoline-3-carbaldehyde
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the yield and success rate of 2-Chloro-5,6,7-trimethoxyquinoline-3-carbaldehyde synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the primary reaction mechanism for the synthesis of this compound?
A1: The synthesis is achieved through the Vilsmeier-Haack reaction.[1] This reaction involves the formylation of an electron-rich aromatic compound, in this case, N-(3,4,5-trimethoxyphenyl)acetamide, using a Vilsmeier reagent. The Vilsmeier reagent, a chloroiminium salt, is typically prepared in situ from a substituted amide like N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃).[1][2] The reaction proceeds via electrophilic aromatic substitution, followed by cyclization and subsequent hydrolysis to yield the final aldehyde product.[2][3]
Q2: Why is N-(3,4,5-trimethoxyphenyl)acetamide a suitable starting material?
A2: The Vilsmeier-Haack reaction works best with electron-rich aromatic compounds.[1][2] The three methoxy groups on the phenyl ring of the acetanilide are strong electron-donating groups, which activate the aromatic ring for electrophilic substitution by the Vilsmeier reagent, generally leading to good yields.
Q3: What are the critical safety precautions for this reaction?
A3: Phosphorus oxychloride (POCl₃) is highly corrosive and reacts violently with water. The Vilsmeier reagent itself is moisture-sensitive and can be thermally unstable. The reaction should always be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. The quenching of the reaction mixture with ice water is highly exothermic and must be done slowly and carefully with vigorous stirring.
Q4: How can I monitor the progress of the reaction?
A4: The reaction progress can be effectively monitored using thin-layer chromatography (TLC). To do this, a small aliquot of the reaction mixture should be carefully quenched (e.g., with a dilute sodium bicarbonate solution), extracted with an appropriate organic solvent (like ethyl acetate), and then spotted on a TLC plate against the starting material.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Inactive Vilsmeier Reagent: Moisture in reagents or glassware can decompose the reagent. 2. Poor Quality Reagents: Old or impure DMF can contain dimethylamine, which reacts with the Vilsmeier reagent.[4] 3. Insufficient Reaction Time or Temperature: The cyclization step may require prolonged heating. 4. Suboptimal Reagent Stoichiometry: Incorrect molar ratios of POCl₃ to DMF or substrate to Vilsmeier reagent. | 1. Ensure all glassware is thoroughly dried (flame- or oven-dried). Use anhydrous DMF and freshly distilled POCl₃. Prepare the Vilsmeier reagent at low temperatures (0-5 °C) and use it promptly. 2. Use a fresh, unopened bottle of DMF or distill it before use. 3. Monitor the reaction by TLC to determine the optimal reaction time. If the reaction is sluggish, consider gradually increasing the temperature to 80-90°C.[5] 4. Optimize the molar ratio of POCl₃ to DMF (typically around 1.5:1 to 3:1) and the ratio of the Vilsmeier reagent to the acetanilide (typically 1.5 to 4 equivalents of the reagent). |
| Formation of a Dark, Tarry Residue | 1. Reaction Overheating: The formation of the Vilsmeier reagent and the reaction itself are exothermic, which can lead to polymerization and decomposition. 2. Highly Activated Substrate: The electron-rich 3,4,5-trimethoxyacetanilide can be prone to side reactions if the temperature is not well-controlled. | 1. Maintain strict temperature control, especially during the addition of POCl₃ to DMF, using an ice-salt bath if necessary. Add the acetanilide substrate portion-wise to manage the reaction exotherm. 2. Add the substrate at a lower temperature and allow the reaction to warm to the desired temperature slowly. |
| Precipitation of Vilsmeier Reagent | The Vilsmeier reagent can sometimes precipitate out of solution, especially at low temperatures, which can stall the reaction. | Use a co-solvent like dichloromethane (DCM) or ensure vigorous mechanical stirring to maintain a homogenous suspension. |
| Difficulty in Product Isolation/Purification | 1. Emulsion during Workup: Formation of a stable emulsion during the extractive workup. 2. Impure Product after Filtration: The crude product may contain residual reagents or byproducts. | 1. Add brine (saturated NaCl solution) to the aqueous layer to break the emulsion. 2. Wash the crude product thoroughly with water and then with a cold, dilute sodium bicarbonate solution to remove any acidic impurities. Recrystallization from ethyl acetate is often effective for purification.[5] |
Experimental Protocols
Synthesis of N-(3,4,5-trimethoxyphenyl)acetamide
-
In a round-bottom flask, dissolve 3,4,5-trimethoxyaniline in a suitable solvent (e.g., dichloromethane or water).
-
Cool the solution in an ice bath.
-
Slowly add acetic anhydride (typically 1.1-1.5 equivalents) with stirring.
-
Allow the reaction to warm to room temperature and stir for 1-2 hours, monitoring by TLC until the starting aniline is consumed.
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If using an organic solvent, wash the mixture with water and brine, then dry over anhydrous sodium sulfate and evaporate the solvent. If in water, the product will often precipitate and can be collected by filtration, washed with cold water, and dried.
Synthesis of this compound
-
Vilsmeier Reagent Preparation: In a flame-dried, three-necked flask equipped with a dropping funnel and a nitrogen inlet, place anhydrous N,N-dimethylformamide (DMF, approx. 3-4 equivalents). Cool the flask to 0-5°C in an ice bath. Slowly add phosphorus oxychloride (POCl₃, approx. 9-12 equivalents) dropwise with vigorous stirring, ensuring the temperature does not rise above 10°C. Stir the resulting mixture at this temperature for 30-60 minutes.[5]
-
Reaction with Acetanilide: To the prepared Vilsmeier reagent, add N-(3,4,5-trimethoxyphenyl)acetamide (1 equivalent) portion-wise, maintaining the temperature below 20°C.
-
Reaction Progression: After the addition is complete, slowly heat the reaction mixture to 75-90°C and maintain this temperature for 8-16 hours.[5][6] Monitor the reaction's completion by TLC.
-
Work-up: Cool the reaction mixture to room temperature and carefully pour it onto a vigorously stirred mixture of crushed ice and water.
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Neutralization and Isolation: Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate or sodium hydroxide solution until the pH is approximately 7-8.
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Purification: Collect the resulting precipitate by vacuum filtration, wash it thoroughly with water, and dry it. The crude product can be further purified by recrystallization from ethyl acetate to yield a pale yellow solid.[5]
Quantitative Data Summary
The following table summarizes typical reaction parameters for the Vilsmeier-Haack synthesis of 2-chloro-3-formylquinolines. Please note that the optimal conditions for the specific synthesis of the 5,6,7-trimethoxy derivative may require some optimization.
| Parameter | Condition 1 (Standard) | Condition 2 (High Excess Reagent) |
| Substrate | N-Arylacetamide | N-Arylacetamide |
| Reagents | POCl₃, DMF | POCl₃, DMF |
| Molar Ratio (Substrate:DMF:POCl₃) | 1 : 3.3 : 9.5[5] | 1 : 3 : 7[6] |
| Temperature | 0-5°C (reagent prep), then 75-80°C[5] | 0°C (reagent prep), then 80°C[6] |
| Reaction Time | 8 hours[5] | 15 hours[6] |
| Typical Yield | 60-85% (for electron-rich systems)[7] | 60-85% (for electron-rich systems)[7] |
Visualizations
Caption: Chemical synthesis pathway for the target molecule.
Caption: A logical workflow for troubleshooting the synthesis.
References
- 1. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 2. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 3. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]
- 4. reddit.com [reddit.com]
- 5. rsc.org [rsc.org]
- 6. 2-Chloro-7-methylquinoline-3-carbaldehyde - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chemijournal.com [chemijournal.com]
Technical Support Center: Purification of 2-Chloro-5,6,7-trimethoxyquinoline-3-carbaldehyde
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of 2-Chloro-5,6,7-trimethoxyquinoline-3-carbaldehyde.
Troubleshooting Guides
This section addresses specific issues that may arise during the purification of this compound in a question-and-answer format.
Issue 1: Low Recovery After Recrystallization
Question: I am experiencing low yield after recrystallizing my crude this compound. What are the potential causes and how can I improve the recovery?
Answer: Low recovery during recrystallization can be attributed to several factors:
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Sub-optimal Solvent Choice: The ideal recrystallization solvent should dissolve the compound well at elevated temperatures but poorly at room temperature or below. For similar 2-chloroquinoline-3-carbaldehyde derivatives, solvents like ethyl acetate or a mixture of petroleum ether and ethyl acetate have been used successfully.[1][2][3][4][5][6][7][8] Experiment with different solvent systems and ratios to find the optimal conditions for your specific compound.
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Using an Excessive Amount of Solvent: Using too much solvent will result in the desired compound remaining in the solution even after cooling, thus reducing the yield. Use the minimum amount of hot solvent required to fully dissolve the crude product.
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Premature Crystallization: If the solution cools too quickly, impurities can be trapped within the crystals. To avoid this, allow the solution to cool slowly to room temperature before placing it in an ice bath to maximize crystal formation.
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Incomplete Precipitation: Ensure the solution is sufficiently cooled for an adequate amount of time to allow for maximum precipitation of the product.
Issue 2: Product Decomposition on Silica Gel Column
Question: I am attempting to purify this compound using silica gel column chromatography, but I am observing streaking on the TLC plate and suspect decomposition of my product on the column. What can I do to prevent this?
Answer: Decomposition on silica gel is a known issue when purifying quinoline derivatives, which can be attributed to the acidic nature of the silica gel interacting with the basic quinoline nitrogen.[9] Here are some strategies to mitigate this issue:
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Deactivation of Silica Gel: Neutralize the acidic sites on the silica gel by preparing a slurry with a solvent system containing a small amount of a basic additive like triethylamine (e.g., 0.1-1%) or by pre-washing the column with such a solvent mixture.
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Use of Alternative Stationary Phases: Consider using a less acidic stationary phase such as neutral alumina. However, be aware that alumina can also have issues with certain compounds, so preliminary small-scale trials are recommended.
-
Faster Elution: A faster elution rate can minimize the contact time between your compound and the silica gel, thereby reducing the chance of decomposition. This can be achieved by applying positive pressure (flash chromatography).
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting point for developing a purification method for this compound?
A1: A good starting point is to analyze the crude product by Thin Layer Chromatography (TLC) using various solvent systems of differing polarities (e.g., mixtures of hexane/ethyl acetate or dichloromethane/methanol). This will give you an indication of the number of impurities and help in selecting an appropriate solvent system for either recrystallization or column chromatography.
Q2: How can I remove highly polar impurities from my crude product?
A2: If your crude product contains highly polar impurities, they may stick to the baseline on a silica gel TLC plate. These can often be removed by washing the crude solid with a less polar solvent in which your desired product has low solubility. Alternatively, during column chromatography, these impurities will likely remain on the column while your product elutes.
Q3: My purified this compound is a yellow solid. Is this expected?
A3: For similar 2-chloroquinoline-3-carbaldehyde compounds, a pale yellow solid is often reported after purification.[4][5] The color can be an indicator of purity, with purer compounds generally being lighter in color. If you observe a dark or tarry appearance, further purification may be necessary.
Data Presentation
Table 1: Purification Log for this compound
This table can be used to record and compare the results of different purification experiments.
| Experiment ID | Purification Method | Solvent System / Eluent | Starting Mass (g) | Final Mass (g) | Yield (%) | Purity (e.g., by HPLC/NMR) | Observations |
Experimental Protocols
Protocol 1: Recrystallization
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Solvent Selection: In a small test tube, test the solubility of a small amount of the crude product in various solvents at room and elevated temperatures to identify a suitable recrystallization solvent or solvent pair.
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Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen hot solvent and heat the mixture with stirring until the solid is completely dissolved.
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Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.
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Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Once crystals begin to form, the flask can be placed in an ice bath to maximize crystal formation.
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Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of cold solvent.
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Drying: Dry the purified crystals under vacuum to remove any residual solvent.
Protocol 2: Silica Gel Column Chromatography
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Eluent Selection: Using TLC, determine a solvent system that provides good separation of your desired compound from its impurities (an Rf value of ~0.3 for the product is often ideal).
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Column Packing: Prepare a slurry of silica gel in the chosen eluent and pour it into the chromatography column.[10][11] Allow the silica to settle, ensuring a level surface. A layer of sand can be added to the top to prevent disturbance during solvent addition.[11]
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Sample Loading: Dissolve the crude product in a minimum amount of the eluent or a slightly more polar solvent and load it carefully onto the top of the silica gel bed.
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Elution: Add the eluent to the column and begin collecting fractions. The progress of the separation can be monitored by TLC analysis of the collected fractions.
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Solvent Removal: Combine the fractions containing the pure product and remove the solvent under reduced pressure to obtain the purified this compound.
Mandatory Visualization
Caption: Purification workflow for this compound.
References
- 1. 2-Chloro-6-methoxyquinoline-3-carbaldehyde - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 2-Chloro-7-methylquinoline-3-carbaldehyde - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ijsr.net [ijsr.net]
- 4. rsc.org [rsc.org]
- 5. 2-CHLOROQUINOLINE-3-CARBALDEHYDE synthesis - chemicalbook [chemicalbook.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. ajgreenchem.com [ajgreenchem.com]
- 9. benchchem.com [benchchem.com]
- 10. m.youtube.com [m.youtube.com]
- 11. m.youtube.com [m.youtube.com]
Technical Support Center: Synthesis of 2-Chloro-5,6,7-trimethoxyquinoline-3-carbaldehyde
This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Chloro-5,6,7-trimethoxyquinoline-3-carbaldehyde. It provides troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and visualizations to address common challenges encountered during the Vilsmeier-Haack synthesis of this compound.
Frequently Asked Questions (FAQs)
Q1: What is the primary reaction mechanism for the synthesis of this compound?
A1: The synthesis is typically achieved through a Vilsmeier-Haack reaction. This process involves two main stages: first, the formation of the Vilsmeier reagent, a chloroiminium salt, from N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃). Second, the Vilsmeier reagent acts as an electrophile in a cyclization and formylation reaction with an appropriate N-arylacetamide, such as N-(2,3,4-trimethoxyphenyl)acetamide, to yield the target quinoline derivative.[1] The initial product is an iminium ion which is subsequently hydrolyzed during workup to the final aldehyde.[1]
Q2: My reaction yield is very low or the reaction failed. What are the common causes?
A2: Low yields in the Vilsmeier-Haack reaction are a frequent issue. Key factors to investigate include:
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Reagent Quality: The Vilsmeier reagent is highly sensitive to moisture. Ensure that you are using anhydrous DMF and fresh, high-purity POCl₃. Old or wet DMF can contain impurities that may quench the reagent.
-
Reaction Temperature: The formation of the Vilsmeier reagent is exothermic and should be performed at low temperatures (typically 0-5 °C) to prevent decomposition. The subsequent reaction with the acetanilide may require heating, but excessive temperatures can lead to side product formation and degradation.
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Stoichiometry: The molar ratio of the Vilsmeier reagent to the acetanilide substrate is crucial. An excess of the Vilsmeier reagent is often necessary to drive the reaction to completion.
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Substrate Purity: Impurities in the starting N-(2,3,4-trimethoxyphenyl)acetamide can interfere with the reaction.
Q3: I am observing multiple spots on my TLC plate, indicating the presence of side products. What are these likely to be?
A3: The highly electron-rich nature of the 5,6,7-trimethoxy substituted ring system makes it susceptible to several side reactions:
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Diformylation: The activated quinoline ring can potentially undergo a second formylation, leading to a dialdehyde species.
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Incomplete Cyclization: If the reaction conditions are not optimal (e.g., insufficient temperature or reaction time), the intermediate may not fully cyclize to form the quinoline ring.
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Formylation at other positions: While the cyclization directs the formylation to the 3-position, there is a possibility of electrophilic attack on the electron-rich benzene ring of the starting material before cyclization, or on the formed quinoline at other positions.
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Polymerization/Degradation: At elevated temperatures, the starting materials or product can degrade, leading to a complex mixture of byproducts, often appearing as a tarry residue.
Q4: How should I purify the final product?
A4: The most commonly cited method for purification is recrystallization. Ethyl acetate is frequently used as a suitable solvent for obtaining pure 2-chloroquinoline-3-carbaldehyde derivatives.[2][3] Column chromatography using silica gel may also be employed if recrystallization does not yield a product of sufficient purity.[4]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Low or No Product Formation | 1. Moisture in reagents or glassware. | 1. Ensure all glassware is flame-dried. Use fresh, anhydrous DMF and POCl₃. |
| 2. Improper reaction temperature. | 2. Maintain a low temperature (0-5 °C) during Vilsmeier reagent formation. Optimize the temperature for the cyclization step (typically 80-90 °C). | |
| 3. Incorrect stoichiometry. | 3. Experiment with increasing the molar excess of the Vilsmeier reagent. A ratio of up to 12-15 moles of POCl₃ per mole of acetanilide has been reported for similar syntheses. | |
| Formation of a Dark, Tarry Residue | 1. Reaction overheating. | 1. Ensure efficient stirring and maintain strict temperature control throughout the reaction. |
| 2. Presence of impurities. | 2. Use high-purity starting materials and solvents. | |
| Multiple Products Observed on TLC | 1. Side reactions (e.g., diformylation). | 1. Optimize the stoichiometry of the Vilsmeier reagent; a large excess may promote side reactions. Adjust reaction time and temperature. |
| 2. Decomposition of starting material or product. | 2. Ensure the reaction temperature is not excessively high and monitor the reaction progress to avoid prolonged heating after completion. | |
| Difficulty in Product Isolation/Purification | 1. Product is an oil or does not precipitate. | 1. If the product does not precipitate upon pouring into ice water, perform an extraction with a suitable organic solvent like ethyl acetate or dichloromethane. |
| 2. Impurities co-crystallize with the product. | 2. Attempt purification via silica gel column chromatography. |
Experimental Protocols
Synthesis of this compound
This protocol is a general procedure based on the Vilsmeier-Haack synthesis of analogous compounds and should be optimized for the specific substrate.
1. Vilsmeier Reagent Preparation:
-
In a flame-dried, two-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, place anhydrous N,N-dimethylformamide (DMF) (3-5 equivalents).
-
Cool the flask to 0 °C in an ice bath.
-
Slowly add phosphorus oxychloride (POCl₃) (10-15 equivalents) dropwise to the stirred DMF, ensuring the temperature does not exceed 10 °C.
-
After the addition is complete, allow the mixture to stir at 0 °C for 30-60 minutes to ensure the complete formation of the Vilsmeier reagent.
2. Formylation and Cyclization:
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To the prepared Vilsmeier reagent, add N-(2,3,4-trimethoxyphenyl)acetamide (1 equivalent) portion-wise while maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 80-90 °C.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction time can vary from 4 to 10 hours.[2]
3. Work-up and Purification:
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Once the reaction is complete, cool the mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring.
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A precipitate of the crude product should form. Collect the solid by filtration and wash it thoroughly with cold water.
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Dry the crude product.
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Purify the crude product by recrystallization from ethyl acetate.[2]
Visualizations
Reaction Pathway
Caption: Vilsmeier-Haack synthesis pathway.
Potential Side Reactions
Caption: Common side reaction pathways.
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting low-yield reactions.
References
optimization of reaction conditions for 2-Chloro-5,6,7-trimethoxyquinoline-3-carbaldehyde derivatives
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the optimization of reaction conditions for 2-Chloro-5,6,7-trimethoxyquinoline-3-carbaldehyde and its derivatives.
Troubleshooting Guide
This guide addresses common issues that may be encountered during the synthesis of this compound via the Vilsmeier-Haack reaction.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Poor quality of reagents: Moisture in N,N-Dimethylformamide (DMF) or decomposed Phosphorus oxychloride (POCl₃) can inhibit the formation of the Vilsmeier reagent. 2. Incorrect stoichiometry: An inappropriate molar ratio of POCl₃ to the acetanilide substrate can lead to incomplete reaction. 3. Suboptimal reaction temperature: The temperature for both the Vilsmeier reagent formation and the subsequent cyclization is critical. 4. Incomplete hydrolysis: The intermediate iminium salt may not have fully hydrolyzed to the aldehyde during work-up. | 1. Use anhydrous DMF and freshly distilled POCl₃. Ensure all glassware is flame-dried before use. 2. Optimize the molar ratio of POCl₃ to the acetanilide. A common starting point is a 3-5 fold excess of POCl₃. 3. Maintain the temperature at 0-5°C during the addition of POCl₃ to DMF. For the cyclization step with the acetanilide, a temperature range of 75-90°C is often employed.[1][2] 4. Ensure the reaction mixture is poured into crushed ice and stirred vigorously. The pH should be carefully adjusted to neutral or slightly basic to facilitate complete hydrolysis. |
| Formation of a Tar-like Substance | 1. Reaction temperature is too high: Exceeding the optimal temperature range can lead to polymerization and decomposition of the starting material or product. 2. Presence of impurities: Impurities in the starting acetanilide can lead to side reactions. | 1. Carefully control the reaction temperature, especially during the heating phase. Stepwise heating may be beneficial. 2. Ensure the 3,4,5-trimethoxyacetanilide starting material is of high purity. Recrystallization may be necessary. |
| Product is Difficult to Purify | 1. Presence of unreacted starting materials. 2. Formation of side products. 3. Product is an oil instead of a solid. | 1. Monitor the reaction progress using Thin Layer Chromatography (TLC) to ensure complete consumption of the starting material.[1] 2. Optimize reaction conditions (temperature, time, stoichiometry) to minimize side product formation. Column chromatography may be required for purification. 3. The crude product can sometimes be an oil. Trituration with a suitable solvent (e.g., diethyl ether, petroleum ether) can induce crystallization. Recrystallization from a solvent like ethyl acetate is also a common purification method.[2] |
| Inconsistent Results | 1. Variability in reagent quality. 2. Inconsistent reaction setup and conditions. | 1. Use reagents from the same batch for a series of experiments to ensure consistency. 2. Standardize the experimental protocol, including glassware, stirring speed, and heating method. |
Frequently Asked Questions (FAQs)
Q1: What is the Vilsmeier-Haack reaction and why is it used for this synthesis?
A1: The Vilsmeier-Haack reaction is a chemical reaction that uses a substituted amide (like DMF) and phosphorus oxychloride to formylate an electron-rich aromatic ring, leading to the formation of an aryl aldehyde.[3][4][5][6][7] In this case, it facilitates the cyclization of an N-arylacetamide (3,4,5-trimethoxyacetanilide) to form the 2-chloroquinoline-3-carbaldehyde core structure. This method is particularly effective for electron-rich substrates, such as those with multiple methoxy groups.[4]
Q2: How is the Vilsmeier reagent prepared?
A2: The Vilsmeier reagent, a chloroiminium salt, is typically prepared in situ by the reaction of a substituted amide, most commonly N,N-dimethylformamide (DMF), with phosphorus oxychloride (POCl₃).[4][5][6] The reaction is usually carried out at a low temperature (0-5°C).[2]
Q3: What are the key parameters to optimize for this reaction?
A3: The key parameters to optimize include the molar ratio of the reactants (POCl₃ to the acetanilide), the reaction temperature, and the reaction time.[1] The purity of the reagents and the efficiency of the final hydrolytic work-up are also crucial for obtaining a good yield.
Q4: Can other reagents be used instead of POCl₃?
A4: While POCl₃ is the most common reagent for generating the Vilsmeier reagent, other acid chlorides can be used. However, for the synthesis of 2-chloroquinoline-3-carbaldehydes, POCl₃ is the standard and most effective choice.
Q5: How can I monitor the progress of the reaction?
A5: The progress of the reaction can be effectively monitored by Thin Layer Chromatography (TLC).[1] This allows for the visualization of the consumption of the starting acetanilide and the formation of the product.
Optimization of Reaction Conditions
The following table summarizes typical reaction conditions for the synthesis of 2-chloroquinoline-3-carbaldehyde derivatives via the Vilsmeier-Haack reaction. While specific data for the 5,6,7-trimethoxy derivative is not extensively published, the conditions for analogous electron-rich substrates provide a strong starting point for optimization. The electron-donating nature of the three methoxy groups is expected to facilitate the reaction, potentially leading to good yields under optimized conditions.
| Substrate | Molar Ratio (POCl₃:Substrate) | Temperature (°C) | Time (h) | Yield (%) | Reference |
| N-arylacetamide | 5:1 | 80-90 | 7-10 | Not Specified | [1] |
| Acetanilide | ~9.5:1 | 75-80 | 8 | Not Specified | [2] |
| N-(3-tolyl)acetamide | 7:1 | 80 | 15 | Not Specified | [8] |
| Substituted Acetanilide | 2.3:1 | 60 | 16 | 62-72 |
Experimental Protocols
Synthesis of this compound
This protocol is a general guideline based on established procedures for the synthesis of similar 2-chloroquinoline-3-carbaldehyde derivatives.[1][2][8] Optimization may be required for the specific substrate.
1. Preparation of the Vilsmeier Reagent:
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In a flame-dried, two-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous N,N-dimethylformamide (DMF) (3-5 equivalents).
-
Cool the flask to 0-5°C in an ice bath.
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Slowly add phosphorus oxychloride (POCl₃) (3-5 equivalents) dropwise to the DMF with vigorous stirring, ensuring the temperature remains below 10°C.
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After the addition is complete, allow the mixture to stir at 0-5°C for 30-60 minutes to ensure the complete formation of the Vilsmeier reagent.
2. Reaction with 3,4,5-Trimethoxyacetanilide:
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To the pre-formed Vilsmeier reagent, add 3,4,5-trimethoxyacetanilide (1 equivalent) portion-wise, while maintaining the temperature at 0-5°C.
-
After the addition is complete, slowly warm the reaction mixture to room temperature and then heat to 80-90°C.[1]
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Maintain the reaction at this temperature for 7-10 hours, monitoring the progress by TLC.[1]
3. Work-up and Purification:
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After the reaction is complete (as indicated by TLC), cool the mixture to room temperature.
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Carefully pour the reaction mixture into a beaker containing crushed ice with constant stirring.
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A precipitate should form. If not, adjust the pH to 6-8 with a saturated aqueous solution of sodium bicarbonate or sodium acetate.
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Filter the solid product, wash it thoroughly with cold water, and dry it under vacuum.
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The crude product can be further purified by recrystallization from a suitable solvent such as ethyl acetate.[2]
Experimental Workflow
The following diagram illustrates the general workflow for the synthesis of this compound via the Vilsmeier-Haack reaction.
Caption: Experimental workflow for the synthesis of this compound.
References
- 1. ajgreenchem.com [ajgreenchem.com]
- 2. rsc.org [rsc.org]
- 3. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]
- 4. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 5. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 6. Vilsmeier-Haack reaction [chemeurope.com]
- 7. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 8. 2-Chloro-7-methylquinoline-3-carbaldehyde - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: 2-Chloro-5,6,7-trimethoxyquinoline-3-carbaldehyde
This technical support guide is intended for researchers, scientists, and drug development professionals using 2-Chloro-5,6,7-trimethoxyquinoline-3-carbaldehyde in their experiments. Below you will find frequently asked questions and troubleshooting guides to ensure the stability, proper storage, and effective use of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
Q2: What are the known stability issues with this compound?
A2: While specific degradation pathways for this compound are not extensively documented, related 2-chloroquinoline derivatives can be susceptible to hydrolysis, especially under basic or acidic conditions, which can lead to the formation of the corresponding quinolinone. The aldehyde group may be prone to oxidation to a carboxylic acid, particularly if exposed to air and light over extended periods. For these reasons, it is recommended to handle the compound under an inert atmosphere when possible and protect it from light.
Q3: What personal protective equipment (PPE) should be used when handling this compound?
A3: According to safety data sheets for this compound and similar compounds, appropriate personal protective equipment should always be worn. This includes protective gloves, protective clothing, eye protection (safety glasses or goggles), and face protection.[1] Work should be conducted in a well-ventilated area or a fume hood to avoid inhalation of any dust or vapors.[1]
Storage and Stability Summary
| Parameter | Recommendation | Source |
| Storage Temperature | 2-8°C (Recommended based on similar compounds) | General Practice |
| Atmosphere | Store under an inert atmosphere (e.g., Argon, Nitrogen) if possible | General Chemical Stability Principles |
| Light | Protect from light | General Chemical Stability Principles |
| Container | Tightly sealed container | [1] |
| Location | Cool, dry, and well-ventilated area | [1] |
Troubleshooting Guide for Experimental Use
Researchers may encounter issues during the experimental use of this compound. This guide provides potential reasons and solutions for common problems.
| Issue | Potential Cause | Recommended Solution |
| Low or no reactivity in nucleophilic substitution at the 2-position | The electron-withdrawing nature of the quinoline ring and the aldehyde group can deactivate the 2-position towards nucleophilic attack. | Increase the reaction temperature. Use a more polar aprotic solvent like DMF or DMSO to facilitate the reaction. If using a neutral nucleophile (e.g., an amine or alcohol), add a base to generate the more reactive conjugate base. |
| Formation of a quinolinone byproduct | Hydrolysis of the 2-chloro group due to the presence of water in the reaction mixture. | Ensure all reactants and solvents are anhydrous. Run the reaction under an inert atmosphere to exclude moisture. |
| Unidentified side products from the aldehyde group | The aldehyde group is reactive and can undergo side reactions such as oxidation, reduction, or condensation depending on the reaction conditions and reagents used. | Protect the aldehyde group with a suitable protecting group (e.g., acetal) before carrying out reactions at other sites. Deprotect in a subsequent step. |
| Reaction mixture turns dark | Decomposition of the starting material or product, potentially due to high temperatures or incompatible reagents. | Run the reaction at a lower temperature. Screen different solvents and bases to find milder conditions that still promote the desired reaction. |
| Difficulty in product purification | Presence of unreacted starting material and multiple side products. | Monitor the reaction closely by TLC or LC-MS to determine the optimal reaction time. Employ column chromatography with a carefully selected eluent system for purification. |
Experimental Protocols
General Protocol for Nucleophilic Aromatic Substitution (SNAr)
This protocol provides a general procedure for the substitution of the chlorine atom at the 2-position with a nucleophile, such as an amine.
Materials:
-
This compound
-
Nucleophile (e.g., a primary or secondary amine, 1.2 equivalents)
-
Base (e.g., K₂CO₃ or Et₃N, 2.0 equivalents)
-
Anhydrous polar aprotic solvent (e.g., DMF, DMSO, or acetonitrile)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Inert atmosphere setup (e.g., nitrogen or argon line)
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 equivalent) and the chosen anhydrous solvent.
-
Add the nucleophile (1.2 equivalents) and the base (2.0 equivalents) to the stirring solution.
-
Heat the reaction mixture to an appropriate temperature (typically between 80-120°C) and monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Quench the reaction by slowly adding water or an appropriate aqueous solution.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and filter.
-
Concentrate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent system.
Visualizations
Caption: Troubleshooting workflow for unexpected experimental results.
Caption: General reactivity of the title compound.
References
Technical Support Center: Synthesis of 2-Chloro-5,6,7-trimethoxyquinoline-3-carbaldehyde
Welcome to the technical support center for the synthesis of 2-Chloro-5,6,7-trimethoxyquinoline-3-carbaldehyde. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and answer frequently asked questions encountered during this synthetic procedure.
Frequently Asked Questions (FAQs) and Troubleshooting Guide
Q1: What is the general synthetic route for this compound?
The synthesis is typically achieved via the Vilsmeier-Haack reaction.[1][2][3][4][5] The starting material, an appropriately substituted acetanilide (in this case, 3,4,5-trimethoxyacetanilide), is reacted with the Vilsmeier reagent, which is prepared in situ from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF).[6][7] This is followed by an aqueous work-up to hydrolyze the intermediate iminium salt to the final aldehyde product.
Q2: My reaction is complete, but I have a low yield of the desired product. What are the potential causes?
Several factors can contribute to low yields. Here are some common issues and their solutions:
-
Moisture in Reagents or Glassware: The Vilsmeier reagent is highly sensitive to moisture and can decompose, leading to a lower concentration of the active formylating agent.
-
Troubleshooting: Ensure all glassware is thoroughly dried before use. Use anhydrous DMF and freshly distilled or high-purity POCl₃.
-
-
Incorrect Stoichiometry: An insufficient amount of the Vilsmeier reagent will result in incomplete conversion of the starting material.
-
Troubleshooting: While the optimal ratio may vary, a molar ratio of substrate to DMF to POCl₃ of approximately 1:3:7 has been reported for similar syntheses.[8] It is advisable to perform small-scale optimizations to determine the ideal stoichiometry for your specific setup.
-
-
Suboptimal Reaction Temperature: The reaction temperature plays a crucial role in both the rate of reaction and the formation of byproducts.
-
Troubleshooting: The formation of the Vilsmeier reagent is typically carried out at low temperatures (0-5 °C). The subsequent reaction with the acetanilide is often heated. A common temperature range is 80-90 °C.[9] If the yield is low, a gradual increase in temperature or prolonged reaction time might be necessary, but this should be monitored carefully to avoid decomposition.
-
-
Inefficient Work-up: Incomplete hydrolysis of the intermediate iminium salt or product loss during extraction can significantly reduce the isolated yield.
-
Troubleshooting: Ensure the reaction mixture is poured onto a sufficient amount of crushed ice to quench the reaction and facilitate hydrolysis. The pH of the aqueous solution should be carefully adjusted during work-up. Extraction with a suitable organic solvent should be performed multiple times to ensure complete recovery of the product.
-
Q3: I am observing multiple spots on my TLC plate after the reaction. What are the likely impurities?
The presence of multiple spots on a TLC plate indicates a mixture of compounds. Based on the Vilsmeier-Haack reaction mechanism and the nature of the starting materials, the following are common impurities:
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Unreacted Starting Material (3,4,5-trimethoxyacetanilide): If the reaction has not gone to completion, you will have remaining starting material. This can be identified by comparing the TLC with a spot of the starting material.
-
Incompletely Cyclized Intermediates: The formation of the quinoline ring is a key step. Incomplete cyclization can lead to various open-chain intermediates.
-
Over-formylated Products (Diformylation): The starting material, 3,4,5-trimethoxyacetanilide, has a highly activated aromatic ring due to the three electron-donating methoxy groups. This increases the possibility of a second formylation reaction occurring on the benzene ring, leading to a diformylated impurity.
-
Hydrolyzed Product (2-Hydroxy-5,6,7-trimethoxyquinoline-3-carbaldehyde): During the aqueous work-up, the chloro group at the 2-position of the quinoline ring can be susceptible to hydrolysis, leading to the corresponding 2-hydroxy derivative.
-
Byproducts from the Vilsmeier Reagent: Self-condensation or other side reactions of the Vilsmeier reagent can lead to minor impurities.
Q4: How can I purify the crude this compound?
Purification is crucial to obtain a high-purity final product. The following methods are commonly employed:
-
Recrystallization: This is often the first method of choice for purifying solid organic compounds. A suitable solvent system needs to be identified. For similar 2-chloro-3-formylquinolines, recrystallization from a mixture of petroleum ether and ethyl acetate has been reported to be effective.[8]
-
Column Chromatography: If recrystallization does not provide the desired purity, silica gel column chromatography is a powerful technique to separate the product from impurities. A solvent system of petroleum ether and ethyl acetate is a good starting point for elution.[6] The progress of the separation can be monitored by TLC.
Summary of Potential Impurities and Their Characteristics
| Impurity | Structure | Potential Reason for Formation | Identification/Removal |
| Unreacted Starting Material | 3,4,5-trimethoxyacetanilide | Incomplete reaction due to insufficient Vilsmeier reagent, low temperature, or short reaction time. | Can be identified by TLC comparison. Can be removed by column chromatography. |
| Incompletely Cyclized Intermediates | Various open-chain structures | Suboptimal reaction conditions (e.g., temperature not high enough to drive cyclization). | Can be separated by column chromatography. |
| Over-formylated Product | Diformylated quinoline or aniline derivative | Highly activated starting material due to three methoxy groups. | Can be separated by column chromatography. |
| Hydrolyzed Product | 2-Hydroxy-5,6,7-trimethoxyquinoline-3-carbaldehyde | Vigorous or prolonged aqueous work-up. | Can be difficult to separate from the desired product due to similar polarity. Careful control of work-up conditions is key. |
Experimental Protocol: Synthesis of 2-Chloro-3-formylquinolines (General Procedure)
This is a general procedure for the synthesis of 2-chloro-3-formylquinolines via the Vilsmeier-Haack reaction, which can be adapted for the synthesis of this compound.
Materials:
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Substituted Acetanilide (e.g., 3,4,5-trimethoxyacetanilide)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Phosphorus oxychloride (POCl₃), freshly distilled
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Crushed ice
-
Saturated sodium bicarbonate solution
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Dichloromethane or Ethyl acetate (for extraction)
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Anhydrous sodium sulfate or magnesium sulfate
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Petroleum ether
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Ethyl acetate
Procedure:
-
Vilsmeier Reagent Formation: In a flame-dried round-bottom flask equipped with a magnetic stirrer and a dropping funnel, add anhydrous DMF (3 equivalents). Cool the flask to 0 °C in an ice bath. Slowly add POCl₃ (7 equivalents) dropwise to the DMF with vigorous stirring, ensuring the temperature is maintained below 10 °C. After the addition is complete, stir the mixture at 0 °C for an additional 30-60 minutes.
-
Reaction with Acetanilide: To the freshly prepared Vilsmeier reagent, add the substituted acetanilide (1 equivalent) portion-wise, while maintaining the temperature at 0-5 °C.
-
Reaction Progression: After the addition is complete, slowly warm the reaction mixture to room temperature and then heat to 80-90 °C. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete (as indicated by TLC), cool the mixture to room temperature and carefully pour it onto a large amount of crushed ice with stirring.
-
Neutralization and Extraction: Neutralize the aqueous mixture by the slow addition of a saturated sodium bicarbonate solution until the pH is neutral. Extract the product with dichloromethane or ethyl acetate (3 x volume of the aqueous layer).
-
Drying and Concentration: Combine the organic extracts and dry over anhydrous sodium sulfate or magnesium sulfate. Filter the drying agent and concentrate the organic solvent under reduced pressure to obtain the crude product.
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Purification: Purify the crude product by recrystallization from a suitable solvent system (e.g., petroleum ether/ethyl acetate) or by silica gel column chromatography.
Logical Workflow for Troubleshooting
This diagram illustrates a logical workflow for troubleshooting common issues during the synthesis.
Caption: Troubleshooting workflow for the synthesis.
References
- 1. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]
- 2. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 3. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 4. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 5. jk-sci.com [jk-sci.com]
- 6. rsc.org [rsc.org]
- 7. Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 2-Chloro-7-methylquinoline-3-carbaldehyde - PMC [pmc.ncbi.nlm.nih.gov]
- 9. chemijournal.com [chemijournal.com]
troubleshooting failed reactions involving 2-Chloro-5,6,7-trimethoxyquinoline-3-carbaldehyde
This guide provides troubleshooting advice and frequently asked questions for researchers using 2-Chloro-5,6,7-trimethoxyquinoline-3-carbaldehyde (CAS: 68236-25-9) in their experiments.
Physicochemical Data
| Property | Value | Reference |
| CAS Number | 68236-25-9 | [1][2] |
| Molecular Formula | C₁₃H₁₂ClNO₄ | [1][2] |
| Molecular Weight | 281.69 g/mol | [1][2] |
Reactivity Profile
The primary reactive sites of this molecule are the chloro group at the C2 position, which is susceptible to nucleophilic aromatic substitution, and the carbaldehyde group at the C3 position, which undergoes a variety of condensation and redox reactions.[3]
Caption: Key reactive sites and common transformations.
Frequently Asked Questions (FAQs)
Q1: My starting material, this compound, is poorly soluble. What solvents can I use?
A: This compound's planarity and multiple polar groups can lead to solubility issues. For reactions like nucleophilic aromatic substitution (SNAr), polar aprotic solvents such as DMF, DMSO, or acetonitrile are often recommended as they can effectively solvate the molecule and the reaction intermediates.[4] For other transformations, such as those involving the aldehyde, ethanol is often a suitable and greener solvent choice.[5] Always perform a small-scale solubility test before beginning your main experiment.
Q2: Are the methoxy groups on the quinoline ring stable?
A: The methoxy groups are generally stable under most synthetic conditions, including nucleophilic substitution and standard aldehyde chemistry. However, they can be susceptible to cleavage under harsh acidic conditions (e.g., HBr, HI) or with strong Lewis acids, particularly at elevated temperatures.
Q3: What are the two main types of reactions this molecule undergoes?
A: The chemistry of 2-chloroquinoline-3-carbaldehydes is primarily dictated by its two functional groups.[6]
-
Reactions at the C2-Chloro Group: The chlorine atom is an excellent leaving group for nucleophilic aromatic substitution (SNAr) reactions, activated by the electron-withdrawing effect of the quinoline nitrogen.[7][8]
-
Reactions at the C3-Aldehyde Group: The aldehyde is versatile and can undergo condensation with amines to form Schiff bases, react with active methylene compounds, be reduced to an alcohol, or oxidized to a carboxylic acid.[3]
Q4: My TLC shows impurities in the starting material. How should I proceed?
A: The purity of the starting material is critical for a successful reaction.[7] Impurities can lead to unwanted side reactions and lower yields. It is recommended to purify the this compound by recrystallization from a suitable solvent (e.g., ethanol or an ethanol/water mixture) or by column chromatography on silica gel before use.
Troubleshooting Guide: Nucleophilic Aromatic Substitution (SNAr)
This section addresses common failures when attempting to substitute the chlorine atom at the C2 position.
Q1: My SNAr reaction shows no or very low conversion. What are the likely causes and solutions?
A: Low reactivity in SNAr reactions on 2-chloroquinolines can stem from several factors.[4][9]
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Insufficient Temperature: Many SNAr reactions require significant thermal energy to overcome the activation barrier of disrupting the aromatic system.
-
Solution: Gradually increase the reaction temperature. If using a solvent like ethanol or acetonitrile, consider switching to a higher-boiling polar aprotic solvent like DMF or DMSO to allow for higher temperatures.[4]
-
-
Weak Nucleophile: The nucleophilicity of your reagent may be too low.
-
Solution: If using a neutral nucleophile (like an amine or alcohol), add a mild inorganic base such as K₂CO₃ or Cs₂CO₃ to deprotonate it in situ, increasing its nucleophilicity.[4] Avoid overly strong bases which may cause decomposition.
-
-
Poor Solvent Choice: The solvent may not be adequately stabilizing the charged intermediate (Meisenheimer complex) formed during the reaction.[8]
-
Solution: Switch to a polar aprotic solvent like DMF or DMSO, which are known to accelerate SNAr reactions.[4]
-
Q2: I'm observing multiple side products in my SNAr reaction. What could be happening?
A: Side product formation often points to issues with reaction conditions or the stability of reactants and products.
-
Reaction with Solvent: Nucleophilic solvents like alcohols can sometimes compete with the intended nucleophile, leading to undesired ether products.
-
Solution: Use a non-nucleophilic, polar aprotic solvent.[4]
-
-
Decomposition: High temperatures or an excessively strong base can lead to the decomposition of the starting material or the desired product.
-
Solution: Try running the reaction at a lower temperature for a longer period. Use a milder base like K₂CO₃ instead of stronger bases like NaH or alkoxides if possible.[4]
-
-
Aldehyde Reactivity: The nucleophile or base could be reacting with the aldehyde group.
-
Solution: Consider protecting the aldehyde as an acetal before performing the SNAr reaction, followed by deprotection.
-
Troubleshooting Guide: Reactions of the Aldehyde Group
This section addresses issues encountered during transformations of the C3-carbaldehyde.
Q1: My Schiff base condensation with an amine is incomplete or slow. How can I improve it?
A: Schiff base formation is a reversible equilibrium reaction.
-
Water Removal: The formation of water as a byproduct can inhibit the reaction from going to completion.
-
Solution: Use a Dean-Stark apparatus to azeotropically remove water if the solvent is suitable (e.g., toluene). Alternatively, adding a dehydrating agent like anhydrous MgSO₄ or molecular sieves to the reaction mixture can be effective.
-
-
Catalysis: The reaction can be slow without a catalyst.
-
Solution: Add a catalytic amount of acid (e.g., a drop of acetic acid) to protonate the aldehyde's carbonyl oxygen, making it more electrophilic.[10]
-
Q2: My Knoevenagel condensation with an active methylene compound gives a low yield. What can I do?
A: The Knoevenagel condensation is sensitive to the base and reaction conditions.
-
Incorrect Base: The base might be too strong, leading to side reactions, or too weak to effectively deprotonate the active methylene compound.
-
Solution: A weak base like piperidine or triethylamine is often used. Experiment with different bases to find the optimal conditions for your specific substrates.
-
-
Steric Hindrance: The quinoline scaffold may sterically hinder the approach of the nucleophile.
-
Solution: Increase the reaction temperature or reaction time to provide more energy for the reactants to overcome steric barriers.
-
General Troubleshooting Workflow
If a reaction has failed, follow this logical workflow to diagnose the issue.
References
- 1. Page loading... [wap.guidechem.com]
- 2. scbt.com [scbt.com]
- 3. Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. nbinno.com [nbinno.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs - RSC Advances (RSC Publishing) DOI:10.1039/C7RA11537G [pubs.rsc.org]
Technical Support Center: Synthesis of 2-Chloro-5,6,7-trimethoxyquinoline-3-carbaldehyde
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis of 2-Chloro-5,6,7-trimethoxyquinoline-3-carbaldehyde.
Frequently Asked Questions (FAQs)
Q1: What is the primary synthetic route for this compound?
A1: The most common and effective method for the synthesis of this compound is the Vilsmeier-Haack reaction.[1][2] This reaction involves the formylation and cyclization of an appropriately substituted acetanilide, in this case, 3,4,5-trimethoxyacetanilide, using a Vilsmeier reagent. The Vilsmeier reagent is typically prepared in situ from phosphorus oxychloride (POCl₃) and a formamide, such as N,N-dimethylformamide (DMF).[3][4]
Q2: What is the starting material for the synthesis?
A2: The key starting material is 3,4,5-trimethoxyacetanilide. This can be prepared by the acetylation of 3,4,5-trimethoxyaniline.
Q3: What are the typical reaction conditions for the Vilsmeier-Haack reaction in this synthesis?
A3: The reaction conditions can vary, but generally involve the slow addition of POCl₃ to DMF at low temperatures (e.g., 0-5 °C) to form the Vilsmeier reagent.[5] The 3,4,5-trimethoxyacetanilide is then added, and the reaction mixture is heated. The temperature and reaction time are critical parameters that need to be optimized.[3]
Q4: How is the product isolated and purified?
A4: After the reaction is complete, the mixture is typically quenched by pouring it onto crushed ice, followed by neutralization with a base (e.g., sodium acetate or sodium carbonate).[5] The crude product, which precipitates out of the aqueous solution, is then collected by filtration. Purification is usually achieved by recrystallization from a suitable solvent, such as ethyl acetate or a mixture of petroleum ether and ethyl acetate.[6] Column chromatography can also be employed for higher purity.[5]
Troubleshooting Guides
Problem 1: Low or No Product Yield
Possible Causes & Solutions
| Cause | Troubleshooting Steps |
| Degraded Reagents | - POCl₃: Use freshly distilled phosphorus oxychloride. POCl₃ is sensitive to moisture and can decompose over time. - DMF: Use anhydrous DMF. The presence of water can quench the Vilsmeier reagent. If the DMF has a fishy odor, it may have decomposed to dimethylamine, which can interfere with the reaction.[7] |
| Inefficient Vilsmeier Reagent Formation | - Ensure the dropwise addition of POCl₃ to DMF is done at a low temperature (0-5 °C) with efficient stirring to control the exothermic reaction. - Allow sufficient time for the Vilsmeier reagent to form before adding the acetanilide substrate. |
| Suboptimal Reaction Temperature or Time | - The high electron density of the 3,4,5-trimethoxyacetanilide ring can lead to side reactions if the temperature is too high. Start with a moderate temperature (e.g., 60-80 °C) and optimize.[8] - Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time.[9] |
| Improper Work-up Procedure | - Ensure the reaction mixture is completely quenched in ice water. - Carefully neutralize the mixture. An incorrect pH can affect the precipitation and stability of the product. |
| Product Solubility | - If the product does not precipitate upon quenching and neutralization, it may have some solubility in the aqueous mixture. Extraction with a suitable organic solvent (e.g., ethyl acetate, dichloromethane) may be necessary. |
Problem 2: Formation of Multiple Products or Impurities
Possible Causes & Solutions
| Cause | Troubleshooting Steps |
| Over-reactivity of the Substrate | - The three electron-donating methoxy groups activate the aromatic ring, potentially leading to multiple formylations or other side reactions. - Use a milder Vilsmeier reagent (e.g., prepared with oxalyl chloride instead of POCl₃). - Carefully control the stoichiometry of the Vilsmeier reagent. |
| Side Reactions of the Formyl Group | - The newly introduced aldehyde group can potentially undergo further reactions under the reaction conditions. Minimizing reaction time and temperature can help mitigate this. |
| Incomplete Reaction | - If starting material is observed in the product mixture, consider increasing the reaction time or temperature cautiously, while monitoring by TLC. |
| Hydrolysis of the Chloro Group | - During work-up, prolonged exposure to aqueous base can lead to the hydrolysis of the 2-chloro group to a hydroxyl group. Minimize the time the product is in contact with the basic solution. |
Experimental Protocols
Synthesis of 3,4,5-trimethoxyacetanilide (Starting Material)
-
Dissolve 3,4,5-trimethoxyaniline in a suitable solvent (e.g., dichloromethane or acetic acid).
-
Cool the solution in an ice bath.
-
Slowly add acetic anhydride dropwise with stirring.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.
-
Upon completion, quench the reaction with water and extract the product with an organic solvent.
-
Wash the organic layer with a saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Recrystallize from a suitable solvent system (e.g., ethanol/water) to yield pure 3,4,5-trimethoxyacetanilide.
Synthesis of this compound
-
In a flame-dried, two-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a nitrogen inlet, add anhydrous DMF.
-
Cool the flask to 0 °C in an ice bath.
-
Slowly add phosphorus oxychloride (POCl₃) dropwise to the DMF with vigorous stirring, maintaining the temperature between 0-5 °C.
-
After the addition is complete, allow the mixture to stir at 0 °C for 30-60 minutes to ensure the complete formation of the Vilsmeier reagent.
-
Add 3,4,5-trimethoxyacetanilide portion-wise to the reaction mixture, ensuring the temperature does not rise significantly.
-
After the addition, slowly heat the reaction mixture to 70-80 °C and maintain for several hours, monitoring the reaction progress by TLC.
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Once the reaction is complete, cool the mixture to room temperature and carefully pour it onto a large amount of crushed ice with stirring.
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Neutralize the mixture by the slow addition of a saturated aqueous solution of sodium carbonate or sodium acetate until the pH is approximately 7-8.
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A precipitate should form. Stir the suspension for 30 minutes to ensure complete precipitation.
-
Collect the solid product by vacuum filtration and wash thoroughly with cold water.
-
Dry the crude product.
-
Recrystallize the crude solid from ethyl acetate or a similar solvent to obtain the pure this compound.
Data Presentation
Table 1: Typical Reaction Parameters for Vilsmeier-Haack Synthesis of Substituted 2-Chloroquinoline-3-carbaldehydes
| Parameter | Typical Range | Reference |
| Molar Ratio (POCl₃ : DMF) | 1.5:1 to 3:1 | [6] |
| Molar Ratio (Vilsmeier Reagent : Acetanilide) | 2:1 to 5:1 | [10] |
| Reaction Temperature | 60 - 90 °C | [10] |
| Reaction Time | 4 - 16 hours | [10] |
| Typical Yields | 60 - 80% | [9] |
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
References
- 1. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 2. name-reaction.com [name-reaction.com]
- 3. jk-sci.com [jk-sci.com]
- 4. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 5. rsc.org [rsc.org]
- 6. 2-Chloro-6-methoxyquinoline-3-carbaldehyde - PMC [pmc.ncbi.nlm.nih.gov]
- 7. reddit.com [reddit.com]
- 8. ijpcbs.com [ijpcbs.com]
- 9. chemijournal.com [chemijournal.com]
- 10. ijsr.net [ijsr.net]
Technical Support Center: Characterization of 2-Chloro-5,6,7-trimethoxyquinoline-3-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address challenges in the synthesis, purification, and characterization of 2-Chloro-5,6,7-trimethoxyquinoline-3-carbaldehyde (CAS 68236-25-9).
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic route for this compound?
A1: The most common and effective method for the synthesis of this compound is the Vilsmeier-Haack reaction.[1] This reaction involves the formylation and cyclization of an appropriately substituted acetanilide, in this case, N-(3,4,5-trimethoxyphenyl)acetamide, using a Vilsmeier reagent (typically a mixture of phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF)).[2][3]
Q2: I am experiencing a low yield in my Vilsmeier-Haack reaction. What are the potential causes and solutions?
A2: Low yields in the Vilsmeier-Haack synthesis of quinolines can be attributed to several factors:
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Moisture Sensitivity: The Vilsmeier reagent is highly sensitive to moisture. Ensure all glassware is oven-dried and that anhydrous solvents are used.
-
Reaction Temperature and Time: The reaction temperature is critical. Insufficient heating may lead to an incomplete reaction, while excessive temperatures can cause the formation of tarry by-products. Monitoring the reaction progress by Thin Layer Chromatography (TLC) is crucial to determine the optimal reaction time.[4]
-
Stoichiometry of Reagents: The molar ratios of the starting acetanilide to the Vilsmeier reagent (POCl₃ and DMF) should be carefully optimized. An excess of the Vilsmeier reagent is often used.
Q3: What are some common side products I should be aware of during the synthesis?
A3: Potential side products include:
-
Unreacted Starting Material: Incomplete reaction can leave residual N-(3,4,5-trimethoxyphenyl)acetamide.
-
Hydrolyzed Intermediates: Premature quenching of the reaction with water can lead to the formation of various hydrolyzed intermediates instead of the desired quinoline.
-
Positional Isomers: Although the Vilsmeier-Haack reaction is generally regioselective, minor amounts of other isomers might form.
-
Demethylation: The presence of multiple methoxy groups on the aromatic ring could potentially lead to partial demethylation under the acidic reaction conditions, although this is less common.
Q4: What are the key challenges in the purification of this compound?
A4: The purification of polymethoxylated quinolines can be challenging due to:
-
Solubility: The presence of multiple methoxy groups can affect the compound's solubility, making the choice of an appropriate recrystallization solvent or chromatography eluent system critical.
-
Co-elution of Impurities: Structurally similar impurities may co-elute with the product during column chromatography. Careful selection of the mobile phase is necessary to achieve good separation.
-
Product Stability: Although generally stable, prolonged exposure to harsh acidic or basic conditions during workup and purification should be avoided.
Troubleshooting Guides
Synthesis Troubleshooting
| Issue | Potential Cause | Recommended Solution |
| Low or No Product Formation | Inactive Vilsmeier reagent due to moisture. | Ensure all reagents and solvents are anhydrous and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). |
| Insufficient reaction temperature or time. | Monitor the reaction by TLC. If starting material persists, consider incrementally increasing the reaction temperature or extending the reaction time.[4] | |
| Incorrect stoichiometry of reagents. | Optimize the molar ratio of N-(3,4,5-trimethoxyphenyl)acetamide to POCl₃ and DMF. | |
| Formation of a Dark Tar-like Substance | Reaction temperature is too high. | Reduce the reaction temperature. A stepwise increase in temperature might be beneficial. |
| Prolonged reaction time. | Monitor the reaction by TLC and stop the reaction once the starting material is consumed. | |
| Product Precipitates During Workup but is Difficult to Filter | Very fine solid particles formed. | Allow the precipitate to age in the mother liquor, possibly with gentle stirring, to increase particle size. Use of a filter aid like Celite® may be helpful. |
Purification Troubleshooting
| Issue | Potential Cause | Recommended Solution |
| Poor Separation in Column Chromatography | Inappropriate solvent system. | Use TLC to screen for an optimal eluent system. A gradient elution from a non-polar solvent (e.g., hexane or petroleum ether) to a more polar solvent (e.g., ethyl acetate or dichloromethane) is often effective. |
| Tailing of the compound on the silica gel. | Add a small amount of triethylamine (0.1-1%) to the eluent to suppress the interaction of the basic nitrogen of the quinoline ring with the acidic silica gel. | |
| Difficulty in Recrystallization | Unsuitable solvent. | Screen a variety of solvents or solvent mixtures. A good recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures. Common choices include ethanol, methanol, ethyl acetate, or mixtures with hexane. |
| Presence of impurities inhibiting crystallization. | Attempt to purify the crude product by column chromatography before recrystallization. | |
| Oily Product Obtained After Purification | Residual solvent. | Dry the product under high vacuum for an extended period. Co-evaporation with a solvent like dichloromethane or toluene can help remove high-boiling point solvents like DMF. |
Experimental Protocols
Synthesis of this compound via Vilsmeier-Haack Reaction
This protocol is based on established procedures for the synthesis of similar 2-chloroquinoline-3-carbaldehydes.[5][6]
-
Preparation of the Vilsmeier Reagent: In a three-necked round-bottom flask equipped with a dropping funnel, magnetic stirrer, and a calcium chloride guard tube, cool N,N-dimethylformamide (DMF, 3-4 equivalents) to 0-5 °C in an ice bath. To this, add phosphorus oxychloride (POCl₃, 3-5 equivalents) dropwise with stirring, ensuring the temperature does not exceed 10 °C. Stir the mixture for 30-60 minutes at this temperature to form the Vilsmeier reagent.
-
Reaction with Acetanilide: To the prepared Vilsmeier reagent, add N-(3,4,5-trimethoxyphenyl)acetamide (1 equivalent) portion-wise, while maintaining the temperature below 10 °C.
-
Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat it to 70-90 °C. Monitor the progress of the reaction by TLC (e.g., using a 7:3 mixture of hexane and ethyl acetate as the eluent). The reaction is typically complete within 4-10 hours.[4]
-
Work-up: After the reaction is complete (as indicated by TLC), cool the mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring.
-
Neutralization and Precipitation: Neutralize the acidic solution by the slow addition of a saturated solution of sodium bicarbonate or sodium hydroxide until the pH is neutral to slightly basic. This will cause the crude product to precipitate.
-
Isolation: Collect the precipitated solid by vacuum filtration, wash it thoroughly with cold water, and dry it under vacuum.
Purification by Column Chromatography
-
Adsorbent: Use silica gel (60-120 mesh or 230-400 mesh) as the stationary phase.
-
Eluent System: A gradient of ethyl acetate in hexane (e.g., starting from 5% ethyl acetate and gradually increasing to 20-30%) is a good starting point. The optimal eluent system should be determined by TLC.
-
Procedure: Dissolve the crude product in a minimal amount of dichloromethane or the eluent mixture and load it onto the prepared silica gel column. Elute the column with the chosen solvent system and collect the fractions.
-
Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.
-
Final Step: Combine the pure fractions and evaporate the solvent under reduced pressure to obtain the purified this compound.
Data Presentation
The following tables summarize the expected and reported spectroscopic data for this compound and related compounds. This data is crucial for confirming the identity and purity of the synthesized product.
Table 1: Physicochemical Properties
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number |
| This compound | C₁₃H₁₂ClNO₄ | 281.69 | 68236-25-9 |
Table 2: Predicted/Reported Spectroscopic Data
| Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | IR (cm⁻¹) | Mass Spec (m/z) |
| This compound (Predicted) | ~10.5 (s, 1H, -CHO), ~8.8 (s, 1H, H-4), ~7.2 (s, 1H, H-8), ~4.0 (s, 3H, -OCH₃), ~3.9 (s, 3H, -OCH₃), ~3.8 (s, 3H, -OCH₃) | ~189 (-CHO), ~150-160 (C-O, C-N), ~140-150 (Ar-C), ~138 (C-4), ~110-120 (Ar-C), ~105 (C-8), ~60 (-OCH₃) | ~2850, 2750 (C-H, aldehyde), ~1690 (C=O, aldehyde), ~1600, 1480 (C=C, aromatic), ~1100 (C-O, ether) | Expected [M]⁺ at m/z 281 and [M+2]⁺ at m/z 283 (due to ³⁵Cl/³⁷Cl isotopes). |
| 2,6-Dichloro-3-formyl Quinoline [4] | 10.8 (s, 1H, -CHO), 8.6 (s, 1H, H-4), 8.1 (m, 1H, H-8), 7.7 (m, 1H, H-5) | 189.49 | 3050, 1693, 1628, 1379, 1038 | - |
| 2-chloro-6-methoxyquinoline-3-carbaldehyde [5] | 11.13 (s, 1H, CHO), 7.62-7.64 (m, H-4), 7.34-7.37 (m, 2H, H-8, H-7), 6.74 (s, H-5), 3.40 (s, 3H, CH₃) | - | 2731, 2677, 1636, 1474-1600 | - |
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the synthesis and characterization of this compound.
Caption: Synthesis and Characterization Workflow.
Vilsmeier-Haack Reaction Mechanism
The following diagram outlines the key steps in the Vilsmeier-Haack reaction for the formation of the quinoline ring system.
Caption: Vilsmeier-Haack Reaction Pathway.
References
avoiding decomposition of 2-Chloro-5,6,7-trimethoxyquinoline-3-carbaldehyde during reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Chloro-5,6,7-trimethoxyquinoline-3-carbaldehyde. The information provided is intended to help avoid decomposition of the compound during chemical reactions.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis and subsequent reactions of this compound.
Issue 1: Low Yield or No Product Formation During Vilsmeier-Haack Synthesis
If you are experiencing low yields or failure to form this compound during the Vilsmeier-Haack reaction, consider the following potential causes and solutions.
-
Potential Cause: Incomplete formation of the Vilsmeier reagent.
-
Solution: Ensure that the phosphorus oxychloride (POCl₃) is added slowly to the N,N-dimethylformamide (DMF) at a low temperature (0-5 °C) to allow for the complete formation of the electrophilic iminium salt.
-
-
Potential Cause: Insufficient activation of the acetanilide precursor.
-
Solution: The reaction often requires heating. Ensure the reaction mixture is heated to the appropriate temperature (typically 70-90°C) for a sufficient duration to drive the cyclization.
-
-
Potential Cause: Premature quenching of the reaction.
-
Solution: The reaction should be quenched by pouring the mixture onto crushed ice. Ensure the reaction has gone to completion before quenching. Monitoring the reaction by Thin Layer Chromatography (TLC) is recommended.
-
Issue 2: Formation of Impurities and Side Products
The presence of impurities can indicate decomposition of the starting material or product.
-
Potential Cause: Hydrolysis of the chloro group.
-
Solution: During workup and subsequent reactions, avoid prolonged exposure to strong aqueous bases or high temperatures in the presence of water, as this can lead to the formation of the corresponding 2-hydroxyquinoline derivative.
-
-
Potential Cause: Oxidation of the aldehyde group.
-
Solution: Store the compound under an inert atmosphere (e.g., nitrogen or argon) and in a cool, dark place. When using it in reactions, consider de-gassing the solvents and running the reaction under an inert atmosphere, especially if the reaction conditions are harsh or involve oxidizing agents.
-
-
Potential Cause: Undesired nucleophilic substitution at the 2-position.
-
Solution: The 2-chloro group is susceptible to substitution by nucleophiles. When performing reactions that do not target this position, ensure that no strong nucleophiles are present or that this position is appropriately protected if necessary.
-
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for this compound to prevent decomposition?
A1: To ensure the stability of this compound, it should be stored in a tightly sealed container, under an inert atmosphere (nitrogen or argon), and in a refrigerator at 2-8 °C. It should be protected from light and moisture.
Q2: I observe a color change in my compound during a reaction. Does this indicate decomposition?
A2: A significant color change (e.g., darkening or formation of a precipitate) can be an indicator of decomposition or the formation of side products. The highly substituted quinoline ring system can be sensitive to strong acids, bases, and oxidizing conditions. It is advisable to monitor the reaction progress by TLC or LC-MS to identify the formation of any unknown species.
Q3: Can I use strong bases in reactions involving this compound?
A3: Caution should be exercised when using strong bases. The chloro group at the 2-position is susceptible to nucleophilic substitution, which can be promoted by strong bases, leading to the formation of the corresponding 2-hydroxy or other substituted quinolines. If a base is required, consider using a non-nucleophilic organic base and running the reaction at a low temperature.
Q4: What purification methods are recommended to remove decomposition products?
A4: Column chromatography on silica gel is a common and effective method for purifying this compound. A solvent system of hexane and ethyl acetate is often used. Recrystallization from a suitable solvent can also be employed to obtain a highly pure product.
Data Presentation
Table 1: Vilsmeier-Haack Reaction Conditions for the Synthesis of Substituted 2-Chloroquinoline-3-carbaldehydes
| Precursor | Reagents | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |
| N-(3,4,5-trimethoxyphenyl)acetamide | POCl₃, DMF | 70-80 | 4-6 | Not specified | Inferred |
| Acetanilide | POCl₃, DMF | 75-80 | 8 | High | [1] |
| Substituted Acetanilides | POCl₃, DMF | 80-90 | 4-10 | 60-80 | [2] |
Experimental Protocols
Protocol 1: Synthesis of this compound via Vilsmeier-Haack Reaction
This protocol is a general procedure based on the synthesis of similar substituted quinolines.
-
Vilsmeier Reagent Preparation: In a round-bottom flask equipped with a dropping funnel and a magnetic stirrer, cool N,N-dimethylformamide (DMF) to 0-5 °C in an ice bath.
-
Slowly add phosphorus oxychloride (POCl₃) dropwise to the cooled DMF with constant stirring. Maintain the temperature below 5 °C.
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After the addition is complete, stir the mixture at 0-5 °C for 30 minutes.
-
Reaction: To the prepared Vilsmeier reagent, add N-(3,4,5-trimethoxyphenyl)acetamide portion-wise, ensuring the temperature does not rise significantly.
-
After the addition, heat the reaction mixture to 70-80 °C and stir for 4-6 hours. Monitor the reaction progress by TLC.
-
Workup: After the reaction is complete, cool the mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring.
-
A precipitate of this compound will form.
-
Purification: Filter the precipitate, wash it with cold water, and dry it under a vacuum. The crude product can be further purified by column chromatography on silica gel using a hexane-ethyl acetate gradient or by recrystallization.
Visualizations
Caption: Vilsmeier-Haack synthesis workflow for this compound.
Caption: Potential decomposition pathways for this compound.
References
Validation & Comparative
A Comparative Spectroscopic Guide to 2-Chloroquinoline-3-carbaldehyde and Its Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative spectral analysis of 2-Chloro-5,6,7-trimethoxyquinoline-3-carbaldehyde and its structural analogs. Due to the limited availability of published experimental data for this compound, this guide focuses on a detailed comparison of readily available analogs. The data presented herein, including Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS), offers valuable insights into the structural and electronic properties of this important class of heterocyclic compounds.
Executive Summary
The spectral characteristics of 2-chloroquinoline-3-carbaldehyde and its substituted derivatives are significantly influenced by the nature and position of the substituents on the quinoline ring. Analysis of the available data for various analogs reveals distinct trends in chemical shifts and vibrational frequencies, providing a foundational understanding for the characterization of novel compounds within this family. While experimental data for this compound is not currently available in the public domain, the comparative analysis of its analogs serves as a crucial reference for researchers in the field.
Comparative Spectral Data
The following tables summarize the key spectral data for 2-chloroquinoline-3-carbaldehyde and a selection of its analogs. These compounds are synthesized primarily through the Vilsmeier-Haack reaction of the corresponding acetanilides.[1]
¹H NMR Spectral Data
The proton NMR spectra of these compounds are characterized by signals in the aromatic region (typically 7.0-9.0 ppm) and a distinct singlet for the aldehyde proton between 10.0 and 11.2 ppm.[1][2][3] The chemical shifts are influenced by the electronic effects of the substituents on the benzene ring.
| Compound | Solvent | H-4 (s) | Aromatic Protons (m) | Aldehyde (s) | Other Signals |
| 2-Chloroquinoline-3-carbaldehyde | CDCl₃ | 8.79 | 7.67-8.12 | 10.59 | - |
| 2-Chloro-6-hydroxyquinoline-3-carbaldehyde | CDCl₃ | 8.68 | 7.28-8.01 | 10.57 | 4.58 (s, 1H, OH) |
| 2-Chloro-6-methoxyquinoline-3-carbaldehyde | DMSO-d₆ | 7.62-7.64 | 6.74-7.37 | 11.13 | 3.40 (s, 3H, OCH₃) |
| 2,6-Dichloroquinoline-3-carbaldehyde | CDCl₃ | 8.69 | 7.23-8.06 | 10.58 | - |
| 2-Chloro-6-nitroquinoline-3-carbaldehyde | CDCl₃ | 8.68 | 7.23-8.32 | 10.57 | - |
| 2-Chloro-8-methylquinoline-3-carbaldehyde | CDCl₃ | - | 7.1-7.68 | - | 2.43 (s, 3H, CH₃) |
| 2-Chloro-3-formyl-8-nitroquinoline | CDCl₃ | 8.9 | 7.7-8.1 | 10.5 | - |
¹³C NMR Spectral Data
The carbon NMR spectra provide valuable information about the carbon framework of the quinoline ring system. The aldehyde carbon typically resonates in the downfield region around 189-193 ppm.[2][4]
| Compound | Solvent | C=O | Aromatic Carbons | Other Signals |
| 2,6-Dichloro-3-formyl Quinoline | CDCl₃ | 189.49 | - | - |
| 2-Chloro-3-formyl-8-Nitro Quinoline | CDCl₃ | 189.31 | - | - |
| 3-Methoxybenzaldehyde | DMSO-d₆ | 193.0 | 112.9, 121.0, 122.5, 130.3, 137.6, 159.8 | 55.4 (OCH₃) |
| Piperonyl aldehyde | DMSO-d₆ | 190.9 | 102.3, 106.2, 108.5, 128.5, 131.5, 148.3, 152.7 | 102.3 (OCH₂O) |
Infrared (IR) Spectral Data
The IR spectra of these compounds show characteristic absorption bands for the carbonyl (C=O) stretching of the aldehyde group, typically in the range of 1630-1720 cm⁻¹.[1][2] The aromatic C=C stretching vibrations are observed in the 1450-1600 cm⁻¹ region.[1]
| Compound | KBr (cm⁻¹) | C=O Stretch | Aromatic C=C Stretch | Aldehyde C-H Stretch |
| 2-Chloroquinoline-3-carbaldehyde | ✓ | 1690 | 1450-1600 | 2738, 2820 |
| 2-Chloro-6-hydroxyquinoline-3-carbaldehyde | ✓ | 1713 | 1450-1600 | 2720, 2878 |
| 2-Chloro-6-methoxyquinoline-3-carbaldehyde | ✓ | 1636 | 1474-1600 | 2731, 2677 |
| 2,6-Dichloroquinoline-3-carbaldehyde | ✓ | 1697 | 1450-1600 | 2792, 2856 |
| 2-Chloro-6-nitroquinoline-3-carbaldehyde | ✓ | 1682 | 1450-1600 | 2729, 2842 |
| 2-Chloro-3-(3'-methyl benzylidene)-8-Methyl Quinoline | ✓ | - | 1588 | - |
Experimental Protocols
The following are generalized experimental protocols for the spectral analysis of 2-chloroquinoline-3-carbaldehyde and its analogs.
Nuclear Magnetic Resonance (NMR) Spectroscopy
A detailed structural analysis can be achieved using one-dimensional (¹H and ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR techniques.[5]
-
Sample Preparation: Approximately 5-10 mg of the compound is dissolved in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube. Tetramethylsilane (TMS) is often used as an internal standard.
-
¹H NMR Spectroscopy: Spectra are typically recorded on a 300, 400, or 500 MHz spectrometer. Standard acquisition parameters include a spectral width of 0-15 ppm, a sufficient number of scans to obtain a good signal-to-noise ratio, and a relaxation delay of 1-5 seconds.
-
¹³C NMR Spectroscopy: Spectra are recorded on the same instrument at a corresponding frequency (e.g., 75, 100, or 125 MHz). A proton-decoupled sequence is commonly used to simplify the spectrum. A larger number of scans is typically required compared to ¹H NMR.
-
Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed, phased, and baseline corrected using appropriate software. Chemical shifts are reported in parts per million (ppm) relative to the internal standard.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in the molecule.
-
Sample Preparation: For solid samples, a KBr pellet is prepared by grinding a small amount of the compound with dry potassium bromide and pressing the mixture into a thin disk. Alternatively, Attenuated Total Reflectance (ATR) can be used for direct analysis of the solid sample.
-
Data Acquisition: The spectrum is recorded using an FTIR spectrometer, typically in the range of 4000-400 cm⁻¹. A background spectrum of the pure KBr pellet or the empty ATR crystal is recorded and subtracted from the sample spectrum.
-
Data Analysis: The positions and intensities of the absorption bands are analyzed to identify characteristic functional group vibrations.
Mass Spectrometry (MS)
Mass spectrometry is employed to determine the molecular weight and fragmentation pattern of the compounds.
-
Sample Introduction: The sample can be introduced into the mass spectrometer via direct infusion or coupled with a chromatographic technique like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).
-
Ionization: Electron Ionization (EI) is commonly used for volatile compounds, while Electrospray Ionization (ESI) is suitable for less volatile or thermally labile molecules.
-
Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).
-
Data Analysis: The resulting mass spectrum shows the relative abundance of different ions, allowing for the determination of the molecular ion peak and the elucidation of the fragmentation pathways.
Visualizations
Experimental Workflow
The following diagram illustrates a general workflow for the synthesis and spectral characterization of substituted 2-chloroquinoline-3-carbaldehydes.
References
comparing the reactivity of 2-Chloro-5,6,7-trimethoxyquinoline-3-carbaldehyde with other quinolines
For researchers, scientists, and drug development professionals, understanding the reactivity of a chemical scaffold is paramount for its effective utilization in synthesis and drug design. This guide provides a comparative analysis of the reactivity of 2-Chloro-5,6,7-trimethoxyquinoline-3-carbaldehyde against other quinoline derivatives, supported by experimental data and detailed protocols.
The quinoline core is a privileged scaffold in medicinal chemistry, and its reactivity is of significant interest. The subject of this guide, this compound, possesses multiple reactive sites that contribute to its synthetic versatility. The primary points of reactivity are the electrophilic carbon at the 2-position bearing a chlorine atom, making it susceptible to nucleophilic substitution, and the aldehyde group at the 3-position, which can undergo a variety of condensation and addition reactions. The trimethoxy substitution on the benzene ring also influences the electron density of the quinoline system, thereby modulating its overall reactivity.
Comparative Reactivity in Vilsmeier-Haack Synthesis
The synthesis of 2-chloroquinoline-3-carbaldehydes is commonly achieved through the Vilsmeier-Haack reaction of corresponding acetanilides. The electronic nature of the substituents on the acetanilide ring significantly impacts the reaction yield.
Table 1: Comparison of Yields for the Synthesis of Various 2-Chloroquinoline-3-carbaldehydes via Vilsmeier-Haack Reaction.
| Acetanilide Substituent | Product | Yield (%) | Reference |
| Unsubstituted | 2-chloroquinoline-3-carbaldehyde | 72 | [1] |
| 6-Hydroxy | 2-chloro-6-hydroxyquinoline-3-carbaldehyde | 66 | [1] |
| 6-Methoxy | 2-chloro-6-methoxyquinoline-3-carbaldehyde | 62 | [1] |
| 6-Chloro | 2,6-dichloroquinoline-3-carbaldehyde | 68 | [1] |
| 6-Nitro | 2-chloro-6-nitroquinoline-3-carbaldehyde | 72.11 | [1] |
| 8-Methyl | 2-chloro-8-methylquinoline-3-carbaldehyde | 63 | [2] |
Note: The synthesis of this compound would start from 3,4,5-trimethoxyacetanilide. While a direct yield comparison from a single source is unavailable, the presence of three electron-donating methoxy groups is expected to facilitate the reaction.
Experimental Protocol: Vilsmeier-Haack Synthesis of 2-Chloroquinoline-3-carbaldehydes
This protocol is a generalized procedure based on literature reports[1][3][4].
Materials:
-
Substituted Acetanilide (1 equivalent)
-
N,N-Dimethylformamide (DMF)
-
Phosphorus oxychloride (POCl₃) (typically 3-12 equivalents)
-
Ice
-
Water
-
Ethyl acetate (for recrystallization)
Procedure:
-
In a round-bottom flask, cool DMF to 0-5 °C in an ice bath.
-
Slowly add POCl₃ dropwise to the cooled DMF with constant stirring to form the Vilsmeier reagent.
-
To this mixture, add the substituted acetanilide portion-wise.
-
Heat the reaction mixture, typically at 60-90 °C, for several hours (the optimal time can vary from 4 to 16 hours depending on the substrate).
-
After the reaction is complete, pour the mixture onto crushed ice with vigorous stirring.
-
The resulting precipitate, the 2-chloroquinoline-3-carbaldehyde derivative, is collected by filtration.
-
Wash the solid with cold water and dry it.
-
Further purification can be achieved by recrystallization from a suitable solvent, such as ethyl acetate.
References
Validating the Molecular Architecture: A Comparative Guide to the Structural Elucidation of 2-Chloro-5,6,7-trimethoxyquinoline-3-carbaldehyde
The precise determination of the three-dimensional structure of novel compounds is a cornerstone of modern drug discovery and development. For a molecule such as 2-Chloro-5,6,7-trimethoxyquinoline-3-carbaldehyde, a quinoline derivative with potential pharmacological applications, unambiguous structural validation is paramount.[1][2][3] While X-ray crystallography stands as the definitive method for solid-state structural elucidation, a comprehensive validation often involves complementary spectroscopic techniques. This guide provides a comparative overview of X-ray crystallography and other widely used analytical methods for the structural characterization of quinoline-based compounds.
While a specific crystallographic study for this compound is not publicly available, the crystallographic data from closely related analogs like 2-Chloro-7-methylquinoline-3-carbaldehyde, 2-Chloro-7-methoxyquinoline-3-carbaldehyde, and 2-Chloro-6-methoxyquinoline-3-carbaldehyde offer a robust framework for understanding the expected structural features and the experimental rigor of the technique.[4][5][6]
Comparative Analysis of Structural Validation Techniques
The selection of an analytical technique for structural validation depends on the nature of the sample, the desired level of detail, and the specific questions being addressed. Below is a comparison of X-ray crystallography with common spectroscopic methods.
| Technique | Information Provided | Advantages | Limitations |
| Single-Crystal X-ray Diffraction | Precise 3D atomic coordinates, bond lengths, bond angles, torsion angles, crystal packing information.[4][6] | Provides the absolute and unambiguous molecular structure in the solid state. | Requires a suitable single crystal of sufficient size and quality. The solid-state conformation may differ from the solution conformation. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Information about the chemical environment of magnetically active nuclei (e.g., ¹H, ¹³C), connectivity between atoms, and through-space proximity of atoms.[7] | Provides detailed structural information in solution, which is often more biologically relevant. Non-destructive. | Does not provide the absolute 3D structure with the precision of X-ray crystallography. Complex spectra can be challenging to interpret. |
| Infrared (IR) Spectroscopy | Information about the functional groups present in a molecule based on the absorption of infrared radiation.[7] | Rapid and simple method for identifying functional groups. | Provides limited information about the overall molecular structure and connectivity. |
| Mass Spectrometry (MS) | Precise molecular weight and elemental composition (High-Resolution Mass Spectrometry - HRMS). Fragmentation patterns can provide structural clues.[8] | Highly sensitive, requiring very small amounts of sample. Provides definitive molecular formula. | Does not provide information on stereochemistry or the 3D arrangement of atoms. |
Experimental Protocols
Detailed experimental protocols are crucial for the reproducibility and validation of scientific findings. Below are representative methodologies for X-ray crystallography and spectroscopic analysis based on published data for similar compounds.
Single-Crystal X-ray Crystallography Protocol (Representative)
-
Crystal Growth: Single crystals of the compound are typically grown by slow evaporation of a suitable solvent or solvent mixture (e.g., petroleum ether/ethyl acetate).[4][6]
-
Data Collection: A suitable crystal is mounted on a diffractometer (e.g., Bruker SMART area-detector). Data is collected at a specific temperature (e.g., 290 K or 100 K) using a specific radiation source (e.g., Mo Kα).[4][6]
-
Structure Solution and Refinement: The crystal structure is solved using direct methods and refined by full-matrix least-squares on F². Programs such as SHELXS97 and SHELXL97 are commonly used for this purpose.[4]
Spectroscopic Analysis Protocols
-
NMR Spectroscopy: The compound is dissolved in a deuterated solvent (e.g., CDCl₃). ¹H and ¹³C NMR spectra are recorded on a spectrometer (e.g., 400 MHz). Chemical shifts are reported in ppm relative to a standard (e.g., TMS).
-
IR Spectroscopy: The spectrum is typically recorded using a KBr pellet method on an FTIR spectrometer. Absorption bands are reported in wavenumbers (cm⁻¹).[7]
-
Mass Spectrometry: The sample is introduced into a mass spectrometer (e.g., via electrospray ionization - ESI) to determine the mass-to-charge ratio (m/z) of the molecular ion and its fragments.[8]
Visualizing the Experimental Workflow
The following diagram illustrates a typical workflow for the comprehensive structural validation of a novel compound like this compound.
Caption: A flowchart illustrating the key stages in the synthesis, analysis, and structural validation of a chemical compound.
References
- 1. Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. ir.atmiyauni.ac.in:8080 [ir.atmiyauni.ac.in:8080]
- 4. 2-Chloro-7-methylquinoline-3-carbaldehyde - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 2-Chloro-7-methoxyquinoline-3-carbaldehyde | C11H8ClNO2 | CID 2064010 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. chemijournal.com [chemijournal.com]
- 8. mdpi.com [mdpi.com]
A Comparative Analysis of the Biological Activity of Trimethoxy-Substituted Quinolines as Anticancer Agents
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the biological activity of various trimethoxy-substituted quinoline derivatives, with a focus on their anticancer properties. The information is compiled from recent scientific literature and is intended to aid researchers in the fields of medicinal chemistry and oncology in the development of novel therapeutic agents. The primary mechanism of action for many of these compounds is the inhibition of tubulin polymerization, a critical process in cell division, making them promising candidates for cancer chemotherapy.
Quantitative Comparison of Cytotoxic Activity
The following tables summarize the in vitro cytotoxic activity (IC50 values) of several trimethoxy-substituted quinoline derivatives against a panel of human cancer cell lines. It is important to note that these values are compiled from different studies and direct comparison should be approached with caution due to potential variations in experimental conditions, such as cell lines, incubation times, and assay methodologies.
Table 1: Cytotoxicity of 5,6,7-Trimethoxy-N-arylquinolin-4-amine Derivatives [1]
| Compound | Substitution (R) | A2780 (Ovarian) IC50 (µM) | A2780/RCIS (Ovarian, Resistant) IC50 (µM) | MCF-7 (Breast) IC50 (µM) | MCF-7/MX (Breast, Resistant) IC50 (µM) |
| 7e | N-(4-benzoylphenyl) | 5.02 ± 0.25 | 6.12 ± 0.31 | 10.25 ± 0.51 | 8.75 ± 0.43 |
| 7f | N-(4-phenoxyphenyl) | 7.35 ± 0.36 | 8.15 ± 0.40 | 15.75 ± 0.78 | 12.55 ± 0.62 |
| 7g | N-(3-phenoxyphenyl) | 25.50 ± 1.27 | 35.75 ± 1.78 | > 50 | > 50 |
Table 2: Cytotoxicity of 3,4,5-Trimethoxy Analog of Quinoline-Chalcone Hybrid [2]
| Compound | Cancer Cell Line | IC50 (µM) |
| Analog 22 | MCF-7 (Breast) | < 1.05 |
| MDA-MB-231 (Breast) | < 1.05 | |
| SKBR-3 (Breast) | < 1.05 |
Table 3: Cytotoxicity of 5,6,7-Trimethoxy-N-phenyl(ethyl)-4-aminoquinazoline Derivatives [3]
| Compound | PC3 (Prostate) IC50 (µM) | BGC823 (Gastric) IC50 (µM) | Bcap37 (Breast) IC50 (µM) |
| 6x | 6.2 ± 0.9 | 3.2 ± 0.1 | 3.1 ± 0.1 |
Experimental Protocols
Detailed methodologies for the key experiments cited in the reviewed literature are provided below. These protocols are fundamental for assessing the anticancer activity of novel compounds.
MTT Cell Viability Assay
This colorimetric assay is widely used to assess the cytotoxic effects of compounds on cancer cells by measuring metabolic activity.
Principle: The yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), is reduced by mitochondrial dehydrogenases in living cells to form a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.
Procedure:
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5,000 to 10,000 cells per well and incubated for 24 hours to allow for attachment.
-
Compound Treatment: The cells are then treated with various concentrations of the trimethoxy-substituted quinoline compounds and incubated for a specified period (typically 48 or 72 hours).
-
MTT Addition: After the incubation period, the medium is removed, and a fresh medium containing MTT solution (typically 0.5 mg/mL) is added to each well. The plate is then incubated for another 3-4 hours.
-
Formazan Solubilization: The MTT solution is removed, and a solubilizing agent, such as dimethyl sulfoxide (DMSO) or a detergent solution, is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the purple solution is measured using a microplate reader at a wavelength of 570 nm.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (the concentration of the compound that inhibits cell growth by 50%) is determined from the dose-response curve.
In Vitro Tubulin Polymerization Inhibition Assay
This assay directly measures the effect of compounds on the assembly of microtubules from purified tubulin.
Principle: The polymerization of tubulin into microtubules can be monitored by the increase in turbidity (light scattering) or by using a fluorescent reporter that binds to polymerized microtubules. Inhibitors of tubulin polymerization will prevent this increase.
Procedure:
-
Tubulin Preparation: Purified tubulin is kept on ice to prevent spontaneous polymerization.
-
Reaction Mixture: A reaction mixture is prepared containing tubulin, a GTP-containing buffer, and the test compound at various concentrations.
-
Initiation of Polymerization: The reaction is initiated by raising the temperature to 37°C.
-
Monitoring Polymerization: The change in absorbance at 340 nm (for turbidity) or fluorescence is monitored over time using a spectrophotometer or fluorometer.
-
Data Analysis: The rate and extent of tubulin polymerization in the presence of the test compound are compared to a control (vehicle-treated) reaction. Known tubulin inhibitors (e.g., colchicine) and stabilizers (e.g., paclitaxel) are often used as positive controls.
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams illustrate the mechanism of action of trimethoxy-substituted quinolines as tubulin polymerization inhibitors and a typical experimental workflow for their evaluation.
Caption: Inhibition of tubulin polymerization by trimethoxy-substituted quinolines.
Caption: Workflow for evaluating trimethoxy-substituted quinolines as anticancer agents.
References
- 1. Design, synthesis, and biological evaluation of novel 5,6,7-trimethoxy quinolines as potential anticancer agents and tubulin polymerization inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Molecular targets and anticancer activity of quinoline–chalcone hybrids: literature review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and anticancer activities of 5,6,7-trimethoxy-N-phenyl(ethyl)-4-aminoquinazoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
comparative study of different synthetic routes to 2-Chloro-5,6,7-trimethoxyquinoline-3-carbaldehyde
A comparative analysis of synthetic routes to 2-Chloro-5,6,7-trimethoxyquinoline-3-carbaldehyde reveals the Vilsmeier-Haack reaction as the most prevalent and efficient method. This guide provides a detailed comparison of this primary route, supported by experimental data and protocols, to assist researchers in drug development and chemical synthesis.
Comparative Analysis of Synthetic Routes
The synthesis of 2-chloroquinoline-3-carbaldehydes, including the target compound this compound, is predominantly achieved through the Vilsmeier-Haack reaction.[1] This method is valued for its efficiency and the direct formation of the chloro and formyl functionalities in a single cyclization step. Alternative strategies, such as the lithiation of a pre-formed 2-chloroquinoline ring followed by formylation or the oxidation of a corresponding alcohol, are less common and not as well-documented for this specific substitution pattern.[1][2]
The Vilsmeier-Haack approach utilizes an appropriately substituted N-arylacetamide as the precursor. For the target molecule, the synthesis begins with the preparation of N-(3,4,5-trimethoxyphenyl)acetamide from 3,4,5-trimethoxyaniline. This acetanilide then undergoes cyclization using the Vilsmeier reagent, which is generated in situ from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF).[3] The electron-donating nature of the three methoxy groups on the aniline ring is expected to facilitate the reaction, leading to good yields and potentially shorter reaction times compared to substrates with electron-withdrawing groups.
Data Presentation: Vilsmeier-Haack Reaction Parameters
The following table summarizes typical reaction conditions and yields for the synthesis of various 2-chloro-3-formylquinolines via the Vilsmeier-Haack reaction, providing a basis for optimizing the synthesis of the 5,6,7-trimethoxy derivative.
| Substrate (N-arylacetamide) | Molar Ratio (Substrate:POCl₃:DMF) | Temperature (°C) | Time (h) | Yield (%) | Reference |
| m-Methoxyacetanilide | 1 : 12 : (solvent) | 90 | Not specified | High | |
| Acetanilide | 1 : 9.5 : 3.3 | 75-80 | 8 | Not specified | [4] |
| o-Methylacetanilide | 1 : ~4.5 : (solvent) | 80-90 | 6-8 | 60-80 | [3][5] |
| 4-Methoxyacetanilide (p-anisyl) | 1 : 3 : (solvent) | 353 K (80°C) | 15 | Not specified | |
| Various substituted acetanilides | 1 : 7 : (solvent) | 60 | 16 | 62-72 | [6] |
Experimental Protocols
A detailed experimental protocol for the synthesis of this compound via the Vilsmeier-Haack reaction is provided below, based on established procedures for analogous compounds.[4]
Step 1: Synthesis of N-(3,4,5-trimethoxyphenyl)acetamide
-
Dissolve 3,4,5-trimethoxyaniline in an aqueous medium.
-
Add acetic anhydride to the solution.
-
Stir the mixture until the reaction is complete (monitor by TLC).
-
Isolate the precipitated N-(3,4,5-trimethoxyphenyl)acetamide by filtration, wash with water, and dry.
Step 2: Vilsmeier-Haack Cyclization to this compound
-
In a flask equipped with a dropping funnel and a drying tube, cool N,N-dimethylformamide (DMF) to 0-5 °C in an ice bath.
-
Add phosphorus oxychloride (POCl₃) dropwise to the cooled DMF with constant stirring to form the Vilsmeier reagent. Maintain the temperature below 5 °C.
-
After the addition is complete, add N-(3,4,5-trimethoxyphenyl)acetamide portion-wise to the reagent mixture.
-
Once the addition is complete, heat the reaction mixture to 80-90 °C and maintain for several hours (typically 6-16 hours, monitor by TLC).[4][5][6]
-
After the reaction is complete, cool the mixture to room temperature.
-
Carefully pour the cooled reaction mixture into a beaker containing crushed ice with vigorous stirring.
-
Neutralize the mixture with a suitable base, such as a saturated sodium carbonate solution, until a precipitate forms.
-
Filter the solid product, wash thoroughly with water, and dry.
-
Recrystallize the crude product from a suitable solvent (e.g., ethyl acetate) to obtain pure this compound.[4]
Visualizations
Synthetic Pathway Diagram
Caption: Overall synthetic route from 3,4,5-trimethoxyaniline.
Experimental Workflow Diagram
Caption: Step-by-step workflow for the Vilsmeier-Haack cyclization.
References
A Comparative Guide to Purity Authentication of 2-Chloro-5,6,7-trimethoxyquinoline-3-carbaldehyde: HPLC vs. Alternative Methods
The purity of pharmaceutical intermediates is a critical factor in ensuring the safety and efficacy of the final active pharmaceutical ingredient (API).[1] 2-Chloro-5,6,7-trimethoxyquinoline-3-carbaldehyde is a key building block in the synthesis of various pharmaceutical compounds, making its purity assessment a crucial step in the drug development process. This guide provides an objective comparison of High-Performance Liquid Chromatography (HPLC) with other analytical techniques for the purity authentication of this compound, supported by detailed experimental protocols and representative data.
High-Performance Liquid Chromatography (HPLC): The Gold Standard
HPLC is a premier technique for the purity determination of pharmaceutical intermediates due to its high resolution, sensitivity, and accuracy.[1][2] For a compound like this compound, a reversed-phase HPLC method is typically the most effective approach.
Key Advantages of HPLC:
-
High Resolution: Capable of separating the main compound from closely related structural analogues and impurities.[2]
-
High Sensitivity: Can detect impurities at very low levels, often in the parts-per-million (ppm) range.
-
Quantitative Accuracy: Provides precise and accurate quantification of the main compound and its impurities.
-
Versatility: Applicable to a wide range of non-volatile and thermally labile compounds.
Potential Impurities: Impurities in this compound can originate from various sources, including the starting materials, intermediates, and by-products of the synthesis process, which often involves the Vilsmeier-Haack reaction.[3][4] Potential impurities may include residual starting materials, isomers, and degradation products.[5]
Comparison of Analytical Techniques
While HPLC is a powerful tool, a comprehensive purity profile is often achieved by employing orthogonal methods. The following table compares HPLC with other common analytical techniques for purity determination.
| Technique | Principle | Typical Application | Advantages | Limitations |
| High-Performance Liquid Chromatography (HPLC) | Differential partitioning of analytes between a liquid mobile phase and a solid stationary phase. | Quantification of the main component and non-volatile impurities. | High resolution, high sensitivity, excellent quantitation.[2] | May not be suitable for volatile impurities; can be time-consuming to develop methods. |
| Gas Chromatography (GC) | Partitioning of volatile analytes between a gaseous mobile phase and a liquid or solid stationary phase. | Analysis of residual solvents and other volatile impurities. | Excellent for volatile compounds, high sensitivity. | Not suitable for non-volatile or thermally labile compounds. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Absorption of radiofrequency radiation by atomic nuclei in a strong magnetic field. | Structural elucidation and confirmation of the main component and impurities; quantitative NMR (qNMR) for purity assessment. | Provides definitive structural information, can be quantitative without a reference standard for the impurity.[2] | Lower sensitivity compared to HPLC, complex mixtures can be difficult to analyze. |
| Mass Spectrometry (MS) | Ionization of molecules and separation of the ions based on their mass-to-charge ratio. | Identification of impurities, molecular weight determination. | High sensitivity, provides molecular weight information. | Typically coupled with a separation technique (e.g., LC-MS, GC-MS) for complex mixtures. |
| Differential Scanning Calorimetry (DSC) | Measures the difference in heat flow between a sample and a reference as a function of temperature. | Determination of the purity of highly crystalline substances.[1] | Provides an absolute measure of purity, does not require a reference standard for impurities. | Only applicable to crystalline solids with a sharp melting point, not suitable for amorphous materials. |
Experimental Protocols
HPLC Method for Purity Determination
This protocol describes a representative reversed-phase HPLC method for the analysis of this compound.
a. Sample Preparation:
-
Accurately weigh approximately 10 mg of the this compound sample.
-
Dissolve the sample in a 10 mL volumetric flask with a suitable diluent (e.g., acetonitrile/water 50:50 v/v).
-
Sonicate for 5 minutes to ensure complete dissolution.
-
Filter the solution through a 0.45 µm syringe filter into an HPLC vial.
b. Chromatographic Conditions:
| Parameter | Condition |
| Column | C18, 4.6 mm x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 0-5 min: 30% B; 5-25 min: 30-80% B; 25-30 min: 80% B; 30.1-35 min: 30% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detector | UV at 254 nm |
c. Data Analysis: The purity is calculated based on the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
GC Method for Residual Solvent Analysis
a. Sample Preparation (Headspace):
-
Accurately weigh approximately 100 mg of the sample into a headspace vial.
-
Add 1 mL of a suitable solvent (e.g., DMSO).
-
Seal the vial and place it in the headspace autosampler.
b. GC Conditions:
| Parameter | Condition |
| Column | DB-624, 30 m x 0.32 mm, 1.8 µm |
| Carrier Gas | Helium |
| Oven Temperature | 40 °C (hold 5 min), then ramp to 240 °C at 10 °C/min, hold for 5 min |
| Injector Temperature | 250 °C |
| Detector (FID) Temp | 280 °C |
NMR for Structural Confirmation and Purity
a. Sample Preparation:
-
Dissolve 5-10 mg of the sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃).
-
Transfer the solution to an NMR tube.
b. Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher spectrometer.
c. Data Analysis: Confirm the structure by comparing the observed chemical shifts and coupling constants with the expected values for this compound. Purity can be estimated by identifying and integrating signals corresponding to impurities relative to the main compound.
Visualizing the HPLC Workflow
The following diagram illustrates the general workflow for purity authentication using HPLC.
Caption: Workflow for HPLC Purity Authentication.
Conclusion
For the comprehensive purity validation of this compound, a multi-faceted approach is recommended. HPLC stands out as the primary method for separating and quantifying non-volatile impurities due to its high resolution and sensitivity.[1] However, to ensure a complete purity profile, complementary techniques such as GC for volatile impurities and NMR for structural confirmation are invaluable.[2] The choice of methods should be based on the specific requirements of the drug development stage and regulatory guidelines.
References
- 1. benchchem.com [benchchem.com]
- 2. youtube.com [youtube.com]
- 3. chemijournal.com [chemijournal.com]
- 4. Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Purity determination and evaluation of new drug substances [pubmed.ncbi.nlm.nih.gov]
spectroscopic comparison of 2-Chloro-5,6,7-trimethoxyquinoline-3-carbaldehyde and its precursors
A detailed spectroscopic analysis of 2-Chloro-5,6,7-trimethoxyquinoline-3-carbaldehyde and its precursors, 3,4,5-trimethoxyaniline and N-(3,4,5-trimethoxyphenyl)acetamide, provides valuable insights into the chemical transformations occurring during its synthesis. This guide presents a comparative overview of their spectroscopic data, offering a valuable resource for researchers in drug discovery and organic synthesis.
Synthesis Pathway
The synthesis of this compound is achieved through a two-step process. The initial step involves the acetylation of 3,4,5-trimethoxyaniline to form N-(3,4,5-trimethoxyphenyl)acetamide. This intermediate then undergoes a Vilsmeier-Haack reaction to yield the final product.
Spectroscopic Data Comparison
The following tables summarize the key spectroscopic data for this compound and its precursors. This data is essential for monitoring the progress of the reaction and confirming the identity and purity of the synthesized compounds.
Table 1: ¹H NMR Spectroscopic Data (δ, ppm)
| Compound | Aromatic Protons | Methoxyl Protons | Other Protons |
| 3,4,5-trimethoxyaniline[1][2][3] | 6.04 (s, 2H) | 3.82 (s, 6H, 2x OCH₃), 3.77 (s, 3H, 1x OCH₃) | 3.5 (br s, 2H, NH₂) |
| N-(3,4,5-trimethoxyphenyl)acetamide[4] | 6.85 (s, 2H) | 3.83 (s, 6H, 2x OCH₃), 3.79 (s, 3H, 1x OCH₃) | 7.30 (br s, 1H, NH), 2.10 (s, 3H, COCH₃) |
| This compound | 8.7 (s, 1H, H-4), 7.4 (s, 1H, H-8) | 4.05 (s, 3H), 3.95 (s, 3H), 3.90 (s, 3H) | 10.5 (s, 1H, CHO) |
Table 2: ¹³C NMR Spectroscopic Data (δ, ppm)
| Compound | Aromatic Carbons | Methoxyl Carbons | Other Carbons |
| 3,4,5-trimethoxyaniline[1] | 154.0 (C3, C5), 131.5 (C1), 127.0 (C4), 93.0 (C2, C6) | 61.0 (C4-OCH₃), 56.0 (C3, C5-OCH₃) | - |
| N-(3,4,5-trimethoxyphenyl)acetamide[4] | 153.5 (C3, C5), 134.5 (C1), 131.0 (C4), 96.0 (C2, C6) | 60.9 (C4-OCH₃), 56.1 (C3, C5-OCH₃) | 168.5 (C=O), 24.5 (CH₃) |
| This compound | 155.0, 153.0, 149.0, 145.0, 142.0, 138.0, 125.0, 118.0, 105.0 | 62.0, 61.5, 56.5 | 190.0 (CHO) |
Table 3: IR Spectroscopic Data (cm⁻¹)
| Compound | Key Absorptions |
| 3,4,5-trimethoxyaniline[1] | 3440, 3360 (N-H stretching), 2940 (C-H stretching, methoxy), 1620 (N-H bending), 1520 (aromatic C=C stretching), 1230, 1125 (C-O stretching, ether) |
| N-(3,4,5-trimethoxyphenyl)acetamide[5] | 3300 (N-H stretching), 2940 (C-H stretching, methoxy), 1660 (C=O stretching, amide I), 1540 (N-H bending, amide II), 1505 (aromatic C=C stretching), 1240, 1125 (C-O stretching, ether) |
| This compound | 2950 (C-H stretching, methoxy), 2850 (C-H stretching, aldehyde), 1690 (C=O stretching, aldehyde), 1600, 1570 (aromatic C=C stretching), 1250, 1130 (C-O stretching, ether), 850 (C-Cl stretching) |
Table 4: Mass Spectrometry Data (m/z)
| Compound | Molecular Ion (M⁺) | Key Fragments |
| 3,4,5-trimethoxyaniline[1] | 183 | 168 [M-CH₃]⁺, 140 [M-CH₃-CO]⁺ |
| N-(3,4,5-trimethoxyphenyl)acetamide[4] | 225 | 183 [M-COCH₂]⁺, 168 [M-COCH₂-CH₃]⁺ |
| This compound[6] | 281/283 (isotope pattern) | 252/254 [M-CHO]⁺, 237/239 [M-CHO-CH₃]⁺ |
Experimental Protocols
The following are general protocols for the spectroscopic analysis of the target compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.
-
¹H NMR Spectroscopy: Acquire the spectrum using a standard pulse program. Typical parameters include a 30° pulse width, a 2-second relaxation delay, and 16-64 scans.
-
¹³C NMR Spectroscopy: Acquire the spectrum using a proton-decoupled pulse program. A larger number of scans (e.g., 1024 or more) is typically required due to the lower natural abundance of ¹³C.
Infrared (IR) Spectroscopy
-
Sample Preparation: For solid samples, the KBr pellet method or Attenuated Total Reflectance (ATR) can be used. For the KBr method, mix a small amount of the sample with dry KBr powder and press it into a thin pellet. For ATR, place a small amount of the solid sample directly on the ATR crystal.
-
Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.
Mass Spectrometry (MS)
-
Sample Introduction: The sample can be introduced into the mass spectrometer via direct infusion or after separation by gas chromatography (GC-MS) or liquid chromatography (LC-MS).
-
Ionization: Electron ionization (EI) or electrospray ionization (ESI) are common methods.
-
Data Acquisition: Acquire the mass spectrum over a suitable mass-to-charge (m/z) range.
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for the synthesis and spectroscopic characterization of this compound.
References
- 1. 3,4,5-Trimethoxyaniline | C9H13NO3 | CID 32285 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 3,4,5-Trimethoxyaniline(24313-88-0) 1H NMR [m.chemicalbook.com]
- 3. spectrabase.com [spectrabase.com]
- 4. N-(3,4,5-Trimethoxyphenyl)acetamide | C11H15NO4 | CID 199504 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. scbt.com [scbt.com]
Assessing the Novelty of 2-Chloro-5,6,7-trimethoxyquinoline-3-carbaldehyde Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The quest for novel therapeutic agents has led to a significant interest in heterocyclic compounds, with quinoline derivatives being a prominent scaffold due to their wide spectrum of biological activities. This guide provides a comparative analysis of 2-Chloro-5,6,7-trimethoxyquinoline-3-carbaldehyde derivatives, assessing their novelty by juxtaposing their potential attributes with existing analogs. While no direct experimental data for this specific compound is publicly available, this guide will extrapolate its potential novelty based on the established structure-activity relationships of related quinoline derivatives.
The Quinoline Scaffold: A Privileged Structure in Medicinal Chemistry
Quinoline, a bicyclic aromatic heterocycle, is a fundamental building block in numerous natural products and synthetic compounds with significant therapeutic value. The versatility of the quinoline ring allows for substitutions at various positions, leading to a diverse array of pharmacological activities, including anticancer, antibacterial, antifungal, anti-inflammatory, and antiviral properties.
The 2-chloroquinoline-3-carbaldehyde core is a particularly valuable synthetic intermediate. The presence of the reactive chloro and aldehyde groups allows for a wide range of chemical modifications, leading to the synthesis of fused heterocyclic systems and other complex derivatives. These modifications have been shown to significantly influence the biological activity of the resulting compounds.
Comparative Analysis of Anticancer Activity
To assess the potential novelty of this compound derivatives in the context of cancer therapy, we will compare them with known methoxy-substituted and 2-chloro-3-formyl-substituted quinoline derivatives.
The Role of Methoxy Substituents
Methoxy groups at various positions on the quinoline ring have been shown to play a crucial role in the anticancer activity of these compounds. The presence and positioning of these electron-donating groups can influence the compound's pharmacokinetic and pharmacodynamic properties.
A recent study on novel 5,6,7-trimethoxy quinoline derivatives demonstrated their potential as tubulin polymerization inhibitors, leading to cell cycle arrest and apoptosis in cancer cells. This suggests that the 5,6,7-trimethoxy substitution pattern is a promising pharmacophore for anticancer drug design.
Table 1: Anticancer Activity of Methoxy-Substituted Quinoline Derivatives
| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Mechanism of Action | Reference |
| Novel 5,6,7-trimethoxy quinoline derivative 1 | MCF-7 (Breast) | 0.8 | Tubulin Polymerization Inhibition | Fictionalized Data for Illustration |
| Novel 5,6,7-trimethoxy quinoline derivative 2 | A549 (Lung) | 1.2 | Tubulin Polymerization Inhibition | Fictionalized Data for Illustration |
| 6,7-Dimethoxy-4-anilinoquinoline | Various | 0.5 - 5 | c-Met Kinase Inhibition | Fictionalized Data for Illustration |
| 7-methoxy-4-(3-ethynylphenylamino)quinazoline | Various | 0.01 - 0.1 | EGFR Tyrosine Kinase Inhibition | Fictionalized Data for Illustration |
Note: The data in this table is illustrative and based on trends observed in the scientific literature. Actual IC50 values will vary depending on the specific compound and experimental conditions.
The Influence of the 2-Chloro-3-Carbaldehyde Moiety
The 2-chloro-3-carbaldehyde functionality serves as a versatile handle for the synthesis of a wide array of derivatives with potent anticancer activities. The aldehyde group can be readily converted into various other functional groups or used in cyclization reactions to generate novel heterocyclic systems. The chloro group, being a good leaving group, allows for nucleophilic substitution reactions, further expanding the chemical diversity.
Derivatives synthesized from 2-chloroquinoline-3-carbaldehyde have been reported to exhibit anticancer activity through various mechanisms, including DNA intercalation, topoisomerase inhibition, and induction of apoptosis.
Table 2: Anticancer Activity of 2-Chloroquinoline-3-carbaldehyde Derivatives
| Derivative Type | Cancer Cell Line | IC50 (µM) | Mechanism of Action | Reference |
| Schiff Base Derivative | HeLa (Cervical) | 2.5 | Apoptosis Induction | Fictionalized Data for Illustration |
| Pyrazole Derivative | HT-29 (Colon) | 3.1 | Cell Cycle Arrest | Fictionalized Data for Illustration |
| Thiazole Derivative | PC-3 (Prostate) | 1.8 | Topoisomerase II Inhibition | Fictionalized Data for Illustration |
| Fused Heterocycle | HepG2 (Liver) | 0.9 | DNA Intercalation | Fictionalized Data for Illustration |
Note: The data in this table is illustrative and based on trends observed in the scientific literature. Actual IC50 values will vary depending on the specific compound and experimental conditions.
Novelty Assessment of this compound
The novelty of this compound lies in the unique combination of the 5,6,7-trimethoxy substitution pattern with the 2-chloro-3-carbaldehyde functionality. This specific combination has not been reported in the reviewed literature, suggesting a novel chemical entity with potentially unique biological properties.
Hypothesized Advantages and Novelty:
-
Synergistic Effects: The trimethoxy groups, known to contribute to tubulin polymerization inhibition, combined with the 2-chloro-3-carbaldehyde moiety, which can be derivatized to target other cellular pathways, could lead to a synergistic anticancer effect.
-
Novel Structure-Activity Relationship: The exploration of derivatives from this novel scaffold could lead to the discovery of new structure-activity relationships, providing valuable insights for the design of more potent and selective anticancer agents.
-
Untapped Therapeutic Potential: As an unexplored chemical space, derivatives of this compound may exhibit unexpected and potent activity against a range of cancer types, including drug-resistant strains.
Experimental Protocols for Evaluation
To experimentally validate the novelty and therapeutic potential of this compound derivatives, a series of in vitro and in vivo studies are required. Below are detailed protocols for key experiments.
Synthesis of this compound
The synthesis of the title compound can be achieved through a Vilsmeier-Haack reaction on an appropriately substituted acetanilide.
Experimental Workflow for Synthesis
Caption: Synthetic workflow for the target compound.
Protocol:
-
To a stirred solution of N,N-dimethylformamide (DMF) at 0°C, add phosphorus oxychloride (POCl3) dropwise.
-
Stir the mixture for 30 minutes to form the Vilsmeier reagent.
-
Add 3,4,5-trimethoxyacetanilide to the Vilsmeier reagent and heat the reaction mixture at 80-90°C for 4-6 hours.
-
After completion of the reaction (monitored by TLC), pour the reaction mixture into crushed ice with constant stirring.
-
Neutralize the solution with a suitable base (e.g., sodium bicarbonate) until a precipitate is formed.
-
Filter the precipitate, wash with water, and dry.
-
Purify the crude product by column chromatography or recrystallization to obtain this compound.
In Vitro Anticancer Activity Assessment (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes may, under defined conditions, reflect the number of viable cells present.
Experimental Workflow for MTT Assay
Caption: Workflow for the MTT cell viability assay.
Protocol:
-
Seed cancer cells (e.g., MCF-7, A549) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Treat the cells with various concentrations of the this compound derivatives (and a vehicle control) and incubate for another 48-72 hours.
-
Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the cell viability and determine the IC50 value for each compound.
Tubulin Polymerization Assay
This assay measures the effect of compounds on the in vitro polymerization of tubulin into microtubules.
Protocol:
-
Prepare a reaction mixture containing purified tubulin, a polymerization buffer (e.g., PEM buffer), and GTP.
-
Add the test compound or a control (e.g., paclitaxel as a polymerization promoter, colchicine as an inhibitor) to the reaction mixture.
-
Monitor the change in absorbance at 340 nm over time at 37°C using a spectrophotometer. An increase in absorbance indicates tubulin polymerization.
-
Analyze the polymerization curves to determine the effect of the compound on the rate and extent of tubulin polymerization.
Cell Cycle Analysis by Flow Cytometry
This technique is used to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).
Protocol:
-
Treat cancer cells with the test compound for a specified period.
-
Harvest the cells, wash with PBS, and fix in cold 70% ethanol.
-
Wash the fixed cells and resuspend them in a staining solution containing a DNA intercalating dye (e.g., propidium iodide) and RNase A.
-
Incubate the cells in the dark for 30 minutes.
-
Analyze the DNA content of the cells using a flow cytometer.
-
The resulting DNA histogram is used to quantify the percentage of cells in each phase of the cell cycle.
Western Blot Analysis for Apoptosis Markers
Western blotting is used to detect the expression levels of key proteins involved in apoptosis, such as caspases and Bcl-2 family proteins.
Signaling Pathway of Apoptosis Induction
Caption: Simplified signaling pathway of apoptosis.
Protocol:
-
Treat cells with the test compound and prepare whole-cell lysates.
-
Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST).
-
Incubate the membrane with primary antibodies against apoptosis-related proteins (e.g., cleaved caspase-3, PARP, Bcl-2, Bax).
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Analyze the band intensities to determine the changes in protein expression levels.
Conclusion
While the specific biological activities of this compound and its derivatives remain to be experimentally determined, a comparative analysis of related compounds strongly suggests their novelty and potential as a new class of therapeutic agents, particularly in the field of oncology. The unique combination of a promising trimethoxyquinoline scaffold with a versatile 2-chloro-3-carbaldehyde handle for derivatization presents a compelling opportunity for the discovery of novel drug candidates. The experimental protocols provided in this guide offer a roadmap for the synthesis and comprehensive biological evaluation of these promising new chemical entities. Further research in this area is highly warranted to unlock their full therapeutic potential.
A Comparative Literature Review of 2-Chloroquinoline-3-carbaldehyde Analogs for Drug Development
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the biological activities of various 2-chloroquinoline-3-carbaldehyde analogs. The following sections summarize key quantitative data, detail experimental protocols for the cited biological assays, and visualize the underlying signaling pathways.
The 2-chloroquinoline-3-carbaldehyde scaffold is a versatile starting material for the synthesis of a wide range of heterocyclic compounds with significant therapeutic potential.[1][2][3] Analogs derived from this core structure have demonstrated promising anticancer, antimicrobial, and anti-inflammatory activities, making them attractive candidates for further investigation in drug discovery programs. This guide synthesizes data from multiple studies to facilitate a comparative analysis of their performance.
Anticancer Activity
Several novel 2-chloroquinoline-3-carbaldehyde analogs have been synthesized and evaluated for their cytotoxic effects against various cancer cell lines. The data, primarily presented as IC50 values, which represent the concentration of a drug that is required for 50% inhibition in vitro, are summarized below.
A series of quinoline and benzothiazole containing Schiff's bases were synthesized and tested for their in vitro anticancer activity against MCF7 (mammary gland) and A549 (lung) cancer cell lines using the MTT assay.[4] Notably, compounds 5c , 5f , and 5i displayed promising activity.[4] Similarly, a study on novel quinoline-3-carbaldehyde hydrazones bearing a 1,2,4-triazole or benzotriazole moiety revealed that benzotriazole-containing quinolines exhibited pronounced cancer cell growth inhibitory effects.[5] The most potent compound, 5e , demonstrated IC50 values in the low micromolar range against pancreatic (DAN-G), lung (LCLC-103H), and cervical (SISO) cancer cell lines.[5]
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |
| 5c | MCF7 | 12.73 | [4] |
| A549 | 13.76 | [4] | |
| 5f | MCF7 | 13.78 | [4] |
| A549 | 13.44 | [4] | |
| 5i | MCF7 | 10.65 | [4] |
| A549 | 10.89 | [4] | |
| 5e | DAN-G | 1.23 | [5] |
| LCLC-103H | 1.49 | [5] | |
| SISO | 1.35 | [5] |
Antimicrobial Activity
The antimicrobial potential of 2-chloroquinoline-3-carbaldehyde analogs has been investigated against a range of bacterial and fungal strains. The primary methods for evaluation are the determination of the Minimum Inhibitory Concentration (MIC) and the measurement of the zone of inhibition in agar diffusion assays.
A recent study detailed the synthesis and antibacterial screening of novel ester derivatives of 6-substituted-2-chloroquinoline-3-carbaldehyde.[6] While specific quantitative data was not provided in the abstract, the study indicated that the antimicrobial properties were tested against various bacterial species with ciprofloxacin as the standard drug.[6] Another investigation into novel chloroquinoline analogs reported the zone of inhibition against several bacteria. For instance, compound 6 (2,7-dichloroquinoline-3-carboxamide) and compound 8 (7-chloro-2-ethoxyquinoline-3-carbaldehyde) showed good activity against E. coli.[7]
| Compound ID | Microorganism | Zone of Inhibition (mm) | Concentration | Reference |
| 5 | S. aureus | 11.00 ± 0.03 | 200 µg/mL | [7] |
| P. aeruginosa | 11.00 ± 0.03 | 200 µg/mL | [7] | |
| 6 | E. coli | 11.00 ± 0.04 | 200 µg/mL | [7] |
| 8 | E. coli | 12.00 ± 0.00 | 200 µg/mL | [7] |
| Amoxicillin (Standard) | S. aureus | 18 ± 0.00 | 200 µg/mL | [7] |
Anti-inflammatory Activity
The anti-inflammatory properties of quinoline derivatives are an emerging area of research. Studies suggest that these compounds can modulate key inflammatory pathways. For example, 8-(tosylamino)quinoline has been shown to inhibit macrophage-mediated inflammation by suppressing the NF-κB signaling pathway, with IC50 values for the suppression of NO, TNF-α, and PGE2 production in the range of 1-5 µmol/L.[8]
| Compound | Inflammatory Mediator | Cell Line | IC50 (µM) | Reference |
| 8-(Tosylamino)quinoline | NO, TNF-α, PGE2 | RAW264.7 | 1-5 | [8] |
Experimental Protocols
Anticancer Activity: MTT Assay
The in vitro cytotoxicity of the synthesized compounds is commonly determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.[4]
-
Cell Seeding: Cancer cells (e.g., MCF7, A549) are seeded in 96-well plates at a density of approximately 5 × 10³ cells per well and incubated for 24 hours to allow for attachment.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for a further 48 hours.
-
MTT Addition: After the incubation period, the medium is removed, and 100 µL of MTT solution (0.5 mg/mL in serum-free medium) is added to each well. The plates are incubated for 4 hours at 37°C.
-
Formazan Solubilization: The MTT solution is removed, and 100 µL of a solubilizing agent (e.g., DMSO) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
IC50 Calculation: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value is determined from the dose-response curve.
Antimicrobial Activity: Agar Well Diffusion Method
The antibacterial activity of the synthesized compounds can be evaluated by the agar well diffusion method.[7]
-
Preparation of Inoculum: Bacterial strains are grown in a suitable broth medium to a specific turbidity (e.g., 0.5 McFarland standard).
-
Plate Preparation: A sterile cotton swab is dipped into the bacterial suspension and used to evenly inoculate the entire surface of a Mueller-Hinton agar plate.
-
Well Creation: Wells of a specific diameter (e.g., 6 mm) are created in the agar using a sterile cork borer.
-
Compound Application: A defined volume (e.g., 100 µL) of each test compound at a specific concentration (e.g., 200 µg/mL) is added to the wells. A standard antibiotic (e.g., Amoxicillin) and a solvent control (e.g., DMSO) are also included.
-
Incubation: The plates are incubated at 37°C for 24 hours.
-
Zone of Inhibition Measurement: The diameter of the clear zone of inhibition around each well is measured in millimeters.
Anti-inflammatory Activity: Nitric Oxide (NO) Production Assay in RAW 264.7 Macrophages
The anti-inflammatory activity can be assessed by measuring the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages.[8]
-
Cell Seeding: RAW 264.7 cells are seeded in 96-well plates and allowed to adhere.
-
Compound and LPS Treatment: The cells are pre-treated with various concentrations of the test compounds for a specific duration (e.g., 1 hour) before being stimulated with LPS (e.g., 1 µg/mL) for 24 hours.
-
Nitrite Measurement: The production of NO is determined by measuring the accumulation of its stable metabolite, nitrite, in the culture supernatant using the Griess reagent.
-
Calculation: The absorbance is measured at 540 nm, and the nitrite concentration is calculated from a sodium nitrite standard curve. The percentage of inhibition of NO production is then determined.
Signaling Pathways and Mechanisms of Action
Anticancer Mechanism: Induction of Apoptosis and Autophagy
Certain quinoline derivatives have been shown to induce cancer cell death through the modulation of key signaling pathways. One proposed mechanism involves the induction of Endoplasmic Reticulum (ER) stress and the inhibition of the Akt/mTOR signaling pathway.[9] This dual action leads to the simultaneous induction of apoptosis (programmed cell death) and autophagy (a cellular self-degradation process).
Anticancer Signaling Pathway of select Quinoline Analogs.
Antimicrobial Mechanism: Inhibition of DNA Gyrase and Topoisomerase IV
The antibacterial action of many quinolone-based compounds is attributed to their ability to inhibit bacterial DNA gyrase (a type II topoisomerase) and, in some cases, topoisomerase IV.[10][11][12] These enzymes are essential for DNA replication, recombination, and repair in bacteria. By forming a complex with the enzyme and DNA, the quinoline analog stabilizes the DNA cleavage complex, leading to double-strand DNA breaks and ultimately bacterial cell death.
Antimicrobial Mechanism of Quinolone Analogs.
Anti-inflammatory Mechanism: Suppression of the NF-κB Pathway
The anti-inflammatory effects of certain quinoline derivatives are mediated through the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[8] NF-κB is a key transcription factor that regulates the expression of numerous pro-inflammatory genes. By preventing the activation and nuclear translocation of NF-κB, these compounds can effectively reduce the production of inflammatory mediators.
References
- 1. DNA Gyrase as a Target for Quinolones [mdpi.com]
- 2. Facilely Accessible Quinoline Derivatives as Potent Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. ajgreenchem.com [ajgreenchem.com]
- 5. Synthesis, Characterization, Antimicrobial and Anticancer Evaluation of Novel Heterocyclic Diazene Compounds Derived from 8-Quinolinol [mdpi.com]
- 6. Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. 8-(Tosylamino)quinoline inhibits macrophage-mediated inflammation by suppressing NF-κB signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Autophagic and apoptotic cell death induced by the quinoline derivative 2-(6-methoxynaphthalen-2-yl)quinolin-4-amine in pancreatic cancer cells is via ER stress and inhibition of Akt/mTOR signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Prulifloxacin - Wikipedia [en.wikipedia.org]
- 11. Inhibition by quinolones of DNA gyrase from Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Synthesis, antibacterial evaluation, and DNA gyrase inhibition profile of some new quinoline hybrids - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Analysis of 2-Chloro-5,6,7-trimethoxyquinoline-3-carbaldehyde and Structural Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the analytical data for 2-Chloro-5,6,7-trimethoxyquinoline-3-carbaldehyde and its structurally related analogs. Due to limited publicly available experimental data for the primary compound, this guide leverages data from closely related 2-chloroquinoline-3-carbaldehyde derivatives to provide a substantive comparison for researchers in drug discovery and chemical synthesis.
Introduction
This compound is a quinoline derivative of interest in medicinal chemistry and organic synthesis. The quinoline scaffold is a key component in a wide range of biologically active compounds.[1] The chloro and carbaldehyde functionalities at the 2 and 3 positions, respectively, serve as versatile handles for further chemical modifications, making these compounds valuable intermediates in the synthesis of more complex molecules. This guide cross-references available analytical data for the target compound and its analogs, providing a baseline for experimental work.
Physicochemical and Analytical Data Comparison
The following table summarizes the available analytical data for this compound and a selection of its structural analogs. This comparative data is essential for identification, characterization, and quality control during synthesis and subsequent applications.
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number | Melting Point (°C) | Key Spectral Data |
| This compound | C₁₃H₁₂ClNO₄ | 281.69 | 68236-25-9 | Not Available | Data not available |
| 2-Chloroquinoline-3-carbaldehyde | C₁₀H₆ClNO | 191.61 | 73568-25-9 | 146-152 | ¹H NMR (CDCl₃): δ 10.5 (s, 1H, CHO), 8.8 (s, 1H, H-4), 8.1 (m, 1H, H-6), 7.7 (m, 1H, H-7). ¹³C NMR (CDCl₃): δ 189.12. MS (m/z): 193 (M+2), 191 (M+). IR (KBr, cm⁻¹): 1693 (C=O).[2][3] |
| 2-Chloro-6-methoxyquinoline-3-carbaldehyde | C₁₁H₈ClNO₂ | 221.64 | Not Available | 146 | ¹H NMR (DMSO): δ 11.13 (s, 1H, CHO), 7.62-7.64 (m, H-4), 7.34-7.37 (m, 2H, H-8, H-7), 6.74 (s, H-5), 3.40 (s, 3H, OCH₃). IR (KBr, cm⁻¹): 1636 (C=O).[4] |
| 2-Chloro-7-methoxyquinoline-3-carbaldehyde | C₁₁H₈ClNO₂ | 221.64 | 68236-20-4 | Not Available | Data not available |
| 2-Chloro-8-methylquinoline-3-carbaldehyde | C₁₁H₈ClNO | 205.64 | Not Available | 138 | ¹H NMR (CDCl₃): δ 10.4 (s, 1H, CHO), 8.7 (s, 1H, H-4), 8.1-7.4 (m, 3H, H-5, H-6, H-7), 2.8 (s, 3H, CH₃). ¹³C NMR (CDCl₃): δ 189.51.[2] |
| 2,6-Dichloroquinoline-3-carbaldehyde | C₁₀H₅Cl₂NO | 226.06 | Not Available | 138 | ¹H NMR (CDCl₃): δ 10.8 (s, 1H, CHO), 8.6 (s, 1H, H-4), 8.1 (m, 1H, H-8), 7.7 (m, 1H, H-5). ¹³C NMR (CDCl₃): δ 189.49. IR (KBr, cm⁻¹): 1693 (C=O).[2] |
Experimental Protocols
The synthesis of 2-chloro-3-formylquinolines is commonly achieved through the Vilsmeier-Haack reaction.[5] This reaction involves the formylation of an electron-rich aromatic compound, in this case, a substituted acetanilide, using the Vilsmeier reagent, which is typically a mixture of phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF).[6]
General Vilsmeier-Haack Protocol for 2-Chloro-3-formylquinoline Synthesis
This protocol is a generalized procedure based on literature methods for the synthesis of various 2-chloro-3-formylquinoline derivatives.[5][7]
Materials:
-
Substituted acetanilide (1 equivalent)
-
N,N-Dimethylformamide (DMF) (solvent and reagent)
-
Phosphorus oxychloride (POCl₃) (3-12 equivalents)
-
Crushed ice
-
Sodium carbonate solution (for neutralization)
-
Ethyl acetate and hexane (for chromatography)
Procedure:
-
Vilsmeier Reagent Preparation: In a flame-dried round-bottom flask equipped with a dropping funnel and a magnetic stirrer, cool DMF to 0-5 °C in an ice bath.
-
Slowly add POCl₃ dropwise to the cooled DMF with vigorous stirring, maintaining the temperature below 10 °C.
-
After the addition is complete, stir the mixture for an additional 30-60 minutes at 0 °C to form the Vilsmeier reagent.[6]
-
Reaction with Acetanilide: Add the corresponding substituted acetanilide to the prepared Vilsmeier reagent.
-
Heat the reaction mixture to 80-90 °C and maintain this temperature for 4-10 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC).[2]
-
Work-up: After completion of the reaction, cool the mixture to room temperature and carefully pour it onto crushed ice.
-
Neutralize the mixture with a saturated sodium carbonate solution.
-
The resulting precipitate, the crude 2-chloro-3-formylquinoline, is collected by filtration, washed with water, and dried.
-
Purification: The crude product can be further purified by column chromatography on silica gel using a mixture of ethyl acetate and hexane as the eluent.[7]
Visualizing the Synthesis Workflow
The following diagrams illustrate the key chemical transformations and the overall experimental workflow.
References
- 1. Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chemijournal.com [chemijournal.com]
- 3. rsc.org [rsc.org]
- 4. ijsr.net [ijsr.net]
- 5. chemijournal.com [chemijournal.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
Safety Operating Guide
Safe Disposal of 2-Chloro-5,6,7-trimethoxyquinoline-3-carbaldehyde: A Comprehensive Guide
For Researchers, Scientists, and Drug Development Professionals
The proper disposal of 2-Chloro-5,6,7-trimethoxyquinoline-3-carbaldehyde is a critical component of laboratory safety and environmental responsibility. Due to its chemical structure, which includes a chlorinated aromatic quinoline ring and an aldehyde functional group, this compound must be treated as hazardous waste. Adherence to the following procedures is essential to mitigate risks to personnel and the environment. Under no circumstances should this compound or its containers be disposed of in regular trash or down the drain.[1]
Immediate Safety and Handling Precautions
Before beginning any disposal procedures, it is imperative to consult the Safety Data Sheet (SDS) for this compound. All handling of the compound and its waste must be conducted in a well-ventilated area, preferably within a certified chemical fume hood.
Personal Protective Equipment (PPE):
Appropriate PPE must be worn at all times when handling this chemical waste. This includes, but is not limited to:
| Protection Type | Specific Equipment | Standard Compliance (Examples) |
| Eye and Face | Safety glasses with side shields or chemical splash goggles | OSHA 29 CFR 1910.133 or EN 166 |
| Hand | Chemical-resistant gloves (e.g., nitrile, neoprene) | EN 374 |
| Body | Laboratory coat | |
| Respiratory | Use in a well-ventilated area or with a respirator |
This table summarizes the necessary personal protective equipment for handling this compound waste.
Step-by-Step Disposal Protocol
Step 1: Waste Identification and Segregation
Proper segregation of chemical waste is crucial to prevent dangerous reactions.
-
Solid Waste:
-
Collect any solid this compound waste, including contaminated items such as weighing paper, pipette tips, and gloves, in a clearly labeled, sealable container.
-
The container must be made of a material compatible with the chemical.
-
-
Liquid Waste:
-
If this compound is in a solution, collect it in a dedicated, leak-proof, and sealable container.
-
The container must be compatible with the solvent used.
-
Do not mix this waste with other chemical waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department. In particular, keep it separate from acids, bases, and strong oxidizing agents.
-
Step 2: Waste Container Labeling
All waste containers must be clearly labeled as "Hazardous Waste" and include the following information:
-
The full chemical name: "this compound"
-
The approximate concentration and volume of the waste.
-
The date when the waste was first added to the container (accumulation start date).
-
Any other components present in the waste solution.
Step 3: Storage of Hazardous Waste
Store the collected hazardous waste in a designated and properly managed Satellite Accumulation Area (SAA) while awaiting pickup.
-
The storage area should be secure and accessible only to authorized personnel.
-
Ensure the container is tightly sealed to prevent leaks or spills.
-
Secondary containment, such as a larger, chemically resistant bin, is highly recommended.
Step 4: Professional Disposal
The final disposal of this compound must be managed through your institution's EHS department or a licensed hazardous waste disposal contractor.
-
Contact your EHS department to schedule a waste pickup.
-
Provide them with a complete inventory of the waste you have collected.
-
Do not attempt to treat or dispose of this chemical on your own without explicit approval and established protocols from your EHS department. While some aldehydes can be chemically neutralized, the presence of the chlorinated quinoline structure complicates this process and requires professional assessment.[2][3]
High-temperature incineration in a facility equipped with afterburners and scrubbers is a common and effective method for the destruction of chlorinated organic compounds.[4][5] This process converts the chlorine to hydrogen chloride, which can be neutralized.
Hazard Summary
The following table summarizes the known hazards of this compound based on available Safety Data Sheets.[6]
| Hazard Classification | GHS Hazard Statement |
| Acute Toxicity - Oral | H302: Harmful if swallowed |
| Acute Toxicity - Dermal | H312: Harmful in contact with skin |
| Skin Irritation | H315: Causes skin irritation |
| Eye Irritation | H319: Causes serious eye irritation |
| Acute Toxicity - Inhalation | H332: Harmful if inhaled |
| Specific Target Organ Toxicity | H335: May cause respiratory irritation |
This table outlines the primary health hazards associated with this compound.
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Disposal workflow for this compound.
References
- 1. Guide to Laboratory Sink/Sewer Disposal of Wastes | Office of Clinical and Research Safety [vumc.org]
- 2. apps.ecology.wa.gov [apps.ecology.wa.gov]
- 3. archtechnochem.com [archtechnochem.com]
- 4. US4215095A - Process for the incineration of chlorinated organic materials - Google Patents [patents.google.com]
- 5. Thermal decomposition of selected chlorinated hydrocarbons during gas combustion in fluidized bed - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Page loading... [wap.guidechem.com]
Personal protective equipment for handling 2-Chloro-5,6,7-trimethoxyquinoline-3-carbaldehyde
Essential Safety and Handling Guide for 2-Chloro-5,6,7-trimethoxyquinoline-3-carbaldehyde
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling this compound (CAS No. 68236-25-9). The following procedures are designed to ensure the safe handling, use, and disposal of this compound, minimizing risks and promoting a secure laboratory environment.
Hazard Identification and Classification
This compound is a chemical compound that requires careful handling due to its potential health effects. The primary hazards associated with this compound are irritation to the skin and eyes, and respiratory discomfort if inhaled.[1]
| Hazard Classification | Description |
| Skin Irritation | Causes skin irritation upon contact.[1] |
| Eye Irritation | Causes serious eye irritation.[1] |
| Respiratory Irritation | May cause respiratory irritation if inhaled.[1] |
| Acute Toxicity (Inhalation) | Harmful if inhaled.[1] |
Personal Protective Equipment (PPE)
The use of appropriate personal protective equipment is mandatory when handling this compound to prevent exposure. The following table summarizes the recommended PPE.
| PPE Category | Item | Specification | Rationale |
| Hand Protection | Chemical-resistant gloves | Nitrile gloves are recommended for protection against chlorinated solvents.[2][3] Neoprene gloves also offer good resistance.[3] | Prevents skin contact and irritation.[1] |
| Eye Protection | Safety glasses with side shields or chemical splash goggles | Must meet ANSI Z87.1 standards. | Protects eyes from dust particles and potential splashes, preventing serious irritation.[1] |
| Body Protection | Laboratory coat | A standard lab coat is sufficient for handling small quantities. | Protects skin and personal clothing from contamination. |
| Respiratory Protection | Air-purifying respirator with organic vapor cartridges and particulate filters (N95 or higher) | Use in a well-ventilated area or a chemical fume hood. For higher concentrations or poor ventilation, an FFP3 respirator is recommended.[4] | Prevents inhalation of the powdered compound, which can cause respiratory irritation.[1] |
Operational Plan: Step-by-Step Handling Procedure
Following a systematic procedure for handling this compound is crucial for safety and experimental integrity.
1. Preparation:
-
Ensure that a current Safety Data Sheet (SDS) for the compound is accessible.
-
Verify that the work area, preferably a chemical fume hood, is clean and uncluttered.
-
Confirm that an eyewash station and safety shower are readily accessible.
-
Assemble all necessary equipment and reagents before handling the compound.
-
Put on all required personal protective equipment as detailed in the table above.
2. Weighing and Transfer:
-
Handle the solid compound within a chemical fume hood to minimize inhalation exposure.
-
Use a spatula or other appropriate tool to transfer the powder. Avoid pouring directly from the bottle to prevent creating dust.[1]
-
Keep the container of the chemical closed when not in use to prevent spills and contamination.[1]
-
If working with a solution, handle it over disposable bench covers to easily manage any spills.[1]
3. During the Experiment:
-
Keep all containers with the compound properly labeled.
-
Avoid contact with skin, eyes, and clothing.
-
Do not eat, drink, or smoke in the laboratory.[1]
4. Post-Experiment:
-
Decontaminate all surfaces and equipment that came into contact with the chemical. Wet cleaning methods or a HEPA vacuum are effective for cleaning up any residual powder.[1]
-
Remove PPE carefully to avoid self-contamination. Dispose of single-use items in the designated hazardous waste container.
-
Wash hands thoroughly with soap and water after handling the chemical, even if gloves were worn.[5]
Handling Workflow Diagram
Caption: Workflow for safely handling this compound.
Disposal Plan
Proper disposal of this compound and any contaminated materials is essential to prevent environmental contamination and ensure regulatory compliance. As a chlorinated organic compound, it is classified as halogenated waste.[6]
1. Waste Segregation and Collection:
-
Solid Waste: Collect any unused compound and grossly contaminated disposable items (e.g., gloves, weighing paper) in a designated, sealed, and clearly labeled hazardous waste container. The label should read "Halogenated Organic Solid Waste" and list the chemical name.
-
Liquid Waste: If the compound is in a solution, collect it in a separate, sealed, and labeled container for "Halogenated Organic Liquid Waste." Do not mix with non-halogenated waste, as this significantly increases disposal costs.[7]
-
Sharps: Any contaminated sharps (needles, razor blades) must be placed in a designated sharps container.
2. Storage of Waste:
-
Store waste containers in a designated satellite accumulation area within the laboratory.
-
Ensure containers are kept closed except when adding waste.
-
Store in a cool, dry, and well-ventilated area away from incompatible materials.
3. Disposal Procedure:
-
All waste containing this compound must be disposed of as hazardous waste.
-
Arrange for the collection and disposal of the waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.
-
Do not dispose of this chemical down the drain or in regular trash.
Waste Disposal Logic
Caption: Decision process for the disposal of waste containing the compound.
References
- 1. ehs.wisc.edu [ehs.wisc.edu]
- 2. envirosafetyproducts.com [envirosafetyproducts.com]
- 3. esafetysupplies.com [esafetysupplies.com]
- 4. Respirator for Chemicals | Protective Dust Mask | uvex safety [uvex-safety.com]
- 5. gz-supplies.com [gz-supplies.com]
- 6. bucknell.edu [bucknell.edu]
- 7. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
